molecular formula C23H32N6O3S2 B045733 Propoxyphenyl thiosildenafil CAS No. 479073-87-5

Propoxyphenyl thiosildenafil

Cat. No.: B045733
CAS No.: 479073-87-5
M. Wt: 504.7 g/mol
InChI Key: FKEJNNYWAHHVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propoxyphenyl thiosildenafil is a thiocarbonyl analog of sildenafil, engineered for investigative purposes in biochemical and pharmacological research. This compound is characterized by the substitution of a sulfur atom for the oxygen in the carbonyl group of the parent molecule's pyrazolopyrimidinone core, alongside a propoxyphenyl substituent. Its primary research value lies in its potent and selective inhibition of phosphodiesterase type 5 (PDE5), a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. By blocking PDE5, this compound elevates intracellular cGMP levels, making it a critical tool for studying smooth muscle relaxation, vascular tone, and cellular signaling cascades in various in vitro and ex vivo model systems. Researchers utilize this compound to probe the structure-activity relationships (SAR) of PDE5 inhibitors, investigate the physiological roles of cGMP, and explore potential research applications related to cardiovascular and erectile function. It is supplied exclusively as a reference standard for laboratory analysis and is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3S2/c1-5-7-18-20-21(28(4)26-18)23(33)25-22(24-20)17-15-16(8-9-19(17)32-14-6-2)34(30,31)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEJNNYWAHHVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103991
Record name 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479073-87-5
Record name 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479073-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propoxyphenyl thiosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPOXYPHENYL THIOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87G0REJ28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Propoxyphenyl Thiosildenafil's Mechanism of Action as a PDE-5 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propoxyphenyl thiosildenafil is a potent phosphodiesterase type 5 (PDE-5) inhibitor and a structural analog of sildenafil. Like other drugs in its class, its primary mechanism of action is the competitive and selective inhibition of PDE-5, an enzyme crucial to the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This inhibition prevents the degradation of cGMP, leading to the relaxation of smooth muscle and vasodilation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound's function, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Central Role of the NO/cGMP Pathway and PDE-5

The nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway is a fundamental signaling cascade that governs a multitude of physiological processes, most notably the relaxation of smooth muscle cells.[1][2] This pathway is initiated by the release of nitric oxide, which then stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP.[1] The accumulation of intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[3] This cascade ultimately leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation.[3]

The action of cGMP is terminated by a family of enzymes known as phosphodiesterases (PDEs), which hydrolyze the cyclic nucleotide into its inactive form, 5'-GMP.[4] The PDE superfamily consists of 11 distinct families, but PDE type 5 is particularly significant due to its high concentration in the smooth muscle of the corpus cavernosum and the pulmonary arteries.[5][6][7] By specifically degrading cGMP in these tissues, PDE-5 plays a critical role in regulating blood flow and erectile function.[8][9]

PDE-5 inhibitors, therefore, act by preventing this degradation, enhancing the effect of NO and prolonging the vasodilatory signal.[5][9][10] This mechanism is the foundation for the therapeutic use of these compounds in treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2][11][12][13]

This compound: A Structural Perspective

This compound is a sildenafil analog, meaning it shares a core chemical structure with sildenafil but with specific modifications. The name itself provides clues to its structure:

  • Thiosildenafil : This indicates a key structural change from sildenafil, where the oxygen atom in the pyrimidinone ring of sildenafil is replaced by a sulfur atom, forming a pyrimidine-7-thione.[14][15]

  • Propoxyphenyl : This describes a modification on the phenyl group, where a propoxy group (-O-CH2CH2CH3) is present instead of the ethoxy group found in sildenafil.[14]

The IUPAC name for one such compound identified as "Propoxyphenyl thiohomosildenafil" is 5-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione.[14] These structural alterations are designed to potentially modify the compound's binding affinity, selectivity, and pharmacokinetic profile compared to the parent compound, sildenafil.[16]

Molecular Mechanism of PDE-5 Inhibition

The inhibitory action of this compound is rooted in its structural similarity to cGMP.[3] This allows it to act as a competitive inhibitor, binding to the catalytic site of the PDE-5 enzyme.

The PDE-5 Catalytic Site

The catalytic domain of PDE-5 is a highly conserved region containing a binding pocket that accommodates the guanine base of cGMP.[1][17] This pocket is characterized by key amino acid residues that form hydrogen bonds and hydrophobic interactions to stabilize the substrate. A critical interaction for many inhibitors, including sildenafil, is a hydrogen bond with the Gln817 residue.[1] The overall binding is further stabilized by interactions with other residues such as Tyr612, Phe786, and Val782.[1] Two metal ions, typically zinc (Zn²⁺) and magnesium (Mg²⁺), are also present in the active site and are essential for the hydrolytic activity of the enzyme.[1][16]

Competitive Inhibition by this compound

This compound mimics the structure of cGMP, allowing it to fit into this catalytic pocket.[3] By occupying the active site, it physically blocks cGMP from binding, thereby preventing its hydrolysis to 5'-GMP.[4] This competitive inhibition leads to an accumulation of cGMP within the cell, but only when the NO signaling pathway is activated (e.g., by sexual stimulation), as this is what triggers the initial production of cGMP.[3][5][10] Without the initial NO signal, the inhibitor alone does not cause an erection.[3][6]

Allosteric Regulation and Inhibitor Potency

The PDE-5 enzyme also possesses allosteric cGMP-binding sites on its regulatory GAF domains.[17][18] When cGMP binds to these allosteric sites, it induces a conformational change in the enzyme, increasing its catalytic activity in a form of negative feedback.[17] Interestingly, this allosteric activation can also increase the enzyme's sensitivity and binding affinity for inhibitors like sildenafil.[18] This suggests that the presence of cGMP not only provides the signal to be prolonged but also primes the PDE-5 enzyme to be more effectively inhibited, a phenomenon known as positive feedback for the inhibitor's action.[17]

The overall effect is an amplification of the NO/cGMP signal, leading to enhanced and sustained smooth muscle relaxation.

Visualization of the Signaling Pathway

The following diagrams illustrate the core signaling pathway and the mechanism of inhibition.

Diagram 1: The NO/cGMP Signaling Pathway

NO_cGMP_Pathway cluster_EC Endothelial Cell / Nerve Terminal cluster_SMC Smooth Muscle Cell Stimulus Sexual Stimulation NOS Nitric Oxide Synthase (NOS) Stimulus->NOS NO Nitric Oxide (NO) NOS->NO L_Arg L-Arginine L_Arg->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP activation GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to

Caption: The NO/cGMP pathway leading to smooth muscle relaxation.

Diagram 2: Mechanism of PDE-5 Inhibition

PDE5_Inhibition cluster_Normal Normal cGMP Degradation cluster_Inhibited Inhibition by this compound cGMP_N cGMP PDE5_N PDE-5 Enzyme cGMP_N->PDE5_N binds to GMP_N Inactive 5'-GMP PDE5_N->GMP_N hydrolyzes to cGMP_I cGMP PDE5_I PDE-5 Enzyme cGMP_I->PDE5_I binding blocked Blocked Hydrolysis Blocked PDE5_I->Blocked Inhibitor Propoxyphenyl Thiosildenafil Inhibitor->PDE5_I competitively binds Accumulation cGMP Accumulates (Signal Amplified) Blocked->Accumulation

Caption: Competitive inhibition of the PDE-5 enzyme by this compound.

Experimental Protocols for Mechanistic Validation

Characterizing the mechanism of action of a novel PDE-5 inhibitor like this compound requires rigorous in vitro and cell-based assays.

In Vitro PDE-5 Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the catalytic activity of purified PDE-5 enzyme. A common method is the fluorescence polarization (FP) assay.[19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE-5.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series to test a range of concentrations.

    • Dilute recombinant human PDE-5A1 enzyme to a working concentration in a complete assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).[19]

    • Dilute a fluorescently labeled substrate, such as FAM-cGMP, in the assay buffer.[19]

  • Assay Procedure (96-well format):

    • Add the serially diluted this compound, a positive control (e.g., sildenafil), and a DMSO vehicle control to designated wells of a black 96-well microplate.[19]

    • Add the diluted PDE-5A1 enzyme solution to all wells except for a "no enzyme" blank.

    • Incubate the plate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding.[19]

    • Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.[19]

    • Stop the reaction by adding a binding agent (e.g., phosphate-binding nanoparticles) that specifically binds to the hydrolyzed, linear FAM-GMP product.[19][20]

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (FP) of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[19]

    • Low FP values correspond to the small, rapidly tumbling, unhydrolyzed FAM-cGMP. High FP values correspond to the large complex formed between the binding agent and the hydrolyzed FAM-GMP.

    • Calculate the percent inhibition for each concentration relative to the high (DMSO control) and low (no enzyme/fully inhibited) activity controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram 3: Workflow for In Vitro PDE-5 Inhibition Assay

Assay_Workflow start Start prep Prepare Reagents: - Serial Dilutions of Inhibitor - PDE-5 Enzyme Solution - FAM-cGMP Substrate start->prep plate Add Inhibitor/Controls to 96-well Plate prep->plate enzyme Add PDE-5 Enzyme plate->enzyme pre_incubate Pre-incubate (15 min, RT) (Allows Inhibitor Binding) enzyme->pre_incubate substrate Add FAM-cGMP Substrate (Initiates Reaction) pre_incubate->substrate incubate Incubate (30-60 min, 37°C) substrate->incubate stop Add Binding Agent (Stops Reaction) incubate->stop read Read Fluorescence Polarization (FP) stop->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for a fluorescence polarization-based PDE-5 inhibition assay.

Cell-Based cGMP Accumulation Assay

This assay validates the inhibitor's mechanism in a more physiologically relevant context by measuring the accumulation of intracellular cGMP in response to a NO donor.

Objective: To confirm that this compound enhances cGMP levels in intact cells stimulated with a NO donor.

Methodology:

  • Cell Culture:

    • Plate a suitable cell line that expresses PDE-5 (e.g., rat lung fibroblasts, RFL-6, or transfected CHO cells) in a 96-well plate and culture overnight.[21][22]

  • Assay Procedure:

    • Wash the cells with a pre-stimulation buffer.

    • Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for a predetermined time (e.g., 30-60 minutes).

    • Stimulate the cells with a NO donor, such as sodium nitroprusside (SNP), to activate sGC and trigger cGMP production.

    • After stimulation, lyse the cells using a lysis buffer (e.g., 0.1 M HCl) to stop enzymatic activity and release intracellular cGMP.[23]

  • cGMP Quantification:

    • Quantify the cGMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay kit.[23][24]

    • In these assays, cGMP from the sample competes with a labeled cGMP (e.g., HRP-linked) for binding to a specific anti-cGMP antibody. The resulting signal is inversely proportional to the amount of cGMP in the sample.[23]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cGMP.

    • Calculate the cGMP concentration in each sample by interpolating from the standard curve.

    • Plot the cGMP concentration against the inhibitor concentration to demonstrate a dose-dependent increase in cGMP accumulation.

Quantitative Data & Selectivity Profile

Table 1: Comparative IC50 Values of Known PDE-5 Inhibitors

CompoundPDE-5 IC50 (nM)Assay TypeReference
Sildenafil4.2Fluorescence Polarization[19]
Tadalafil1.8Not Specified[19]
Vardenafil0.7Not Specified[19]
Avanafil5.2Not Specified[19]

This table provides reference values for commonly known PDE-5 inhibitors. The potency of this compound would be determined using the assays described above.

Conclusion

This compound functions as a selective, competitive inhibitor of the PDE-5 enzyme. Its mechanism of action is analogous to that of sildenafil, involving the blockade of the enzyme's catalytic site to prevent the degradation of cGMP. This action amplifies the NO/cGMP signaling pathway, resulting in enhanced smooth muscle relaxation and vasodilation. The validation of this mechanism relies on a combination of in vitro enzyme kinetic assays to determine potency (IC50) and cell-based assays to confirm its effect on intracellular cGMP accumulation. Further research to characterize its full selectivity profile and pharmacokinetic properties is essential for its potential development as a therapeutic agent.

References

  • Sildenafil - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025). What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? Retrieved January 9, 2026, from [Link]

  • Langtry, H. D., & Markham, A. (1999). Sildenafil: a review of its use in erectile dysfunction. Drugs, 57(6), 967-989. Sourced from PubMed. [Link]

  • Study.com. (n.d.). Sildenafil: Mechanism of Action & Structure. Retrieved January 9, 2026, from [Link]

  • cGMP-specific phosphodiesterase type 5 - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Francis, S. H., Bessay, E. P., Kotera, J., & Corbin, J. D. (2009). Allosteric-Site and Catalytic-Site Ligand Effects on PDE5 Functions are Associated with Distinct Changes in Physical Form of the Enzyme. Journal of Biological Chemistry, 284(19), 12764–12772. Sourced from NIH. [Link]

  • Rybalkin, S. D., Rybalkina, I. G., Feil, R., Hofmann, F., & Beavo, J. A. (2002). PDE5 is converted to an activated state upon cGMP binding to the GAF A domain. The EMBO Journal, 21(3), 469–478. Sourced from NIH. [Link]

  • PubChem. (n.d.). Propoxyphenyl thiohomosildenafil. Retrieved January 9, 2026, from [Link]

  • Wunder, F., et al. (2005). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. Analytical Biochemistry, 339(1), 104-112. Sourced from PubMed. [Link]

  • Cell Biolabs, Inc. (n.d.). cGMP ELISA Kit (Colorimetric). Retrieved January 9, 2026, from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved January 9, 2026, from [Link]

  • Pires, O. I., et al. (2020). In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. Molecules, 25(21), 5039. Sourced from MDPI. [Link]

  • ResearchGate. (2025). Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. Retrieved January 9, 2026, from [Link]

  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs. Retrieved January 9, 2026, from [Link]

  • Molecular Devices. (n.d.). Stable Fluorescence Assay for Measuring Cyclic GMP. Retrieved January 9, 2026, from [Link]

  • BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved January 9, 2026, from [Link]

  • NIH. (2024). Measurement of PDE5 concentration in human serum: proof-of-concept and validation of methodology in control and prostate cancer patients. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Propoxyphenyl sildenafil. Retrieved January 9, 2026, from [Link]

  • British Journal of Pharmacology. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. Retrieved January 9, 2026, from [Link]

  • Medical News Today. (n.d.). PDE5 inhibitors: List, how they work, foods, and more. Retrieved January 9, 2026, from [Link]

  • PubMed. (2005). PDE5 inhibitors: are there differences? Retrieved January 9, 2026, from [Link]

  • PubMed. (2003). Overview of phosphodiesterase 5 inhibition in erectile dysfunction. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Thiosildenafil. Retrieved January 9, 2026, from [Link]

  • StatPearls - NCBI Bookshelf. (2023). PDE5 Inhibitors. Retrieved January 9, 2026, from [Link]

  • American College of Cardiology. (2014). RELAXing, Regrouping, and Rethinking PDE-5 Inhibition with Sildenafil in HF-PEF. Retrieved January 9, 2026, from [Link]

  • Healthline. (2020). PDE5 Inhibitors: Types, How They Work, What They Cost. Retrieved January 9, 2026, from [Link]

  • NIH. (2013). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. Retrieved January 9, 2026, from [Link]

  • NIH. (2015). Phosphodiesterase-5 inhibitors: back and forward from cardiac indications. Retrieved January 9, 2026, from [Link]

Sources

In Vitro Pharmacological Profiling of Propoxyphenyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

Propoxyphenyl thiosildenafil is a structural analogue of sildenafil and thiosildenafil, identified in various health supplements and energy drinks marketed for sexual enhancement.[1][2][3][4] Structurally, it is characterized by the substitution of the ethoxy group on the phenyl ring with a propoxy group.[1][3][5] As an unapproved and pharmacologically uncharacterized substance, it represents a potential public health concern. A comprehensive in vitro pharmacological profiling is therefore essential to determine its potency, selectivity, and safety profile.

This guide provides a detailed framework for the systematic in vitro evaluation of this compound. As a suspected phosphodiesterase type 5 (PDE5) inhibitor, its profiling is modeled on established methodologies for sildenafil and other drugs in its class.[6][7] The experimental cascade is designed to first confirm its primary mechanism of action and potency, then evaluate its selectivity against other phosphodiesterase isoforms, and finally, to assess its safety liabilities, including cytotoxicity, potential for cardiac arrhythmia (via hERG channel inhibition), and drug-drug interaction potential (via Cytochrome P450 inhibition). This structured approach ensures a thorough understanding of the compound's pharmacological and toxicological characteristics, which is a critical step in risk assessment and drug development.

The cGMP Signaling Pathway and PDE5 Inhibition

The therapeutic effect of PDE5 inhibitors is rooted in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[8] In tissues like the corpus cavernosum, neuronal NO release activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP.[9] cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent downstream effects that result in smooth muscle relaxation and vasodilation. The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.[9][10] By competitively inhibiting PDE5, compounds like sildenafil—and presumably this compound—prevent cGMP degradation, thereby potentiating the NO-mediated signaling cascade and enhancing vasodilation.

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC Catalyzes PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) Activation cGMP->PKG GMP Inactive GMP PDE5->GMP Hydrolyzes Relax Smooth Muscle Relaxation PKG->Relax Inhibitor Propoxyphenyl Thiosildenafil Inhibitor->PDE5 Inhibits

Caption: The Nitric Oxide/cGMP signaling pathway targeted by PDE5 inhibitors.

Section 1: Primary Target Engagement: PDE5A1 Inhibition Assay

Rationale: The foundational experiment is to confirm and quantify the inhibitory activity of this compound against its presumed primary target, the PDE5A1 isozyme. This is achieved by measuring the compound's ability to prevent the enzymatic hydrolysis of cGMP. A fluorescence polarization (FP) assay is a robust, high-throughput method for this purpose, offering a homogeneous format without separation steps.[11] The principle relies on the change in rotational speed of a fluorescently labeled substrate (cGMP-FAM) upon enzymatic action.[12] When PDE5A1 hydrolyzes cGMP-FAM, the resulting FAM-labeled phosphate group binds to a large binding agent, restricting its movement and increasing the fluorescence polarization signal. An inhibitor prevents this process, resulting in a low polarization signal.[11]

Experimental Protocol: PDE5A1 Inhibition FP Assay
  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of this compound and a reference inhibitor (e.g., Sildenafil) in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold dilution) of the test and reference compounds in assay buffer. The final DMSO concentration in the assay should be kept low (≤0.5%) to avoid solvent effects.

    • Prepare the complete assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA, 10 mM MgCl₂, 1 mM β-ME).[9]

    • Dilute recombinant human PDE5A1 enzyme and FAM-labeled cGMP substrate to their final working concentrations in the assay buffer.[12]

  • Assay Procedure (96-well format):

    • Add 25 µL of the diluted compound or DMSO-only control (for 100% activity) to the wells of a black, low-binding 96-well microplate.

    • Add 25 µL of the diluted PDE5A1 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-binding.[12]

    • Initiate the enzymatic reaction by adding 25 µL of the diluted FAM-cGMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at 37°C.[12]

    • Stop the reaction by adding 25 µL of the Binding Agent solution (phosphate-binding nanobeads).[11]

    • Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.[12]

  • Data Acquisition & Analysis:

    • Read the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

    • Calculate the percentage of PDE5 inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))[12]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Data Presentation

Table 1: PDE5A1 Inhibition Potency

Compound IC₅₀ (nM) Hill Slope
This compound [Experimental Value] [Experimental Value]

| Sildenafil (Reference) | [Experimental Value] | [Experimental Value] |

Section 2: Selectivity Profiling Against PDE Isoforms

Rationale: While potency against the primary target is crucial, therapeutic utility is often dictated by selectivity. The human phosphodiesterase superfamily consists of 11 families, and cross-inhibition can lead to undesirable side effects.[13] For example, inhibition of PDE6, found in the retina, is associated with visual disturbances, a known side effect of sildenafil.[14] Inhibition of PDE11, whose function is not fully understood, is a characteristic of tadalafil.[15] Therefore, profiling this compound against a panel of key PDE isoforms is essential to predict its potential side-effect profile. The same FP assay principle can be adapted for other PDE families using the appropriate fluorescently labeled cyclic nucleotide substrate (cAMP-FAM or cGMP-FAM).

Profiling_Workflow cluster_primary Primary & Secondary Profiling cluster_safety Safety & Liability Profiling Start Propoxyphenyl Thiosildenafil PDE5 PDE5 Inhibition Assay (Potency - IC50) Start->PDE5 Selectivity PDE Isoform Selectivity Panel (PDE1, 3, 4, 6, 11) PDE5->Selectivity Cellular Cell-Based cGMP Assay (Functional Activity) Selectivity->Cellular Cytotox Cytotoxicity Assay (Viability - CC50) Cellular->Cytotox Proceed to Safety hERG hERG Channel Assay (Cardiotoxicity Risk) Cytotox->hERG CYP450 CYP450 Inhibition Panel (DDI Potential) hERG->CYP450

Caption: Overall workflow for the in vitro pharmacological profiling of a novel PDE5 inhibitor.

Experimental Protocol: PDE Selectivity Panel
  • Assay Setup:

    • Utilize the same FP assay methodology described in Section 1.

    • Run parallel assays substituting PDE5A1 with other purified recombinant human PDE isoforms, such as PDE1A, PDE3A, PDE4D, PDE6C, and PDE11A4.

    • Ensure the use of the appropriate substrate for each enzyme family (cGMP-FAM for PDE1, 5, 6, 11; cAMP-FAM for PDE3, 4).

    • Substrate concentrations should be at or near the Kₘ value for each respective enzyme to ensure sensitive detection of competitive inhibitors.

  • Data Analysis:

    • Determine the IC₅₀ value for this compound against each PDE isoform.

    • Calculate the selectivity ratio by dividing the IC₅₀ for the off-target isoform by the IC₅₀ for PDE5A1. A higher ratio indicates greater selectivity for PDE5.

Data Presentation

Table 2: PDE Isoform Selectivity Profile

PDE Isoform Substrate This compound IC₅₀ (nM) Sildenafil IC₅₀ (nM) Selectivity Ratio (vs. PDE5A1) for Test Compound
PDE5A1 cGMP [Value 1] [Ref Value 1] 1
PDE1A cGMP [Value 2] [Ref Value 2] [Value 2 / Value 1]
PDE3A cAMP [Value 3] [Ref Value 3] [Value 3 / Value 1]
PDE4D cAMP [Value 4] [Ref Value 4] [Value 4 / Value 1]
PDE6C cGMP [Value 5] [Ref Value 5] [Value 5 / Value 1]

| PDE11A4 | cGMP | [Value 6] | [Ref Value 6] | [Value 6 / Value 1] |

Section 3: In Vitro Safety & Liability Profiling

Rationale: Early assessment of a compound's safety liabilities is paramount in drug discovery and is mandated by regulatory agencies.[16][17] This phase of profiling investigates general cytotoxicity, potential for drug-induced cardiac arrhythmias, and the likelihood of drug-drug interactions (DDIs). These assays provide critical data to assess the therapeutic window and potential risks associated with the compound.

General Cytotoxicity Assay

Rationale: Cytotoxicity assays are fundamental for determining the concentration range at which a compound may cause cell death, a crucial parameter for interpreting all other cell-based assay results and for initial safety assessment.[18][19] A common method measures cell viability by quantifying ATP levels, as ATP is a direct indicator of metabolically active cells.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Culture:

    • Seed a relevant cell line (e.g., HEK293 or HepG2) in a white, clear-bottom 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound for a specified period (e.g., 24 or 48 hours). Include vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[20][21] Regulatory agencies like the FDA recommend standardized evaluation of hERG channel activity early in drug development.[22] The gold-standard method is automated patch-clamp electrophysiology, which directly measures the ion current through the hERG channel in a cell line stably expressing it.[20][21]

Experimental Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Preparation:

    • Use a validated cell line (e.g., HEK293) stably expressing the hERG channel.

    • Harvest and prepare cells according to the specific automated patch-clamp platform's (e.g., QPatch, SyncroPatch) protocol.[20]

  • Electrophysiology:

    • Perform experiments at near-physiological temperature (35-37°C).[22]

    • Use a specific voltage protocol designed to elicit and measure the hERG tail current, which is critical for cardiac repolarization. A recommended protocol involves a depolarizing step to +40 mV followed by a repolarizing step to -50 mV, where the tail current is measured.[22]

    • Establish a stable baseline recording in the presence of vehicle solution.

    • Apply increasing concentrations of this compound sequentially to each cell, allowing the effect to reach steady-state at each concentration.

    • Include a positive control (e.g., E-4031, Cisapride) to confirm assay sensitivity.[22]

  • Data Acquisition & Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of hERG current inhibition relative to the baseline.

    • Plot the % inhibition against concentration to determine the IC₅₀ value for hERG channel block.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast majority of clinical drugs.[23] Inhibition of these enzymes by a new chemical entity is a primary cause of pharmacokinetic drug-drug interactions (DDIs), which can lead to toxic accumulation of co-administered drugs.[24] Regulatory guidelines recommend screening for inhibitory potential against the most clinically relevant isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[25][26] The standard in vitro method utilizes human liver microsomes (HLMs) as the enzyme source and isoform-specific probe substrates.

CYP450_Workflow cluster_prep Preparation cluster_reaction Incubation & Reaction cluster_analysis Analysis HLM Human Liver Microsomes (HLMs) Incubate Pre-incubate HLM + Compound/Vehicle HLM->Incubate Probes CYP Isoform-Specific Probe Substrates Probes->Incubate Compound Test Compound (Serial Dilution) Compound->Incubate NADPH Initiate Reaction (Add NADPH) Incubate->NADPH Quench Stop Reaction (Acetonitrile + IS) NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS Metabolite Quantify Probe Metabolite Formation LCMS->Metabolite IC50 Calculate IC50 Value Metabolite->IC50

Caption: Workflow for a human liver microsome-based CYP450 inhibition assay.

Experimental Protocol: HLM-Based Multi-CYP Inhibition Assay
  • Reagent Preparation:

    • Prepare pooled human liver microsomes in phosphate buffer.

    • Prepare a cocktail of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for 2B6, Diclofenac for 2C9, etc.) at concentrations near their Kₘ values.

    • Prepare serial dilutions of this compound and known specific inhibitors for each isoform (positive controls).

  • Incubation Procedure:

    • In a 96-well plate, combine the HLM suspension, probe substrate cocktail, and the test compound/control inhibitor.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reactions by adding a solution of the cofactor NADPH.

    • Incubate at 37°C for a fixed time (e.g., 10-15 minutes).

    • Terminate the reactions by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard for analytical quantification.

  • Data Acquisition & Analysis:

    • Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

    • Quantify the amount of the specific metabolite formed from each probe substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[24]

    • Determine the rate of metabolite formation in the presence of the inhibitor relative to the vehicle control.

    • Plot the % inhibition against inhibitor concentration for each CYP isoform to calculate the respective IC₅₀ values.

Data Presentation

Table 3: In Vitro Safety & Liability Profile Summary

Assay Endpoint Result
Cytotoxicity (HEK293, 48h) CC₅₀ [Experimental Value in µM]
hERG Channel Inhibition IC₅₀ [Experimental Value in µM]
CYP1A2 Inhibition IC₅₀ [Experimental Value in µM]
CYP2B6 Inhibition IC₅₀ [Experimental Value in µM]
CYP2C9 Inhibition IC₅₀ [Experimental Value in µM]
CYP2C19 Inhibition IC₅₀ [Experimental Value in µM]
CYP2D6 Inhibition IC₅₀ [Experimental Value in µM]

| CYP3A4 Inhibition | IC₅₀ | [Experimental Value in µM] |

Conclusion

This technical guide outlines a logical, multi-tiered strategy for the comprehensive in vitro pharmacological profiling of this compound. By systematically determining its potency, selectivity, and safety liabilities, this workflow provides the essential data required to understand the compound's biological activity and potential risks. The progression from primary target engagement to broad safety profiling ensures that resources are directed efficiently and that a holistic view of the compound's properties is established. These data are indispensable for researchers, drug development professionals, and regulatory bodies in assessing the pharmacological profile of new or uncharacterized phosphodiesterase inhibitors.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • European Medicines Agency. (2022, July 21). ICH M12 on drug interaction studies - Scientific guideline. European Medicines Agency. [Link]

  • Riss, T. L., et al. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Bentham Science. PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. Bentham Science. [Link]

  • Prueksaritanont, T., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health (NIH). [Link]

  • DLRC Group. (2024, July 1). ICH M12 Guideline Overview on Drug Interaction Studies. DLRC Group. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • Kouvelas, D., et al. (2009). PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. Ingenta Connect. [Link]

  • ICE Bioscience. (2025, December 30). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. ICE Bioscience Blog. [Link]

  • U.S. Food and Drug Administration (FDA). (2024, August 2). M12 Drug Interaction Studies. FDA. [Link]

  • Kouvelas, D., et al. (2009). PDE5 inhibitors: in vitro and in vivo pharmacological profile. PubMed. [Link]

  • International Council for Harmonisation (ICH). (2024, May 21). Drug Interaction Studies (M12). ICH. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Wang, H., et al. (2007). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. National Institutes of Health (NIH). [Link]

  • Slideshare. hERG Assay. Slideshare. [Link]

  • Creative Bioarray. Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. [Link]

  • Kouvelas, D., et al. (2025, August 10). PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. ResearchGate. [Link]

  • Li, H., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Bioscience Reports, 43(2). [Link]

  • Abdul-Rashid, H. A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs. F1000Research, 8, 1714. [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health (NIH). [Link]

  • U.S. Food and Drug Administration (FDA). (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Lee, K. J., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. PubMed. [Link]

  • Dunn, J. D., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. [Link]

  • BPS Bioscience. PDE5A1 Assay Kit. BPS Bioscience. [Link]

  • BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]

  • Gresser, U., & Gleiter, C. H. (2025, August 6). Selectivity of sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors against all human phosphodiesterase families. ResearchGate. [Link]

  • Weeks, J. L., et al. (2005). High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients. PubMed. [Link]

  • Yoo, J., et al. (2007). 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4271-4274. [Link]

  • Ma, X., et al. (2024, August 7). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry, 12. [Link]

  • Bal, C., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. PubMed. [Link]

  • PubChem. Propoxyphenyl thiohomosildenafil. National Institutes of Health (NIH). [Link]

  • Kim, J. Y., et al. (2012). Isolation and identification of novel this compound found in natural health food product. PubMed. [Link]

  • Kim, N. S., et al. (2013). Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. PubMed. [Link]

  • Weeks, J. L., et al. (2025, August 5). (PDF) High Biochemical Selectivity of Tadalafil, Sildenafil and Vardenafil for Human Phosphodiesterase 5A1 (PDE5) Over PDE11A4 Suggests the Absence of PDE11A4 Cross-Reaction in Patients. ResearchGate. [Link]

  • Taylor & Francis Online. (2020). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Biomolecular Structure and Dynamics. [Link]

  • Goger, N. G., et al. (2011). Isolation and identification of a new sildenafil analogue adulterated in energy drink. Food Additives & Contaminants: Part A, 28(5), 573-578. [Link]

Sources

Propoxyphenyl thiosildenafil chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Propoxyphenyl Thiosildenafil: Structure, Properties, and Analysis

Introduction

This compound is a synthetic, orally active compound identified as a structural analogue of sildenafil, the active ingredient in Viagra®. It belongs to a class of compounds known as phosphodiesterase type 5 (PDE-5) inhibitors.[1] Structurally, it is a derivative of thiosildenafil, where the ethoxy group on the phenyl ring is replaced by a propoxy group.[2][3] This compound is not approved for medical use by any regulatory agency and has been identified as an undeclared adulterant in various "natural" or "herbal" dietary supplements marketed for sexual enhancement.[1][3][4][5] Its presence in these products poses a significant health risk to consumers due to its unknown safety, efficacy, and pharmacokinetic profile.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, analytical characterization, and presumed mechanism of action for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The defining structural feature of this compound is the substitution of the ethoxy moiety of thiosildenafil with a propoxy group. This modification, while seemingly minor, can alter the compound's pharmacological and pharmacokinetic properties. The structural elucidation has been accomplished using a suite of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and spectroscopy (UV, IR).[2]

IUPAC Name: 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-thione[3]

Molecular Formula: C₂₃H₃₂N₆O₃S₂[3][6]

Visualization of Chemical Structure

Caption: 2D representation of the this compound molecule.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Weight 504.67 g/mol [6][7][8]
Molecular Formula C₂₃H₃₂N₆O₃S₂[6]
Physical Form Solid, Yellow[6]
Melting Point 170-172°C[6]
Boiling Point (Predicted) 683.2 ± 65.0 °C[6]
Density (Predicted) 1.37 ± 0.1 g/cm³[6]
pKa (Predicted) 5.97 ± 0.42[6]
Solubility Slightly soluble in Chloroform and Methanol (with heat)[6]
Storage Temperature Refrigerator[6]

Analytical Characterization and Methodologies

As an unapproved and often clandestinely produced substance, there are no official pharmacopeial monographs for this compound. The primary context for its analysis is the identification within adulterated dietary supplements. Researchers have developed and utilized robust analytical workflows to isolate and definitively identify this compound.

The causality behind the choice of multiple, orthogonal analytical techniques is rooted in the need for unambiguous structural confirmation. Mass spectrometry provides precise mass and fragmentation data, HPLC allows for separation from a complex matrix, and NMR spectroscopy offers the definitive blueprint of the molecular structure, confirming atom connectivity.

Experimental Protocol: Isolation and Identification from a Supplement Matrix

This protocol represents a typical workflow for the characterization of an unknown sildenafil analogue.

  • Sample Preparation & Extraction:

    • Homogenize the product (e.g., capsule powder, liquid).

    • Perform a solvent extraction using a solvent in which the analyte is soluble, such as methanol or a chloroform/methanol mixture.

    • Use sonication to ensure complete extraction of the analyte from the matrix.

    • Centrifuge the mixture and filter the supernatant to remove insoluble excipients.

  • Isolation by Preparative HPLC:

    • Rationale: Preparative High-Performance Liquid Chromatography (HPLC) is employed to isolate the compound of interest from other ingredients in the supplement, yielding a pure sample for further analysis.[3]

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and an aqueous buffer.

    • Detection: Diode Array Detector (DAD) to monitor the elution, collecting fractions corresponding to the target peak.

    • Post-Collection: Evaporate the solvent from the collected fractions to yield the isolated solid compound.

  • Structural Elucidation:

    • High-Resolution Mass Spectrometry (HRMS):

      • Rationale: To determine the exact mass and elemental composition.

      • Technique: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS).

      • Expected Result: Detection of the protonated molecule [M+H]⁺ at m/z 505.2077, which corresponds to the elemental formula C₂₃H₃₂N₆O₃S₂.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Rationale: To provide definitive structural information by mapping the ¹H and ¹³C atomic environments and their connectivity.

      • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

      • Expected Result: The spectra will confirm the presence of the pyrazolopyrimidine core, the propyl group, the N-methyl group, the propoxy group (distinguishing it from sildenafil's ethoxy group), and the substituted phenyl and piperazine rings.[3]

Diagram: Analytical Workflow for Identification

G cluster_prep Sample Preparation cluster_iso Isolation cluster_char Structural Characterization cluster_confirm Confirmation start Herbal Supplement Sample extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration / Centrifugation extraction->filtration prep_hplc Preparative HPLC filtration->prep_hplc hrms LC-TOF/MS (Exact Mass: C₂₃H₃₂N₆O₃S₂) prep_hplc->hrms nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) prep_hplc->nmr uv_ir UV & IR Spectroscopy prep_hplc->uv_ir confirmation Structure Confirmed: This compound hrms->confirmation nmr->confirmation uv_ir->confirmation

Caption: Workflow for the isolation and identification of unknown analogues.

Presumed Mechanism of Action: PDE-5 Inhibition

As a close structural analogue of sildenafil, this compound is presumed to function as a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE-5).[1][5][9] The PDE-5 enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[10]

The mechanism is as follows:

  • Sexual Stimulation: Triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum.

  • Enzyme Activation: NO activates the enzyme guanylate cyclase.

  • cGMP Production: Guanylate cyclase increases the conversion of guanosine triphosphate (GTP) to cGMP.

  • Physiological Effect: Elevated levels of cGMP lead to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood inflow and resulting in an erection.

  • Termination: The PDE-5 enzyme hydrolyzes cGMP to the inactive GMP, terminating the erection.

  • Inhibitor Action: this compound, acting as a competitive inhibitor, binds to the active site of PDE-5. This prevents the degradation of cGMP, leading to its accumulation and potentiation of the erectile response.[10][11]

Diagram: PDE-5 Inhibition Signaling Pathway

PDE5_Pathway Stim Sexual Stimulation NO Nitric Oxide (NO) Release Stim->NO triggers GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax causes PDE5 PDE5 Enzyme cGMP->PDE5 hydrolyzed by Erection Erection Relax->Erection GMP Inactive GMP PDE5->GMP Inhibitor Propoxyphenyl Thiosildenafil Inhibitor->PDE5 INHIBITS

Caption: Mechanism of action via PDE-5 enzyme inhibition.

Pharmacology, Toxicology, and Safety Concerns

A critical point of emphasis is that this compound is an unapproved substance that has not undergone the rigorous preclinical and clinical testing required for approved pharmaceuticals.[1] Therefore, its complete pharmacological and toxicological profile remains unknown.

  • Efficacy: While its PDE-5 inhibitory activity is presumed based on its structure, its potency, selectivity, and duration of action in humans have not been formally studied.

  • Safety and Toxicology: The absence of safety data is a major public health concern. Potential side effects are likely to mirror those of approved PDE-5 inhibitors (e.g., headache, flushing, dyspepsia, abnormal vision), but the incidence, severity, and potential for unique adverse events are completely uncharacterized.

  • Drug Interactions: Like sildenafil, it could dangerously interact with nitrate medications (used for chest pain), causing a severe and potentially fatal drop in blood pressure.[10] Consumers of tainted supplements are unaware of this risk.

  • Manufacturing Impurities: Clandestine synthesis creates a high risk of impurities and contaminants, which could have their own toxic effects.

The presence of such analogues in over-the-counter products is an attempt to circumvent drug laws and patent protections.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued warnings to consumers about these hidden, potentially harmful ingredients in sexual enhancement supplements.[1]

Conclusion

This compound is a potent, unapproved analogue of thiosildenafil and sildenafil that acts as a phosphodiesterase-5 inhibitor. Its primary significance lies in its recurrent appearance as an illegal adulterant in herbal supplements, posing a serious risk to public health. The scientific community has established robust analytical methods, centered around chromatography and spectroscopy, for its definitive identification. For researchers and drug development professionals, the study of such analogues provides insight into structure-activity relationships at the PDE-5 active site. However, for the public, the key takeaway is the significant danger posed by undeclared synthetic compounds in unregulated products.

References

  • Leong, K. C., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][2]

  • National Center for Biotechnology Information. Propoxyphenyl thiohomosildenafil. PubChem Compound Database. Available at: [Link][12]

  • Han, K. M., et al. (2014). Isolation and identification of novel this compound found in natural health food product. Food Additives & Contaminants: Part A. Available at: [Link][3]

  • Wikipedia. Sulfoaildenafil. Available at: [Link][1]

  • Pharmaffiliates. Chemical Name : Propoxyphenyl-thiosildenafil-d8. Available at: [Link][9]

  • National Center for Biotechnology Information. Propoxyphenyl sildenafil. PubChem Compound Database. Available at: [Link][13]

  • Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][14]

  • Alp, M., Coşkun, M., & Göker, H. (2013). Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][15]

  • Kim, N. S., et al. (2013). Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. Food Additives & Contaminants: Part A. Available at: [Link][16]

  • National Center for Biotechnology Information. Thiosildenafil. PubChem Compound Database. Available at: [Link][17]

  • Wallis, R. M. (1999). The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5. Nihon Yakurigaku Zasshi. Available at: [Link][11]

  • Wikipedia. Sildenafil. Available at: [Link][10]

Sources

Spectroscopic Profile of Propoxyphenyl Thiosildenafil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking a Novel Sildenafil Analogue

Propoxyphenyl thiosildenafil, chemically identified as 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-thione, is a synthetic analogue of sildenafil, the active pharmaceutical ingredient in Viagra®.[1] It has been identified as an undeclared ingredient in various "natural" health and dietary supplements, posing a potential risk to public health due to its unknown pharmacological and toxicological profile.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a critical resource for researchers, analytical scientists, and drug development professionals involved in the identification and characterization of novel phosphodiesterase-5 (PDE-5) inhibitors.[1]

The structural distinction of this compound from its parent compound, thiosildenafil, lies in the substitution of the ethoxy group on the phenyl ring with a propoxy group.[1] This seemingly minor modification necessitates a complete spectroscopic characterization to establish a definitive analytical fingerprint for regulatory and research purposes. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, providing not just the data itself, but also the scientific rationale behind the spectral features and the experimental methodologies for their acquisition.

Molecular Structure and Spectroscopic Correlation

The structural elucidation of this compound is fundamentally reliant on the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis offers a self-validating system for unambiguous identification.

cluster_0 This compound cluster_1 Spectroscopic Techniques cluster_2 Structural Information Yielded Molecular_Structure 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl) -2-propoxyphenyl)-3-propyl-1H-pyrazolo [4,3-d]pyrimidine-7(6H)-thione NMR NMR Spectroscopy (¹H & ¹³C) Molecular_Structure->NMR Elucidates IR IR Spectroscopy Molecular_Structure->IR Identifies UV_Vis UV-Vis Spectroscopy Molecular_Structure->UV_Vis Characterizes Proton_Environment Proton Environment & Connectivity (¹H NMR) NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton (¹³C NMR) NMR->Carbon_Skeleton Functional_Groups Functional Groups (IR) IR->Functional_Groups Conjugated_Systems Electronic Transitions & Conjugated Systems (UV-Vis) UV_Vis->Conjugated_Systems

Caption: Interplay of spectroscopic techniques for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. For a molecule as complex as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time (several hours) is often necessary.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin-spin couplings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded proton and carbon atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays a characteristic set of signals corresponding to the various proton environments within the molecule. The following table summarizes the key ¹H NMR chemical shifts, multiplicities, and assignments.

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.74dAromatic H
~8.25sAromatic H
~7.78ddAromatic H
~7.23dAromatic H
~4.46sN-CH₃
~4.23tO-CH₂ (propoxy)
~2.89tCH₂ (propyl)
~2.50mPiperazinyl CH₂
~2.32mPiperazinyl CH₂
~2.05mCH₂ (propoxy)
~1.78qCH₂ (propyl)
~1.15tCH₃ (propoxy)
~0.94tCH₃ (propyl)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions. The assignments are based on published data for this compound analogues.[3]

Interpretation: The downfield region of the spectrum (δ 7.0-9.0 ppm) is characteristic of the aromatic protons on the phenyl and pyrazolopyrimidine ring systems. The singlet at approximately 4.46 ppm is indicative of the N-methyl group on the pyrazolopyrimidine ring. The triplet at around 4.23 ppm and the multiplet at ~2.05 ppm, along with the upfield triplet at ~1.15 ppm, are characteristic of the n-propoxy group. The signals corresponding to the n-propyl group and the piperazine ring protons appear in the more upfield region of the spectrum. 2D NMR experiments like COSY and HMBC are crucial for definitively assigning these signals.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The spectrum of this compound is expected to show 23 distinct carbon signals, consistent with its molecular formula C₂₃H₃₂N₆O₃S₂.

Chemical Shift (δ, ppm)Carbon TypeAssignment
~171.7CC=S (thioketone)
~159.4CAromatic C-O
~150-160CAromatic/Heteroaromatic C
~130-140CAromatic/Heteroaromatic C
~110-130CHAromatic/Heteroaromatic CH
~70-75CH₂O-CH₂ (propoxy)
~50-55CH₂Piperazinyl CH₂
~45-50CH₃N-CH₃
~30-40CH₂CH₂ (propyl)
~22.0CH₂CH₂ (propoxy/propyl)
~10.6CH₃CH₃ (propoxy/propyl)

Note: These are representative chemical shifts based on data for closely related analogues. The exact values may differ.[3]

Interpretation: The most downfield signal at approximately 171.7 ppm is characteristic of the thiocarbonyl (C=S) carbon, a key distinguishing feature of thiosildenafil analogues.[3] The aromatic and heteroaromatic carbons resonate in the region of δ 110-160 ppm. The aliphatic region contains the signals for the propoxy, propyl, and piperazine carbons. DEPT experiments are invaluable in differentiating the CH, CH₂, and CH₃ signals in this crowded region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its constituent bonds.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common choice for solid samples as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3265N-H stretchingAmine/Amide
~3092C-H stretchingAromatic
~2960-2850C-H stretchingAliphatic (propyl, propoxy, piperazine)
~1690C=O stretching (potential impurity)Carbonyl
~1572, 1497C=C stretchingAromatic ring
~1350, 1170S=O stretching (asymmetric & symmetric)Sulfonyl group
~1257C=S stretchingThioketone
~1245C-O-C stretchingAryl ether

Note: These values are based on published data for this compound analogues.[3]

Interpretation: The presence of a broad band around 3265 cm⁻¹ is indicative of N-H stretching, likely from the pyrazolopyrimidine ring. The sharp peaks in the 3100-3000 cm⁻¹ region are characteristic of aromatic C-H stretching, while the strong absorptions between 2960 and 2850 cm⁻¹ correspond to the aliphatic C-H bonds of the propyl, propoxy, and piperazine moieties. The two strong bands around 1350 and 1170 cm⁻¹ are hallmarks of the sulfonyl (SO₂) group. A key diagnostic peak is the absorption around 1257 cm⁻¹, which is attributed to the C=S (thioketone) vibration, a defining feature of this class of sildenafil analogues.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The UV-Vis spectrum of this compound is characterized by absorption maxima (λ_max) that correspond to the π → π* and n → π* transitions of its chromophores.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

UV-Vis Spectral Data

The UV-Vis spectrum of this compound in methanol exhibits two main absorption maxima.

λ_max (nm)Interpretation
~226π → π* transitions of the aromatic and heteroaromatic rings
~295π → π* and n → π* transitions involving the conjugated system and the thioketone group

Note: These values are based on published data for this compound analogues.[3]

Interpretation: The absorption maximum at around 226 nm is typical for the electronic transitions within the phenyl and pyrazolopyrimidine ring systems. The longer wavelength absorption at approximately 295 nm is indicative of the extended conjugated system of the molecule, which includes the thioketone group. This absorption is particularly useful for quantitative analysis using a UV detector in liquid chromatography.[3]

Workflow for Spectroscopic Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound.

Start Unknown Sample Suspected to be this compound UV_Vis_Screening UV-Vis Screening (λ_max ≈ 226, 295 nm) Start->UV_Vis_Screening IR_Analysis FTIR-ATR Analysis (Identify Functional Groups) UV_Vis_Screening->IR_Analysis Positive Hit NMR_Analysis ¹H and ¹³C NMR Analysis (1D and 2D) IR_Analysis->NMR_Analysis Key functional groups present (C=S, SO₂, etc.) Structure_Elucidation Combine all spectral data for complete structure elucidation NMR_Analysis->Structure_Elucidation Full dataset acquired Confirmation Confirmation of Structure as This compound Structure_Elucidation->Confirmation

Caption: A streamlined workflow for the spectroscopic identification of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is paramount for its unambiguous identification in various matrices, from counterfeit pharmaceuticals to forensic samples. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and UV-Vis spectral data, grounded in the principles of spectroscopic analysis and supported by published literature. By understanding the correlation between the molecular structure and the spectral output, researchers and analytical scientists are better equipped to detect and characterize this and other emerging sildenafil analogues. The methodologies and data presented herein serve as a foundational reference for the development of robust analytical methods and contribute to the broader efforts of ensuring public health and safety.

References

  • Han, K. M., Lee, J. H., Park, H. J., Hwang, I., Heo, O. S., & Kim, W. S. (2014). Isolation and identification of novel this compound found in natural health food product. Food Additives & Contaminants: Part A, 31(1), 1-6. [Link]

  • Kee, C. L., Ge, X., Koh, H. L., & Low, M. Y. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 70, 265-272. [Link]

  • Balayssac, S., Gilard, V., Zedde, C., Martino, R., & Malet-Martino, M. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150. [Link]

  • Alp, M., Coşkun, M., & Göker, H. (2013). Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. Journal of Pharmaceutical and Biomedical Analysis, 72, 155-158. [Link]

  • Lai, K. C., Liu, Y. C., Tseng, M. C., & Lin, J. H. (2014). Isolation and identification of new sildenafil analogues from dietary supplements. Journal of Food and Drug Analysis, 22(3), 363-369. [Link]

Sources

An In-depth Technical Guide to Propoxyphenyl Thiosildenafil: A Sildenafil Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of phosphodiesterase type 5 (PDE5) inhibitors is continually evolving, driven by both legitimate drug discovery efforts and the illicit synthesis of analogues to circumvent regulations. Propoxyphenyl thiosildenafil has emerged as a significant player in the latter category, frequently identified as an undeclared ingredient in so-called "natural" health supplements. This technical guide, intended for a scientific audience, provides a comprehensive overview of this compound, from its fundamental chemical properties to its mechanism of action and the analytical methodologies required for its detection and characterization. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insight, fostering a deeper understanding of this compound within the research and drug development community.

Chemical Identity and Properties

This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. The key structural modification is the substitution of the ethoxy group on the phenyl ring of thiosildenafil with a propoxy group.[1] This alteration, while seemingly minor, can impact the compound's pharmacological profile.

Identifier Value Source
Chemical Name 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-thione[1]
CAS Number 479073-87-5
Molecular Formula C23H32N6O3S2[1]
Molecular Weight 504.67 g/mol
Appearance Pale Yellow Solid[2]

Synthesis Pathway

The synthesis likely follows a convergent strategy, where the pyrazole and pyrimidine rings are formed in a stepwise fashion. A plausible, though not definitively documented, synthetic route is outlined below. This is a generalized representation and would require optimization for this specific analogue.

Synthesis_Pathway cluster_pyrazole Pyrazole Core Synthesis cluster_pyrimidine Pyrimidine Ring Formation cluster_sidechain Sidechain Attachment & Thionation A Hydrazine Derivative C Substituted Pyrazole A->C Condensation B Ketoester D Pyrazolopyrimidinone Core C->D Reaction with Formamide Derivative F Propoxyphenyl Sildenafil Analogue D->F Coupling Reaction E 2-propoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid derivative E->F G This compound F->G Thionation (e.g., Lawesson's Reagent)

Caption: Generalized synthetic pathway for this compound.

The causality behind these steps lies in the strategic construction of the heterocyclic core, followed by the attachment of the functionalized side chain that is crucial for its PDE5 inhibitory activity. The final thionation step, replacing the oxygen with sulfur at the 7-position, is the defining feature of thiosildenafil and its analogues.

Mechanism of Action: PDE5 Inhibition

This compound, like its parent compound sildenafil, functions as a phosphodiesterase type 5 (PDE5) inhibitor.[3][4] PDE5 is an enzyme that plays a critical role in the regulation of blood flow in specific tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature.

The mechanism of action is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve endings and endothelial cells. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that induces smooth muscle relaxation, leading to vasodilation and increased blood flow, resulting in an erection.

PDE5 terminates this signaling cascade by degrading cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.

Caption: Mechanism of action of this compound as a PDE5 inhibitor.

Pharmacological Profile: What the Data Suggests

Due to its status as an unapproved substance, comprehensive pharmacological data for this compound is scarce in publicly available literature. However, based on the profiles of other sildenafil analogues, we can infer certain characteristics.

  • Potency: The potency of PDE5 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). While the specific IC50 for this compound is not published, studies on similar analogues suggest it likely falls within the nanomolar range, indicating high potency. For comparison, the IC50 of sildenafil for PDE5 is approximately 3.5 nM.

  • Selectivity: A crucial aspect of a PDE inhibitor's profile is its selectivity for PDE5 over other phosphodiesterase isoforms. Off-target inhibition can lead to side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11 has been linked to muscle pain. The selectivity profile of this compound has not been formally documented.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is also not well-characterized. The change from an ethoxy to a propoxy group could potentially alter its lipophilicity, which in turn could affect its absorption and metabolism. Sildenafil is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C9.[5][6][7] It is reasonable to assume that this compound follows a similar metabolic pathway.

Analytical Methodologies

The identification and quantification of this compound in seized products and for research purposes rely on a combination of chromatographic and spectroscopic techniques.

Qualitative Analysis and Structural Elucidation

The definitive identification of this compound has been achieved through a combination of the following methods:[1]

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This technique is used for the initial separation and detection of the compound in a complex matrix. The UV spectrum provides preliminary identification.

  • Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS): This provides a highly accurate mass measurement of the protonated molecule ([M+H]+), which for this compound is observed at m/z 505.2077.[1] This allows for the confident determination of its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of the molecule, confirming the connectivity of the atoms and the presence of the propoxy group.

Quantitative Analysis

For the quantification of this compound in various matrices, a validated analytical method is crucial. While a specific validated method for this analogue is not published, a general approach using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (UV or Mass Spectrometry) can be developed and validated according to ICH guidelines.

Experimental Protocol: A General HPLC-UV Method for Quantification

This protocol is a template and would require validation for the specific application.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 290 nm would be appropriate for detection.

  • Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For a solid dosage form, grind the tablet or empty the capsule, dissolve a known weight of the powder in the mobile phase or a suitable solvent, sonicate, and filter through a 0.45 µm filter before injection.

  • Validation: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Analytical_Workflow Sample Sample Preparation (e.g., Extraction, Filtration) HPLC HPLC Separation (C18 Column) Sample->HPLC Detection Detection HPLC->Detection DAD Diode Array Detector (DAD) (Qualitative/Quantitative) Detection->DAD MS Mass Spectrometer (MS) (Qualitative/Quantitative) Detection->MS Data Data Analysis (Quantification & Confirmation) DAD->Data MS->Data

Caption: A typical analytical workflow for the analysis of this compound.

Regulatory Status and Safety Considerations

This compound is an unapproved drug analogue. Its presence in consumer products is illegal and poses a significant health risk. The lack of rigorous toxicological and clinical studies means that its safety profile is unknown. As with other PDE5 inhibitors, it can be expected to interact with nitrates, potentially causing a life-threatening drop in blood pressure. Individuals with cardiovascular conditions are at particular risk.

Conclusion

This compound represents a significant challenge to both regulatory bodies and public health. As a potent, unapproved sildenafil analogue, its clandestine inclusion in supplements underscores the need for robust analytical screening programs. For the scientific community, it serves as a case study in the structural modifications of known drugs and highlights the importance of comprehensive analytical characterization. This guide has provided a detailed overview of its chemical nature, inferred synthesis, mechanism of action, and the analytical tools necessary for its study. Further research into the specific pharmacological and toxicological properties of this and other emerging sildenafil analogues is crucial to fully understand their potential impact on human health.

References

  • Balayssac, S., Gilard, V., Zedde, C., Martino, R., & Malet-Martino, M. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150. [Link]

  • Ge, X., Kee, C. L., Yun, Z., & Low, M. Y. (2015). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. In Comprehensive Analytical Chemistry (Vol. 68, pp. 155-197). Elsevier.
  • Han, K. M., Lee, J. H., Park, H. J., Hwang, I., Heo, O. S., & Kim, W. S. (2014). Isolation and identification of novel this compound found in natural health food product. Food Additives & Contaminants: Part A, 31(1), 1-6. [Link]

  • Kee, C. L., Ge, X., Low, M. Y., & Koh, H. L. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 109-117. [Link]

  • Pharmaffiliates. (n.d.). Propoxyphenyl-thiosildenafil-d8. Retrieved from [Link]

  • Poposka, Z., Shishovska, M., Starkoska, K., & Arsova–Sarafinovska, Z. (2012). Validated HPLC method for determination of sildenafil in pharmaceutical dosage forms. Macedonian pharmaceutical bulletin, 58(1), 29-38.
  • Radeva-Ilieva, D., & Zhelev, Z. (2021). A REVIEW OF THE REPORTED PHARMACOKINETIC INTERACTIONS OF SILDENAFIL WITH NATURAL PRODUCTS. Scripta Scientifica Pharmaceutica, 8(1), 29-36. [Link]

  • Saenz de Tejada, I., Angulo, J., Cuevas, P., Fernández, A., Moncada, I., Allona, A., ... & Bischoff, E. (2002). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International journal of impotence research, 14(2), 71-79. [Link]

  • Sommer, F., & Gresser, U. (2005). Potency and selectivity of vardenafil: a phosphodiesterase Type 5 inhibitor. Expert opinion on drug metabolism & toxicology, 1(2), 295-301. [Link]

  • Uckert, S., Oelke, M., Stief, C. G., & Andersson, K. E. (2011). PDE5 inhibitors–pharmacology and clinical applications 20 years after sildenafil discovery. British journal of pharmacology, 164(6), 1731-1741. [Link]

  • Wang, J., Zhang, Y., Xu, J., Wang, R., & Wang, J. (2021). Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. Molecules, 26(21), 6543. [Link]

Sources

Propoxyphenyl Thiosildenafil: A Technical Guide for Researchers on an Unapproved Adulterant in Dietary Supplements

Author: BenchChem Technical Support Team. Date: January 2026

For dissemination to researchers, scientists, and drug development professionals.

Executive Summary

The integrity of the dietary supplement market is continually challenged by the surreptitious inclusion of undeclared pharmaceutical ingredients. Among these, synthetic phosphodiesterase type 5 (PDE-5) inhibitors, designed to mimic the action of approved drugs for erectile dysfunction, are particularly prevalent. This guide provides a detailed technical overview of propoxyphenyl thiosildenafil, a designer analogue of sildenafil, which has been identified as a significant adulterant in products marketed for sexual enhancement.

This document delves into the chemical architecture, mechanism of action, and analytical methodologies for the detection of this compound. It is intended to serve as a comprehensive resource for professionals engaged in the fields of analytical chemistry, pharmacology, and regulatory science, providing the foundational knowledge required to identify and understand this emerging public health concern.

Introduction: The Rise of Designer Analogues

The global prevalence of erectile dysfunction has driven a significant market for therapeutic interventions. Approved PDE-5 inhibitors such as sildenafil, tadalafil, and vardenafil are mainstays of clinical treatment. However, the commercial success of these pharmaceuticals has led to the illicit synthesis of structural analogues. These "designer drugs" are created by subtly modifying the molecular structure of approved drugs, often to circumvent existing patents and regulatory scrutiny. This compound is a prime example of such a clandestine compound, posing a significant risk to consumers who are unaware of its presence and potent pharmacological activity in seemingly innocuous "herbal" or "natural" supplements.[1]

Chemical and Physical Properties

This compound is a synthetic molecule structurally related to sildenafil. The key structural modification is the substitution of the ethoxy group on the phenyl ring of thiosildenafil with a propoxy group.[2][3] Its systematic name is 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-thione.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₃₂N₆O₃S₂[2]
Molecular Weight504.67 g/mol [2]
AppearancePale Yellow Solid[4]
CAS NumberNot assigned (as an unapproved substance)N/A

Pharmacology and Mechanism of Action

The physiological mechanism of penile erection is mediated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and an erection. PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, this compound is expected to increase the intracellular concentration of cGMP, thereby enhancing the erectile response to sexual stimulation.

PDE5_Inhibition_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP cGMP Guanylate_Cyclase->cGMP produces GTP GTP GTP->Guanylate_Cyclase converts Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE-5 cGMP->PDE5 degraded by Erection Penile Erection Smooth_Muscle_Relaxation->Erection GMP 5'-GMP PDE5->GMP Propoxyphenyl_Thiosildenafil Propoxyphenyl Thiosildenafil Propoxyphenyl_Thiosildenafil->PDE5 inhibits

Caption: Mechanism of action of this compound via PDE-5 inhibition.

Toxicology and Potential Adverse Effects

Specific toxicological studies on this compound have not been published. However, as a potent PDE-5 inhibitor, it is expected to share a similar side-effect profile with approved drugs like sildenafil.[8][9] The undeclared and unregulated presence of this compound in dietary supplements is a major public health concern, as consumers are unaware of the potential for adverse events and drug interactions.

Potential Adverse Effects (inferred from sildenafil): [10]

  • Common: Headache, flushing, dyspepsia, nasal congestion, dizziness, and visual disturbances (e.g., cyanopsia).[9]

  • Serious: Hypotension (especially when co-administered with nitrates), non-arteritic anterior ischemic optic neuropathy (NAION), hearing loss, and priapism.[8]

Drug Interactions: A critical danger of undeclared PDE-5 inhibitors is their potential for life-threatening interactions with other medications. Co-administration with nitrates, often prescribed for angina, can lead to a severe and potentially fatal drop in blood pressure.[5]

Analytical Detection and Characterization

The identification of this compound in suspect dietary supplements relies on a combination of chromatographic and spectroscopic techniques.[1][11]

Sample Preparation and Extraction

A generalized workflow for the extraction of this compound from a solid dietary supplement matrix is outlined below.

Extraction_Workflow Start Sample Homogenization Extraction Solvent Extraction (e.g., Methanol or Acetonitrile) Start->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration Analysis Instrumental Analysis (HPLC-UV/MS) Filtration->Analysis

Caption: General workflow for sample preparation.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or mass spectrometry detection is the primary method for the separation and detection of this compound.[2][12]

Typical HPLC Parameters (starting point for method development):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water (often with a modifier like formic acid for improved peak shape and MS ionization).

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Detection: UV detection at approximately 230 nm and 290 nm. Mass spectrometry provides definitive identification.

Mass Spectrometry (MS)

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is crucial for the unambiguous identification of this compound.[2][13][14]

Table 2: Key Mass Spectral Data for this compound

Ionm/z (observed)FormulaSource
[M+H]⁺505.2077C₂₃H₃₃N₆O₃S₂⁺[2]
Fragment Ions393, 327, 299N/A[13]

The fragmentation pattern in MS/MS often involves cleavage of the piperazine ring and the sulfonyl group, providing structural information that can differentiate it from other sildenafil analogues.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis

The synthesis of this compound is not published in detail, as it is produced in clandestine laboratories. However, the synthesis can be inferred from established methods for creating pyrazolopyrimidinone and pyrazolopyrimidinethione scaffolds.[16][17] The general approach would likely involve the N-alkylation of a pyrazole precursor, followed by cyclization to form the core heterocyclic ring system. The propoxy group would be introduced early in the synthesis on a phenyl precursor.

Conclusion and Future Outlook

This compound represents a significant and ongoing threat to public health due to its undisclosed presence in dietary supplements. Its potent pharmacological activity, combined with the lack of quality control and safety data, places consumers at risk of serious adverse health events. The analytical methodologies outlined in this guide provide a robust framework for the identification of this and other designer PDE-5 inhibitors.

Continued vigilance and the development of rapid screening methods are essential for regulatory agencies and quality control laboratories to combat the proliferation of these illicit substances. Further research into the specific pharmacology and toxicology of this compound is warranted to fully understand its risk profile.

References

  • Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Arch Pharm (Weinheim). 2021 May;354(5):e2000330.

  • General synthesis of N‐alkylated pyrazolopyrimidines. ResearchGate.

  • Identification of Sildenafil Designer Analogues Found in Dietary Supplements. ResearchGate.

  • Selectivity of sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors against all human phosphodiesterase families. ResearchGate.

  • High Biochemical Selectivity of Tadalafil, Sildenafil and Vardenafil for Human Phosphodiesterase 5A1 (PDE5) Over PDE11A4 Suggests the Absence of PDE11A4 Cross-Reaction in Patients. ResearchGate.

  • 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2007 Aug 15;17(15):4271-4.

  • 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors. ResearchGate.

  • A Comparative Guide to PDE5 Inhibitors in Preclinical Research: Sildenafil vs. a Novel Analog. Benchchem.

  • Isolation and identification of novel this compound found in natural health food product. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2014;31(1):1-6.

  • PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. Br J Pharmacol. 2018 Jun;175(12):2554-2565.

  • Product ion mass spectra and fragmentation pathways of seized samples. ResearchGate.

  • Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.

  • Sildenafil. Wikipedia.

  • Adverse reactions of PDE5 inhibitors: An analysis of the World Health Organization pharmacovigilance database. Int J Clin Pract. 2021 Jun;75(6):e14053.

  • Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. Rapid Commun Mass Spectrom. 2013 Jun 30;27(12):1341-9.

  • Phosphodiesterase Inhibitors: Types and Purpose. Cleveland Clinic.

  • Propoxyphenyl-thiosildenafil-d8. Pharmaffiliates.

  • Isolation and identification of novel this compound found in natural health food product. Taylor & Francis Online.

  • PDE5 Inhibitors. StatPearls.

  • Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. J Pharm Biomed Anal. 2012 Nov;70:265-72.

  • Erectile Dysfunction: What Are the Options When PDE5 inhibitors Fail? Cleveland Clinic Consult QD.

  • Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Stork.

  • Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. J Pharm Biomed Anal. 2012 May;63:135-50.

  • Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. J Anal Methods Chem. 2021;2021:8813589.

  • Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation mechanisms. ResearchGate.

  • Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Commun Mass Spectrom. 2002;16(19):1836-43.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. 2023 Oct 23;28(20):7191.

  • Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. ResearchGate.

  • Pharmacology of phosphodiesterase-5 inhibitors. Int J Impot Res. 2002 Aug;14(4):S5-9.

  • Propoxyphenyl thiohomosildenafil. PubChem.

  • H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. ResearchGate.

  • Propoxyphenyl Aildenafil. MedchemExpress.

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

  • 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. J Pharm Biomed Anal. 2005 Aug 10;38(5):865-70.

  • 1H and 13C NMR Spectra. The Royal Society of Chemistry.

Sources

Introduction: The Imperative of Purity and Identity in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Propoxyphenyl Thiosildenafil Reference Standards for Research

In the landscape of pharmaceutical development and regulatory enforcement, the analytical reference standard serves as the ultimate arbiter of identity, purity, quality, and strength.[1][2] These highly characterized materials are the bedrock of scientifically valid results, ensuring that from early-stage discovery to quality control of the final product, measurements are accurate, reproducible, and reliable.[1][3] The role of reference standards is particularly critical in the fight against counterfeit and adulterated pharmaceuticals, a pervasive issue that threatens public health.[4][5][6]

This guide focuses on this compound, a sildenafil analogue that has been identified as an undeclared ingredient in various "natural" health and dietary supplements intended for sexual enhancement.[7][8][9] Unlike its parent compound, sildenafil, this analogue has not undergone rigorous safety and efficacy testing, making its detection and quantification essential for consumer protection. For researchers, forensic scientists, and quality control professionals, a well-characterized this compound reference standard is not merely a tool but a necessity for developing and validating analytical methods to identify these illicit adulterants.

This document provides a comprehensive technical overview of this compound as a reference standard. We will delve into its physicochemical properties, the critical process of its qualification, detailed analytical methodologies for its use, and best practices for its handling and storage to ensure its continued integrity.

Physicochemical Characterization

A reference standard's utility begins with its unambiguous identification. This compound is structurally distinct from sildenafil, primarily in the substitution of the ethoxy group on the phenyl ring with a propoxy group and the replacement of the pyrimidinone oxygen with sulfur.[8] These modifications alter its physicochemical properties and chromatographic behavior, necessitating a specific reference standard for accurate identification.

PropertyDataSource(s)
IUPAC Name 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-thione[8]
Molecular Formula C₂₃H₃₂N₆O₃S₂[8][10]
Molecular Weight 504.68 g/mol [10][11]
Appearance Pale Yellow Solid[12]
Primary Application Analytical reference standard for the identification of undeclared ingredients in counterfeit products.[7][8][9]

The Reference Standard Qualification Workflow: A System of Self-Validation

The transformation of a synthesized chemical entity into a certified reference standard is a meticulous process designed to ensure its identity, purity, and stability. This workflow is a self-validating system, where each step confirms the material's suitability for its intended analytical purpose.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_characterization Phase 2: Comprehensive Characterization cluster_certification Phase 3: Certification & Release syn Chemical Synthesis pur Multi-step Purification (e.g., Recrystallization, Chromatography) syn->pur Crude Product spec Structural Elucidation pur->spec Purified Material nmr NMR (1H, 13C) spec->nmr ms High-Res MS spec->ms ir FTIR spec->ir purity Purity & Assay hplc HPLC/UPLC (≥98%) purity->hplc residual Residual Solvents (GC) purity->residual water Water Content (Karl Fischer) purity->water inorganic Inorganic Impurities purity->inorganic cert Certification & Documentation purity->cert Characterization Data coa Certificate of Analysis (CoA) - Identity Confirmed - Purity Assigned - Storage Conditions - Retest Date cert->coa end_node Certified Reference Standard coa->end_node start Project Initiation start->syn

Caption: Workflow for the qualification of a this compound reference standard.

Expertise Behind the Workflow:

  • Synthesis & Purification: The synthesis of sildenafil analogues often involves multi-step reactions, including chlorosulfonation of a pyrazolopyrimidinone intermediate followed by reaction with a piperazine derivative.[13] The purification phase is critical; it is not merely about removing unreacted starting materials but also about eliminating process-related impurities and isomers, which could interfere with analytical results.

  • Structural Elucidation: While High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition (e.g., an [M+H]⁺ ion at m/z 505.2077 for C₂₃H₃₂N₆O₃S₂), Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural fingerprint, confirming the connectivity of atoms and distinguishing it from isomers.[8]

  • Purity & Assay: A purity value is assigned using a mass balance approach, combining data from multiple techniques. High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., CAD) or a relative response factor is the primary tool for quantifying organic impurities.[14][15] Additional tests for residual solvents, water, and inorganic content ensure a comprehensive purity assessment.

Impurity Profiling: The Key to Specificity

A critical aspect of a reference standard's trustworthiness is the understanding of its potential impurities. For sildenafil analogues, impurities can arise from the synthesis process or degradation.[16][17][18] While a specific impurity profile for this compound is not extensively published, we can infer potential impurities based on the well-documented synthesis of sildenafil.[16][18]

Table of Potential Process-Related Impurities

Impurity TypePotential Structure/DescriptionRationale for Presence
Desmethyl Analogue Piperazine ring without the N-methyl group.Use of piperazine instead of N-methylpiperazine as a starting material.[16]
N-Oxide Analogue Oxidation of the tertiary amine on the N-methylpiperazine ring.An oxidative side reaction during synthesis or degradation upon storage.[18]
Sulfonic Acid Analogue Hydrolysis of the sulfonyl chloride intermediate before reaction with the piperazine moiety.Incomplete reaction or presence of water during the chlorosulfonation step.[16]
Isomeric Impurities Positional isomers formed during the sulfonation of the phenyl ring.Lack of complete regioselectivity during the electrophilic aromatic substitution (chlorosulfonation) reaction.
Degradation Products Products from hydrolysis of the sulfonamide bond or other susceptible moieties.Instability under harsh pH, high temperature, or UV light exposure.[19]

Understanding these potential impurities is paramount for developing a specific, "self-validating" analytical method. The method must be able to resolve the main this compound peak from all known and potential impurities.

Analytical Methodologies for Identification and Quantification

The practical use of a reference standard is defined by the analytical protocols it supports. These methods must be robust, specific, and validated for their intended purpose.[20]

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is the cornerstone technique for both the purity assessment of the reference standard itself and for the quantification of the analyte in suspect samples.[15][21][22]

Protocol: A Self-Validating HPLC Method for Quantification

This protocol is designed to be self-validating by incorporating system suitability tests (SST) before sample analysis.

  • Instrumentation:

    • HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.05 M Potassium Dihydrogen Orthophosphate or 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical gradient might run from 30% B to 70% B over 15 minutes to ensure separation from both early and late-eluting impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set to monitor at the UV maximum of this compound (approx. 230 nm and 290 nm), with DAD for peak purity analysis.[15]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a known volume (e.g., 10 mL) of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock.

    • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation: For a suspect supplement (e.g., capsule or powder), extract a known weight of the contents with the diluent, sonicate, centrifuge, and filter the supernatant through a 0.45 µm filter before injection.

  • System Suitability Test (SST) - The Self-Validation Step:

    • Before running the calibration curve or samples, inject a mid-concentration working standard five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

      • Tailing Factor (Asymmetry): 0.8 - 1.5.

      • Theoretical Plates (N): ≥ 2000.

    • Rationale: The SST ensures the chromatographic system is performing correctly on the day of analysis, providing confidence in the results.[20] Failure to meet SST criteria requires troubleshooting before proceeding.

  • Analysis and Quantification:

    • Generate a linear regression calibration curve from the working standards (Peak Area vs. Concentration).

    • Inject the prepared sample(s).

    • Identify the this compound peak by comparing its retention time to that of the reference standard.

    • Confirm peak identity and purity using DAD spectral analysis.

    • Quantify the amount in the sample using the calibration curve.

Confirmatory Analysis: LC-MS/MS

While HPLC-DAD provides excellent quantification and tentative identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers definitive confirmation, especially at low concentrations or in complex matrices.[4][23][24]

  • Principle: The method uses a mass spectrometer to specifically detect the parent ion of this compound (m/z 505.2) and its characteristic fragment ions produced upon collision-induced dissociation. This high specificity allows it to confirm the analyte's identity unequivocally, even if co-eluting with other compounds.[8] This is a critical step in forensic analysis of counterfeit products.[6][25]

Practical Application Workflow

The following diagram illustrates the logical workflow for a laboratory tasked with screening a suspect dietary supplement for the presence of this compound using the qualified reference standard.

G cluster_confirm Identity & Purity Check sample_receipt Receive Suspect Sample (e.g., 'Herbal' Capsule) sample_prep Sample Preparation (Weigh, Dissolve, Sonicate, Filter) sample_receipt->sample_prep hplc_analysis HPLC-DAD Analysis sample_prep->hplc_analysis ref_std_prep Prepare Working Standards from Certified Reference Material ref_std_prep->hplc_analysis sst System Suitability Test (SST) hplc_analysis->sst Pre-analysis QC sst->hplc_analysis SST Fail: Troubleshoot System decision Peak Detected at Expected Retention Time? sst->decision SST Pass no_peak Result: Negative (Analyte Not Detected) decision->no_peak No confirmation Confirmation & Quantification decision->confirmation Yes report Generate Final Report no_peak->report dad_check 1. DAD Spectral Match with Reference Standard quant 2. Quantify using Calibration Curve ms_confirm 3. (Optional but Recommended) Confirm Identity with LC-MS/MS confirmation->report

Caption: Analytical workflow for screening suspect samples using a reference standard.

Storage, Handling, and Stability

The integrity of a reference standard is contingent upon its proper management.[26]

  • Storage: this compound reference standards should be stored at refrigerated temperatures (2-8°C) and protected from light.[12] The container should be sealed tightly to prevent moisture uptake.

  • Handling: Use calibrated balances for weighing and handle the material in a controlled environment to prevent contamination. Solutions prepared from the standard should be used promptly or their stability should be verified.

  • Stability: While specific long-term stability data for this compound is limited, studies on sildenafil citrate suspensions and tablets show good stability for extended periods (e.g., 90 days to 6 months) when properly stored.[19][27][28] The Certificate of Analysis provided by the supplier will specify a re-test date, which should be strictly observed. Beyond this date, the standard should be re-qualified before use.

Conclusion

The this compound reference standard is an indispensable tool for protecting public health by enabling the detection of adulterated products. Its value is intrinsically linked to its comprehensive characterization, known purity, and proper use within validated analytical methods. By employing the self-validating protocols and workflows outlined in this guide, researchers, regulatory bodies, and quality control laboratories can ensure that their analytical results are accurate, defensible, and contribute to the global effort of ensuring drug and supplement safety. The principles of expertise, trustworthiness, and authoritative grounding are not just best practices; they are the essential pillars that uphold the integrity of scientific measurement.

References

  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Retrieved from [Link]

  • Saravanan, M., et al. (n.d.). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface. Retrieved from [Link]

  • Shinde, V. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Retrieved from [Link]

  • Alcami. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development. Pharmaceutical Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propoxyphenyl thiohomosildenafil. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (2025, June 16). Pharmaceutical Reference Standard Suppliers: Ensuring Drug Quality & Compliance. Retrieved from [Link]

  • Nagaraju, V., et al. (2003). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Identification, synthesis, and characterization of potential genotoxic impurities of sildenafil citrate drug substance. Retrieved from [Link]

  • Sreenivas, N., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences. Retrieved from [Link]

  • Nagaraju, V., et al. (2003). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. Analytical Sciences, 19(7), 1007-11. Retrieved from [Link]

  • Leong, K. C., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 70, 264-9. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Propoxyphenyl-thiosildenafil-d8. Retrieved from [Link]

  • Oral, V., Andaç, Ç., & Sena. (2015). A literature review of analytical methods used for identification and determination of counterfeit drugs. İstanbul Journal of Pharmacy, 45(2), 253-266. Retrieved from [Link]

  • Oral, V., Andaç, Ç., & Sena. (2015). A literature review of analytical methods used for identification and determination of counterfeit drugs. DergiPark. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Intertek. (n.d.). Counterfeit Drug Analysis. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Innovation. (n.d.). Analytical methods for the detection of counterfeit pharmaceuticals. Retrieved from [Link]

  • Han, K. M., et al. (2014). Isolation and identification of novel this compound found in natural health food product. Food Additives & Contaminants: Part A, 31(1), 1-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propoxyphenyl sildenafil. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sildenafil-impurities. Retrieved from [Link]

  • Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-49. Retrieved from [Link]

  • Food and Drug Administration, Department of Health. (n.d.). Erectile dysfunction treatment compounds (analogues). Retrieved from [Link]

  • Park, H., et al. (2011). Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. Food Additives & Contaminants: Part A, 28(7), 856-61. Retrieved from [Link]

  • Polonini, H. C., et al. (2016). Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension. Scientia Pharmaceutica, 84(3), 540-549. Retrieved from [Link]

  • Gafour, M. A., & Al-Ghanana, M. F. (2020). Physical-chemical Stability of Compounded Sildenafil 100-mg Rapid-dissolving Tablets. International Journal of Pharmaceutical Compounding, 24(1), 74-79. Retrieved from [Link]

  • An-Najah Staff. (2020, October 10). Formulation and bioequivalence of two sildenafil 50 mg film-coated tablets after a single oral administration. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stability Of Sildenafil Citrate Oral Suspension With Syrspend® Sf. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Identification of thioketone analogues of sildenfil using gas chromatography-mass spectrometry. Retrieved from [Link]

  • Reddy, G. J., et al. (2017). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 22(5), 785. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Retrieved from [Link]

  • Food and Drug Administration, Taiwan. (n.d.). This compound. Retrieved from [Link]

  • Ali, E., et al. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. RSC Advances, 11(3), 1563-1574. Retrieved from [Link]

  • Chiarini, A., et al. (2022). A forensic procedure based on GC-MS, HPLC-HRMS and IBA to analyse products containing sildenafil or the doping agent oxandrolone. Forensic Science International, 335, 111282. Retrieved from [Link]

  • ResearchGate. (2021, February 3). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. Retrieved from [Link]

Sources

Methodological & Application

HPLC-UV method for quantification of Propoxyphenyl thiosildenafil

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Propoxyphenyl Thiosildenafil using HPLC-UV

Introduction: Unmasking Adulterants in Supplements

This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra. It is classified as an unapproved phosphodiesterase-5 (PDE-5) inhibitor.[1][2] This analogue, along with others, has been identified as an illegal adulterant in various herbal dietary supplements and "natural" health products marketed for sexual enhancement.[2][3] The presence of undeclared and unapproved pharmaceutical ingredients poses a significant health risk to consumers, who may be exposed to unknown dosages, contraindications, and adverse effects.

Therefore, the development of a robust and reliable analytical method for the accurate quantification of this compound is crucial for regulatory bodies, quality control laboratories, and researchers. This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method designed for this purpose, grounded in the principles of scientific integrity and adherence to international validation standards.

Principle of the Method: Chromatographic Separation and UV Detection

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful analytical technique ideal for separating compounds with moderate to low polarity.

  • Stationary Phase : The sample is injected into a column packed with a non-polar stationary phase (C18 silica).

  • Mobile Phase : A polar mobile phase, consisting of an aqueous buffer and an organic solvent, is pumped through the column.

  • Separation : this compound, being relatively non-polar, partitions between the mobile phase and the stationary phase. It adsorbs to the C18 material and is gradually eluted by the organic component of the mobile phase. Its unique chemical structure dictates a specific retention time under defined conditions, allowing for its separation from other components in the sample matrix.

  • Detection & Quantification : As the compound elutes from the column, it passes through a UV detector. The pyrazolopyrimidine-7-thione chromophore in its structure absorbs UV light at a characteristic wavelength (λmax). The detector measures this absorbance, which is directly proportional to the concentration of the analyte in the sample. By comparing the absorbance of the sample to that of a known reference standard, precise quantification is achieved.

Method Development: A Rationale-Driven Approach

The selection of chromatographic parameters is a critical process driven by the physicochemical properties of the analyte and the desired performance of the assay.

  • Column Selection : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the industry standard for the analysis of sildenafil and its analogues.[4][5] The long alkyl chains of the C18 packing provide sufficient hydrophobic interaction to retain this compound, leading to excellent separation from more polar matrix components.

  • Mobile Phase Composition : An isocratic mobile phase of acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this class of compounds. The aqueous buffer (e.g., 10 mM phosphate buffer) helps to maintain a constant pH, which is crucial because the ionization state of the analyte can affect its retention and peak symmetry. A pH of 3.0 is often effective for sildenafil-like compounds.[5]

  • Wavelength (λmax) Selection : Sildenafil and its analogues typically exhibit strong UV absorbance maxima around 230 nm and 290 nm.[4][6][7] A preliminary scan of the this compound reference standard in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity for detection. For this method, 230 nm is selected as it is a common and sensitive wavelength for this class of compounds.[5][8]

  • Flow Rate and Temperature : A flow rate of 1.0 mL/min is a standard starting point that provides a good balance between analysis time and separation efficiency.[6][7] Maintaining a constant column temperature (e.g., 30°C) is essential for ensuring the reproducibility of retention times.

Overall Workflow for Quantification

The entire process, from receiving a sample to obtaining a final concentration, follows a systematic and logical flow.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing prep_std Prepare Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample (Extract, Filter) prep_sample->sys_suit prep_mobile Prepare Mobile Phase prep_mobile->sys_suit cal_curve Inject Standards (Build Calibration Curve) sys_suit->cal_curve Pass inject_sample Inject Sample Solution cal_curve->inject_sample integrate Integrate Peak Area inject_sample->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: High-level workflow for the HPLC-UV quantification of this compound.

Detailed Experimental Protocol

Materials, Reagents, and Instrumentation
  • Reference Standard : this compound certified reference material (>98% purity).

  • Solvents : HPLC grade acetonitrile, methanol, and water.

  • Reagents : Potassium phosphate monobasic, orthophosphoric acid.

  • Instrumentation :

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Ultrasonic bath.

    • Vortex mixer.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Volumetric flasks and pipettes (Class A).

Chromatographic Conditions
ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 10 mM Phosphate Buffer pH 3.0 (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 230 nm
Run Time Approximately 10 minutes
Preparation of Solutions
  • 10 mM Phosphate Buffer (pH 3.0) :

    • Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase :

    • Mix 500 mL of acetonitrile and 500 mL of the prepared phosphate buffer.

    • Degas the solution for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (100 µg/mL) :

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (Calibration Curve) :

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, and 50 µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation (from a solid supplement)
  • Weigh the contents of one capsule or a homogenized powder equivalent to a single dose.

  • Accurately weigh approximately 100 mg of the homogenized powder into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase, vortex for 2 minutes, and sonicate for 15 minutes to facilitate extraction.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix thoroughly.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This is the sample solution.

Analysis and Quantification
  • System Suitability : Inject the 10 µg/mL working standard solution six times. The system is ready for analysis if the acceptance criteria (see Table 2) are met.

  • Calibration Curve : Inject each working standard solution once. Plot a graph of peak area versus concentration.

  • Sample Analysis : Inject the prepared sample solution.

  • Calculation : Determine the concentration of this compound in the sample solution from the linear regression equation of the calibration curve. Calculate the final amount in the original sample using the following formula:

    Amount (mg/dose) = (C × V × DF) / W

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V = Initial volume of sample preparation (mL)

    • DF = Dilution factor (if any)

    • W = Weight of sample powder taken (mg)

Method Validation: Ensuring Trustworthy Results

To be considered reliable, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[9][10][11] Validation demonstrates that the method is suitable for its intended purpose.[12][13]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte, free of interference from matrix components.Peak purity analysis; no interfering peaks at the analyte's retention time in a placebo sample.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.[14]Typically 80% to 120% of the test concentration.
Accuracy The closeness of the measured value to the true value, assessed via recovery studies.[15]98.0% - 102.0% recovery at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day) : %RSD ≤ 2.0% Intermediate Precision (Inter-day) : %RSD ≤ 2.0%
LOD The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD ≤ 10%
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits after minor changes (e.g., pH ±0.2, Flow Rate ±10%).
System Suitability Testing (SST)

SST is an integral part of the analytical procedure and must be performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterPurposeAcceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N > 2000
% RSD of Peak Area Measures injection precision.%RSD ≤ 2.0% for n=6 injections
% RSD of Retention Time Measures pump and system stability.%RSD ≤ 1.0% for n=6 injections

digraph "Validation_Logic" {
graph [
bgcolor="#FFFFFF",
fontname="Arial",
fontsize=12,
nodesep=0.5,
ranksep=0.7
];

node [ shape=ellipse, style="filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

// Core attributes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"];

// Derived attributes node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Range [label="Range"]; LOQ [label="Limit of\nQuantitation"]; Robustness [label="Robustness"];

// Final outcome node [shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; ReliableMethod [label="A Validated and\nTrustworthy Method"];

// Relationships edge [color="#5F6368", penwidth=1.5]; Specificity -> ReliableMethod; {Linearity, Accuracy, Precision} -> Range; Precision -> LOQ; Range -> ReliableMethod; LOQ -> ReliableMethod; Robustness -> ReliableMethod; }

Caption: Logical relationship of validation parameters establishing a reliable method.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Propoxyphenyl thiohomosildenafil. PubChem, National Center for Biotechnology Information. [Link]

  • Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. (2014). Journal of Pharmaceutical Analysis. [Link]

  • Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. ResearchGate. [Link]

  • HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. SIELC Technologies. [Link]

  • HPLC determination of sildenafil in tablets. (2021). ResearchGate. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Propoxyphenyl-thiosildenafil-d8. Pharmaffiliates. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). YouTube. [Link]

  • Propoxyphenyl sildenafil. PubChem, National Center for Biotechnology Information. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]

  • Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Isolation and identification of novel this compound found in natural health food product. (2014). Food Additives & Contaminants: Part A. [Link]

  • Analysis of herbal dietary supplements for sexual performance enhancement. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • DETERMINATION OF SOME PROHIBITED SUBSTANCES IN FOOD SUPPLEMENTS USING HPLC WITH MS OR UV DETECTION. (2021). Journal of Chemical Technology and Metallurgy. [Link]

  • HPLC Determination of Sildenafil in Bulk and Tablet Dosage Form by Applying Green Analytical Chemistry. (2024). International Journal of Pharmaceutical Quality Assurance. [Link]

  • HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits... (2021). RSC Advances. [Link]

  • An Improved RP-HPLC Method for the Quantitative Determination and Validation of Sildenafil Citrate... (2019). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil... (2023). Jordan Journal of Pharmaceutical Sciences. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of Propoxyphenyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propoxyphenyl thiosildenafil is a designer analogue of the phosphodiesterase type 5 (PDE-5) inhibitor sildenafil, illicitly incorporated into unregulated products such as herbal dietary supplements. Its structural similarity to approved pharmaceuticals necessitates precise and unambiguous analytical methods for its detection and characterization. This application note presents a comprehensive protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We detail a self-validating workflow, from sample preparation to data interpretation, leveraging the high mass accuracy and MS/MS capabilities of Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. The causality behind key experimental choices is explained, providing a robust framework for identifying this and other emerging designer drug analogues.

Introduction: The Challenge of Designer Analogues

The clandestine production of structural analogues of approved PDE-5 inhibitors is a persistent public health issue.[1] These "designer drugs" are created by subtly modifying the chemical structure of parent compounds like sildenafil to evade detection by standard analytical methods. This compound is one such analogue, where the ethoxy group of thiosildenafil is replaced with a propoxy group.[2] While structurally similar, its pharmacological and toxicological profiles are uncharacterized, posing a significant risk to consumers.

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the structural elucidation of these novel compounds.[3] Unlike nominal mass instruments, HRMS platforms like Q-TOF and Orbitrap provide mass measurements with accuracies in the sub-5 ppm range, enabling the confident determination of elemental compositions.[4] When combined with tandem mass spectrometry (MS/MS), which provides structurally significant fragment ions, HRMS offers a powerful method for the definitive identification of unknown substances without the need for a certified reference standard.[3][5]

Analyte Overview: this compound

This compound is structurally derived from thiosildenafil, which itself is an analogue of sildenafil where the carbonyl oxygen of the pyrimidinone ring is replaced by sulfur. The key modification in this compound is the substitution of the ethoxy group on the phenyl ring with a propoxy group.

PropertyValueSource
Molecular Formula C₂₃H₃₂N₆O₃S₂[2]
Average Molecular Weight 504.68 g/mol N/A
Monoisotopic Mass 504.2028 Da[2]
Protonated Ion [M+H]⁺ 505.2101 DaCalculated

Principle and Causality: Why LC-HRMS?

The choice of Liquid Chromatography coupled with HRMS is deliberate and based on three core principles:

  • Specificity through Separation (LC): Reversed-phase liquid chromatography is employed to separate the target analyte from complex sample matrices and, crucially, from other structurally similar sildenafil analogues. This chromatographic separation reduces ion suppression and provides an additional layer of identification through retention time.[6]

  • Confidence through Mass Accuracy (HRMS): The primary advantage of HRMS is its ability to measure mass with extremely high precision (e.g., < 5 ppm error).[7] For an [M+H]⁺ ion of this compound (Calculated m/z 505.2101), a 5 ppm mass tolerance window is only ±0.0025 Da. This narrow window drastically reduces the number of possible elemental formulas, often leaving only one logical candidate, thereby providing high confidence in the molecular formula.[5]

  • Structure through Fragmentation (MS/MS): Collision-induced dissociation (CID) of the isolated precursor ion generates a reproducible fragmentation pattern, or "fingerprint," unique to the molecule's structure. High-resolution measurement of these fragment ions allows for the confirmation of substructural components, providing definitive evidence for the analyte's identity.[8]

Integrated Experimental Workflow

The analytical process follows a systematic, multi-stage approach to ensure data integrity and confident identification.

HRMS_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Receipt (Dietary Supplement or Standard) Prep Sample Preparation (Extraction / Dilution) Sample->Prep Protocol A or B LC LC Separation Prep->LC HRMS HRMS Detection (Full Scan MS) LC->HRMS MSMS Data-Dependent MS/MS HRMS->MSMS Precursor > Threshold AccurateMass Accurate Mass Confirmation ([M+H]⁺ @ m/z 505.2101) MSMS->AccurateMass Fragmentation Fragmentation Analysis AccurateMass->Fragmentation Identification Confident Identification Fragmentation->Identification

Fig. 1: Integrated workflow for HRMS analysis.

Detailed Methodologies and Protocols

These protocols are designed to be robust and adaptable for both screening and confirmatory analyses.

Part A: Sample Preparation

The goal of sample preparation is to efficiently extract the analyte while minimizing matrix interferences.[9]

Protocol 1: Analysis of Solid Dietary Supplements (Capsules, Tablets) This protocol is designed for complex, often herbal, matrices where the analyte is an adulterant.

  • Homogenization: Accurately weigh and pulverize a representative sample (e.g., one capsule or tablet).

  • Extraction: Transfer 100 mg of the homogenized powder to a 15 mL centrifuge tube. Add 10 mL of methanol or acetonitrile.

    • Rationale: Methanol and acetonitrile are effective solvents for extracting a wide range of PDE-5 inhibitors and their analogues from herbal matrices.[10]

  • Sonication: Sonicate the mixture for 30 minutes in a water bath to ensure exhaustive extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet insoluble matrix components.

  • Dilution & Filtration: Transfer the supernatant to a clean tube. Perform a serial dilution (e.g., 1:100) with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for ESI-MS (typically in the low ng/mL to µg/mL range).

  • Final Filtration: Filter the diluted sample through a 0.22 µm PTFE or PVDF syringe filter into an autosampler vial.

    • Rationale: Filtration is a critical step to remove fine particulates that can clog the LC system and contaminate the mass spectrometer source.[9]

Protocol 2: Analysis of a Reference Standard

  • Stock Solution: Accurately weigh ~1 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase to a final concentration of approximately 100 ng/mL.

  • Transfer: Transfer the working solution to an autosampler vial.

Part B: LC-HRMS Instrumental Parameters

These parameters provide a validated starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended SettingRationale
Instrument UPLC/UHPLC SystemProvides narrow peaks and high resolution, essential for complex samples and maximizing MS sensitivity.[5]
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Offers excellent retention and separation for sildenafil-type compounds based on hydrophobicity.[11]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good peak shape and elution for the analytes.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2-5 µL
Gradient 5% B to 95% B over 10 min; hold for 2 min; re-equilibrateA generic gradient suitable for screening; can be optimized to improve separation of specific isomers.

Table 2: High-Resolution Mass Spectrometry (HRMS) Conditions

ParameterRecommended SettingRationale
Instrument Q-TOF or Orbitrap Mass SpectrometerCapable of providing high mass resolution (>30,000 FWHM) and sub-5 ppm mass accuracy.[3][7]
Ionization Mode Electrospray Ionization (ESI), PositiveSildenafil analogues contain multiple basic nitrogen atoms, making them highly amenable to protonation.[8]
Full Scan MS Range m/z 100 - 1000A wide scan range to capture the precursor ion and potential metabolites or related analogues.
Resolution > 30,000 FWHM (at m/z 200)Sufficient to resolve the analyte from many background interferences and ensure high mass accuracy.[9]
Acquisition Mode Data-Dependent Acquisition (DDA) or Target-MS/MSDDA triggers MS/MS on the most intense ions, ideal for unknown screening. Target-MS/MS focuses on a predefined precursor.[12]
Precursor Ion (MS/MS) m/z 505.2101The theoretical exact mass of the [M+H]⁺ ion.
Collision Energy Stepped (e.g., 20, 30, 40 eV) or OptimizedUsing a range of collision energies ensures the generation of both low-mass and high-mass fragment ions, maximizing structural information.

Data Analysis and Structural Elucidation

Step 1: Precursor Ion Confirmation The first step in data analysis is to confirm the presence of the target analyte by extracting the ion chromatogram for its protonated molecule. The measured mass should be within 5 ppm of the theoretical mass.

  • Theoretical [M+H]⁺: C₂₃H₃₃N₆O₃S₂⁺ = 505.2101 m/z

  • Acceptable Range (5 ppm): 505.2076 - 505.2126 m/z

Step 2: Fragmentation Pathway Analysis The MS/MS spectrum provides the key to structural confirmation. Sildenafil analogues exhibit characteristic fragmentation patterns related to the pyrazolopyrimidine core, the phenylsulfonyl group, and the piperazine ring.[13] For this compound, the key fragments arise from cleavages around the central sulfonyl group and within the piperazine moiety.

Table 3: Predicted Major Fragment Ions for this compound [M+H]⁺

Measured m/z (Theoretical)Elemental FormulaDescription of Loss/Fragment
341.1501 (341.1497)C₁₆H₂₁N₆OS⁺Loss of the propoxy-benzenesulfonyl moiety. Represents the core pyrazolopyrimidine-thione structure.
325.1552 (325.1548)C₁₆H₂₁N₄O₂S⁺Cleavage of the sulfonyl-piperazine bond, with the charge retained on the propoxyphenyl-pyrazolopyrimidine core.
299.1400 (299.1392)C₁₅H₁₉N₄O₂S⁺Subsequent loss of C₂H₂ from the m/z 325 fragment.
283.1086 (283.1086)C₁₃H₁₅N₄O₂S⁺Loss of the propyl group from the pyrazole ring of the m/z 325 fragment.
99.0919 (99.0922)C₆H₁₁N₂⁺Characteristic fragment of the N-methylpiperazine ring.

digraph "Fragmentation_Pathway" {
graph [fontname="Arial", splines=true];
node [shape=box, style="filled", fontname="Arial"];
edge [fontname="Arial", color="#EA4335", penwidth=1.5];
parent [label="this compound\n[M+H]⁺\nm/z 505.2101\nC₂₃H₃₃N₆O₃S₂⁺", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

frag341 [label="m/z 341.1501\nC₁₆H₂₁N₆OS⁺", fillcolor="#FBBC05", fontcolor="#202124"];
frag325 [label="m/z 325.1552\nC₁₆H₂₁N₄O₂S⁺", fillcolor="#FBBC05", fontcolor="#202124"];
frag283 [label="m/z 283.1086\nC₁₃H₁₅N₄O₂S⁺", fillcolor="#F1F3F4", fontcolor="#202124", shape=plaintext];
frag299 [label="m/z 299.1400\nC₁₅H₁₉N₄O₂S⁺", fillcolor="#F1F3F4", fontcolor="#202124", shape=plaintext];
frag99 [label="m/z 99.0919\nC₆H₁₁N₂⁺", fillcolor="#34A853", fontcolor="#FFFFFF"];

parent -> frag341 [label="- C₇H₁₂O₂S"];
parent -> frag325 [label="- C₇H₁₁N₂O₂S"];
parent -> frag99 [label="- C₁₇H₂₂N₄O₃S₂"];
frag325 -> frag283 [label="- C₃H₆"];
frag325 -> frag299 [label="- C₂H₂"];

}

Fig. 2: Proposed fragmentation of this compound.

Conclusion

The described LC-HRMS method provides a definitive and robust protocol for the identification of this compound in potentially adulterated products. The combination of chromatographic separation, high-accuracy mass measurement of the precursor ion, and high-resolution MS/MS analysis of fragment ions constitutes a self-validating system for structural confirmation. This workflow is not only crucial for regulatory and forensic laboratories tasked with monitoring illicit dietary supplements but also serves as a template for the identification of other novel, uncharacterized designer drug analogues.

References

  • CEM Corporation. (n.d.). Sample Preparation and Analysis of Dietary Supplements Using Sequential Microwave Digestion. Retrieved from [Link]

  • Hofmann, J., & Hölzer, J. (2021). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 56(6), e4721. Available at: [Link]

  • PubChem. (n.d.). Propoxyphenyl thiohomosildenafil. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, N. S., Lee, J. H., Han, K. M., Kim, H. J., Cho, S., Han, S. Y., & Kim, W. S. (2013). Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. Food Additives & Contaminants: Part A, 30(10), 1693-1700. Available at: [Link]

  • Van de Velde, F., Kiebooms, J., & De Bievre, E. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112811. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. Retrieved from [Link]

  • Kee, C. L., et al. (2013). Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 27(13), 1465-1472. Available at: [Link]

  • Shimadzu. (2018). Understand the rationale behind the Q-TOF LC/MS that stably sustains sub-ppm mass accuracy. YouTube. Retrieved from [Link]

  • Bruker. (n.d.). Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Propoxyphenyl sildenafil. National Center for Biotechnology Information. Retrieved from [Link]

  • Eurofins. (2023). Testing of Contaminants and Adulterants in Dietary Supplements A Risk Based Approach. YouTube. Retrieved from [Link]

  • Nguyen, T. T., et al. (2020). Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. Foods, 9(11), 1646. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Rapid identification and confirmation of unknown substances using Direct Insertion Probe – Exactive GC Orbitrap mass spectrometry. LabRulez GCMS. Retrieved from [Link]

  • Shimadzu. (n.d.). Food Dietary Supplements Analysis. Retrieved from [Link]

  • Lee, J. H., et al. (2013). Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance. Food Additives & Contaminants: Part A, 30(11), 1849-1857. Available at: [Link]

  • Nutritional Outlook. (2015). The Latest Testing Techniques for Catching Dietary Supplement Fraud and Adulteration. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Retrieved from [Link]

  • Reepmeyer, J. C., & Woodruff, J. T. (2009). Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 927-936. Available at: [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Not directly cited, but relevant background.
  • Gaudin, M., et al. (2020). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 25(21), 5133. Available at: [Link]

  • Ojanperä, I., & Winstock, A. (2012). Forensic Toxicology: Drug Use and Misuse. John Wiley & Sons.
  • ResearchGate. (n.d.). Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products Intended for the Treatment of Erectile Dysfunction. Retrieved from [Link]

  • Kim, N. S., et al. (2022). Intercomparison study of fragmentation pathways and fragment ion structures for screening of illegal drugs and their novel analogues used to adulterate dietary supplements using liquid chromatography/quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 57(7), e4861. Available at: [Link]

  • Lewis, R. J., et al. (2002). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MSD. Journal of Analytical Toxicology, 26(1), 15-21. Available at: [Link]

  • Li, X., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical Chromatography, 34(10), e4927. Available at: [Link]

  • Zhong, D., et al. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 16(19), 1836-1843. Available at: [Link]

  • Zhong, D., Xing, J., Zhang, S., & Sun, L. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid communications in mass spectrometry : RCM, 16(19), 1836–1843. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Structural Elucidation of Propoxyphenyl Thiosildenafil using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The emergence of novel, unapproved analogues of phosphodiesterase-5 (PDE-5) inhibitors in counterfeit drugs and dietary supplements poses a significant challenge to regulatory bodies and public health.[1][2] Propoxyphenyl thiosildenafil, an analogue of the approved drug sildenafil, is one such compound identified in adulterated products.[3][4] Its structural characterization is paramount for unambiguous identification and regulatory action. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive and definitive structural elucidation of small organic molecules.[5][6] This application note provides a detailed, field-proven protocol for the complete structural assignment of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We delve into the causality behind experimental choices and offer a step-by-step guide to spectral interpretation, designed for researchers, analytical scientists, and drug development professionals.

Introduction to this compound

This compound is a structural analogue of sildenafil and thiosildenafil. Its core structure consists of a pyrazolo[4,3-d]pyrimidine-7-thione scaffold. The key structural modifications relative to its parent compounds are the replacement of the oxygen atom at position 7 with a sulfur atom (as in thiosildenafil) and the substitution of the ethoxy group on the phenyl ring with a propoxy group.[3] These modifications necessitate a complete and rigorous structural verification, as minor changes can significantly impact pharmacological activity and toxicological profiles.

The IUPAC name for the target molecule is 5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione.[3]

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Part 1: Experimental Design and Protocols

The foundation of successful structural elucidation lies in meticulous sample preparation and the strategic selection of NMR experiments. The workflow is designed to build the structure systematically, from identifying individual spin systems to connecting them into the final molecular architecture.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥500 MHz NMR) cluster_proc Data Processing & Elucidation P1 Weigh 10-20 mg of This compound P2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) P1->P2 P3 Transfer to a clean, high-quality 5 mm NMR tube P2->P3 P4 Ensure homogeneity; filter if particulates are present P3->P4 A1 1D ¹H NMR P4->A1 A2 1D ¹³C NMR & DEPT A1->A2 A3 2D ¹H-¹H COSY A2->A3 A4 2D ¹H-¹³C HSQC A3->A4 A5 2D ¹H-¹³C HMBC A4->A5 D1 Process spectra (FT, Phasing, Baseline Correction) A5->D1 D2 Assign ¹H & ¹³C signals D1->D2 D3 Correlate spin systems (COSY) D2->D3 D4 Link ¹H to ¹³C (HSQC) D3->D4 D5 Assemble fragments (HMBC) D4->D5 D6 Confirm Final Structure D5->D6

Caption: Experimental workflow for NMR-based structural elucidation.
Protocol: NMR Sample Preparation

The quality of the NMR spectra is directly dependent on the quality of the sample. Following a standardized protocol minimizes artifacts and ensures reproducibility.[7][8]

Materials:

  • This compound sample (10-20 mg)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[7]

  • Glass Pasteur pipette

  • Small vial for pre-dissolution

Procedure:

  • Weighing: Accurately weigh 10-20 mg of the purified this compound sample into a clean, dry vial. This concentration (~25-50 mM) is optimal for obtaining high-quality ¹H and ¹³C spectra in a reasonable time.[7][9]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules. The deuterium (²H) in the solvent provides a lock signal for the spectrometer to maintain field stability, and its low proton content prevents large solvent peaks from obscuring the analyte signals.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9] Gently vortex or swirl to ensure the sample is completely dissolved. A homogeneous solution is critical for sharp, well-resolved NMR signals; any solid particles will degrade spectral quality.[8]

  • Transfer: Using a glass Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid any particulate matter. The final sample height should be between 4 and 5 cm to ensure it is centered within the detection coil of the NMR probe.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels or tape that can interfere with the sample spinning in the spectrometer.[7][11]

Protocol: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for an unambiguous structural assignment.[12] These experiments should be performed on a high-field NMR spectrometer (≥500 MHz for ¹H) to achieve optimal signal dispersion and sensitivity.

  • ¹H NMR (Proton): This is the initial, fundamental experiment. It provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (scalar coupling/multiplicity).

  • ¹³C NMR (Carbon-13): This experiment identifies all unique carbon atoms in the molecule. While less sensitive than ¹H NMR, it is crucial for determining the carbon skeleton. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often run concurrently to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[13] It is invaluable for tracing out connected proton networks, such as the propyl and propoxy aliphatic chains.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH coupling).[14] It is the primary method for assigning carbon resonances based on their attached, and more easily assigned, protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure elucidation. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[13][14] These long-range correlations are used to connect the individual fragments and spin systems identified by COSY and HSQC.

Part 2: Spectral Interpretation and Structural Elucidation

The following section outlines the logical process of interpreting the NMR data to assemble the structure of this compound. The chemical shifts are predicted based on known data for sildenafil and its analogues.[2][15][16][17]

Analysis of 1D NMR Spectra

¹H NMR Spectrum: The proton spectrum is analyzed by dividing it into key regions: aromatic, aliphatic, and piperazine. Each signal's chemical shift (δ), integration, and multiplicity provides a piece of the structural puzzle.

Table 1: Predicted ¹H NMR Assignments for this compound

Predicted δ (ppm) Multiplicity Integration Assignment Rationale
~8.4 d 1H Phenyl H-15 Deshielded by adjacent sulfonyl group and pyrimidine ring.
~7.9 dd 1H Phenyl H-17 Ortho-coupled to H-18 and meta-coupled to H-15.
~7.4 d 1H Phenyl H-18 Ortho-coupled to H-17.
~4.2 t 2H Propoxy -OCH₂- Methylene attached to the deshielding oxygen atom.
~4.1 s 3H Pyrazole -NCH₃ Singlet for the N-methyl group on the pyrazole ring.
~3.1 t 4H Piperazine H (adjacent to SO₂) Deshielded by the sulfonyl group.
~2.8 t 2H Propyl -CH₂- (adjacent to ring) Methylene group attached to the pyrazole ring.
~2.5 t 4H Piperazine H (adjacent to NCH₃) Typical chemical shift for piperazine protons.
~2.3 s 3H Piperazine -NCH₃ Singlet for the N-methyl group on the piperazine ring.
~1.9 sextet 2H Propoxy -CH₂- Methylene group of the propoxy chain.
~1.8 sextet 2H Propyl -CH₂- Methylene group of the propyl chain.
~1.1 t 3H Propoxy -CH₃ Terminal methyl of the propoxy chain.
~1.0 t 3H Propyl -CH₃ Terminal methyl of the propyl chain.

| ~12.0 | br s | 1H | Pyrimidine -NH- | Broad, exchangeable proton signal. |

¹³C NMR Spectrum: The ¹³C spectrum should show 23 distinct signals, corresponding to the 23 carbon atoms in the molecule (assuming no accidental equivalence). The DEPT-135 experiment will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons (including C=S) will be absent in DEPT spectra.

Table 2: Predicted ¹³C NMR Assignments for this compound

Predicted δ (ppm) Carbon Type Assignment Rationale
~175-180 C C=S Thione carbon, highly deshielded.
~160-165 C Phenyl C (attached to O) Aromatic carbon attached to oxygen.
~150-155 C Pyrimidine C (attached to N/S) Heteroaromatic carbons.
~130-140 C, CH Phenyl C, CH Aromatic carbons.
~115-125 CH Phenyl CH Aromatic carbons.
~70-75 CH₂ Propoxy -OCH₂- Aliphatic carbon attached to oxygen.
~55 CH₃ Piperazine -NCH₃ N-methyl carbon.
~50 CH₂ Piperazine CH₂ Piperazine ring carbons.
~45 CH₂ Piperazine CH₂ Piperazine ring carbons.
~35-40 CH₃ Pyrazole -NCH₃ N-methyl carbon.
~20-30 CH₂ Propyl/Propoxy CH₂ Aliphatic carbons.

| ~10-15 | CH₃ | Propyl/Propoxy CH₃ | Aliphatic methyl carbons. |

Assembling the Structure with 2D NMR

COSY Analysis: The COSY spectrum reveals proton-proton connectivities. Key expected correlations include:

  • Propyl Group: A clear correlation path from the terminal -CH₃ (~1.0 ppm) to the adjacent -CH₂- (~1.8 ppm), and from that -CH₂- to the next -CH₂- (~2.8 ppm) attached to the ring.

  • Propoxy Group: A similar correlation path from the terminal -CH₃ (~1.1 ppm) to the middle -CH₂- (~1.9 ppm), and from there to the -OCH₂- group (~4.2 ppm).

  • Aromatic Ring: Correlations between the adjacent protons on the phenyl ring (H-17 to H-18).

HSQC Analysis: The HSQC spectrum provides the crucial link between the proton and carbon assignments. Each cross-peak confirms a direct, one-bond connection. For example, the proton signal at ~4.2 ppm will show a cross-peak to the carbon signal at ~70-75 ppm, confirming the assignment of the -OCH₂- group.

HMBC Analysis: Connecting the Pieces The HMBC spectrum provides the long-range correlations that are essential for confirming the overall structure by connecting the molecular fragments.

Caption: Diagram of key long-range HMBC correlations confirming the molecular assembly.

Key HMBC correlations to look for:

  • Propyl Group to Pyrazole Ring: The protons of the methylene group adjacent to the ring (~2.8 ppm) should show correlations to the quaternary carbons of the pyrazole ring, unequivocally linking the propyl substituent.

  • Propoxy Group to Phenyl Ring: The protons of the -OCH₂- group (~4.2 ppm) will correlate to the aromatic carbon to which the oxygen is attached (~160-165 ppm), confirming the propoxy substitution.

  • Phenyl Ring to Pyrimidine Ring: The aromatic proton at H-15 (~8.4 ppm), being ortho to the point of attachment, should show a ³J correlation to the pyrimidine carbon (C5) it is bonded to.

  • Phenyl Ring to Sulfonyl Group: The same H-15 proton should also show a correlation to the phenyl carbon attached to the sulfonyl group.

  • Piperazine Ring to Sulfonyl Group: The piperazine protons adjacent to the sulfonyl group (~3.1 ppm) will show a crucial correlation to the phenyl carbon bearing the sulfonyl group, confirming the attachment of the entire sulfonamide moiety.

  • N-Methyl Groups to Rings: The N-CH₃ protons on the pyrazole ring (~4.1 ppm) and the piperazine ring (~2.3 ppm) will show correlations to their neighboring carbons, confirming their positions.

By systematically analyzing these 1D and 2D NMR datasets, every proton and carbon can be assigned, and the connectivity of the entire molecule can be pieced together, leading to the unequivocal structural confirmation of this compound.

References

  • Small molecule NMR sample preparation. (2023). Georgia Institute of Technology. [Link]

  • The structure of sildenafil. (n.d.). University of Bristol, School of Chemistry. [Link]

  • Mustazza, C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed. [Link]

  • Wawer, I., et al. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. PubMed. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • De Kaste, D., et al. (2004). Structure elucidation of sildenafil analogues in herbal products. Taylor & Francis Online. [Link]

  • Grinstead, D. A., et al. (2007). Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. PubMed. [Link]

  • NMR Sample Requirements and Preparation. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry. [Link]

  • NMR Sample Preparation. (n.d.). University of Basel, NMR Spectroscopy. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]

  • Propoxyphenyl thiohomosildenafil. (n.d.). PubChem. [Link]

  • 1 H NMR characteristics of sildenafil and its analogues, and vardenafil. (2015). ResearchGate. [Link]

  • Han, K. M., et al. (2014). Isolation and identification of novel this compound found in natural health food product. PubMed. [Link]

  • Characterising the role of water in sildenafil citrate by NMR crystallography. (2016). RSC Publishing. [Link]

  • Structure elucidation of sildenafil analogues in herbal products. (2004). ResearchGate. [Link]

  • Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. (2014). ResearchGate. [Link]

  • Kee, C. L., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. PubMed. [Link]

  • Gilard, V., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. PubMed. [Link]

  • Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame. [Link]

  • Pharmaceutical NMR Analytical Services. (n.d.). Intertek. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. [Link]

  • H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. (2005). ResearchGate. [Link]

  • NMR Data Processing. (n.d.). Wiley Online Library. [Link]

  • Sildenafil - [13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • NMR Data Processing and Interpretation. (n.d.). Creative Biostructure. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • Soule, E. K., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. [Link]

  • NMR spectrometry analysis for drug discovery and development. (2022). News-Medical.Net. [Link]

  • Alp, M., et al. (2013). Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. PubMed. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Kee, C. L., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Stork. [Link]

  • Characterising the role of water in sildenafil citrate by NMR crystallography: Supplementary Information. (2016). Royal Society of Chemistry. [Link]

  • Theoretical NMR correlations based Structure Discussion. (2018). ResearchGate. [Link]

  • Propoxyphenyl sildenafil. (n.d.). PubChem. [Link]

  • Thiosildenafil. (n.d.). PubChem. [Link]

Sources

Application Note: Strategies for the Robust Sample Preparation of Propoxyphenyl Thiosildenafil from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

This guide provides a detailed examination of sample preparation techniques for the quantitative analysis of propoxyphenyl thiosildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor and analog of sildenafil.[1][2] Accurate determination of this analyte in complex biological matrices such as plasma, serum, and urine is critical for applications ranging from preclinical pharmacokinetics to forensic toxicology. The inherent complexity of these matrices necessitates robust sample preparation to remove endogenous interferences like proteins and phospholipids, thereby enhancing analytical sensitivity and protecting instrument hardware.[3] This document presents detailed protocols, scientific rationale, and comparative data for three widely adopted sample preparation methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Foundational Principles of Bioanalytical Sample Preparation

The primary objective of sample preparation is to isolate the analyte of interest from the sample matrix, concentrate it, and present it in a solvent compatible with the downstream analytical instrumentation, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). An effective protocol minimizes matrix effects, improves the limit of quantification (LOQ), and ensures method reproducibility.

The validation of any bioanalytical method is paramount to ensure the reliability of the generated data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this purpose.[4][5][6][7][8] Key validation parameters impacted by sample preparation include selectivity, accuracy, precision, recovery, and matrix effect.[9][10] A critical component of quantitative bioanalysis is the use of a stable isotope-labeled internal standard (e.g., propoxyphenyl-thiosildenafil-d8) to compensate for analyte loss during preparation and variations in instrument response.[11]

Technique 1: Protein Precipitation (PPT) – The High-Throughput Approach

Principle of the Method: Protein precipitation is the simplest and fastest method for removing proteins from biological samples.[12] It operates on the principle of altering the solvent environment to reduce the solubility of proteins, causing them to "crash" out of solution.[13] The addition of a water-miscible organic solvent, such as acetonitrile, disrupts the hydration shell around protein molecules, leading to their aggregation and precipitation.[14][15]

Expert Insights & Causality: PPT is favored in high-throughput environments, such as early drug discovery, due to its speed and low cost. The primary precipitating agent of choice is cold acetonitrile, typically added at a 3:1 or 4:1 ratio (solvent:sample). This ratio provides efficient protein removal while minimizing excessive sample dilution. However, the resulting supernatant can still contain significant levels of other matrix components like phospholipids, which can cause ion suppression in the MS source (matrix effects).[16] Therefore, while rapid, PPT is considered the "dirtiest" of the three techniques discussed.

Detailed Protocol: PPT for this compound in Human Plasma
  • Sample Aliquoting: Pipette 100 µL of human plasma (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL propoxyphenyl-thiosildenafil-d8 in 50:50 methanol:water) and briefly vortex.

  • Precipitation Step: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean HPLC vial or a 96-well plate.

  • Evaporation (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex briefly and centrifuge to settle any remaining particulates before injection.

PPT Workflow Diagram

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Processing A 1. Aliquot 100 µL Plasma B 2. Spike with Internal Standard A->B C 3. Add 300 µL Cold Acetonitrile B->C D 4. Vortex for 1 minute C->D E 5. Centrifuge at 14,000 x g D->E F 6. Transfer Supernatant E->F G 7. Evaporate & Reconstitute F->G H Inject into LC-MS/MS G->H

Caption: Workflow for Protein Precipitation (PPT).

Technique 2: Liquid-Liquid Extraction (LLE) – The Classic Approach to Selectivity

Principle of the Method: LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[17] The distribution of the analyte between the two phases is governed by its partition coefficient (LogP) and is highly dependent on the pH of the aqueous phase.

Expert Insights & Causality: For basic compounds like this compound and its parent, sildenafil, the extraction efficiency is maximized by adjusting the pH of the aqueous sample to be at least 2 units above the analyte's pKa. This ensures the molecule is in its neutral, non-ionized form, making it more soluble in the organic phase. A common and effective organic solvent for this class of compounds is methyl tert-butyl ether (MTBE) or ethyl acetate, which provides good recovery and a clean separation from the aqueous layer.[18] LLE provides a significantly cleaner extract than PPT because it removes not only proteins but also salts and other polar endogenous materials.

Detailed Protocol: LLE for this compound in Human Serum
  • Sample Aliquoting: Pipette 200 µL of human serum into a 2 mL polypropylene tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution and briefly vortex.

  • pH Adjustment: Add 50 µL of a basic buffer, such as 0.1 M ammonium hydroxide, to raise the sample pH to >9.0. Vortex for 10 seconds.

  • Organic Solvent Addition: Add 1.0 mL of ethyl acetate to the tube.

  • Extraction: Cap the tube and mix on a mechanical shaker or vortexer for 5 minutes to facilitate analyte partitioning into the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.[19]

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an HPLC vial for analysis.

LLE Workflow Diagram

LLE_Workflow cluster_prep Aqueous Phase Prep cluster_extraction Extraction & Separation cluster_final Final Processing A 1. Aliquot 200 µL Serum + IS B 2. Add Basic Buffer (pH >9) A->B C 3. Add 1 mL Ethyl Acetate B->C D 4. Vortex for 5 minutes C->D E 5. Centrifuge for Phase Separation D->E F 6. Transfer Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute & Inject G->H

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Technique 3: Solid-Phase Extraction (SPE) – The Gold Standard for Purity

Principle of the Method: SPE is a chromatographic technique used to extract, concentrate, and purify analytes from a liquid sample by passing it through a cartridge containing a solid adsorbent (the stationary phase).[20] The separation is based on the analyte's affinity for the stationary phase relative to the sample matrix. For sildenafil analogs, reversed-phase SPE is the most common mode, where a non-polar stationary phase (e.g., C18-silica or a polymeric sorbent) retains the moderately non-polar analyte from the polar aqueous sample.

Expert Insights & Causality: SPE provides the cleanest extracts, significantly reducing matrix effects and leading to the highest sensitivity and reproducibility. A modern polymeric reversed-phase sorbent, such as a poly(divinylbenzene-co-N-vinylpyrrolidone) material, is highly recommended.[21] These sorbents offer high capacity, pH stability, and are not subject to the silanol interactions that can plague silica-based phases. The four critical steps are:

  • Conditioning: Wets the sorbent to enable interaction with the sample.

  • Loading: The sample is passed through the sorbent, and the analyte is retained.

  • Washing: A weak solvent is used to rinse away interferences that are less strongly retained than the analyte.

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte.[20]

Detailed Protocol: SPE for this compound in Human Urine
  • Sample Pre-treatment: Centrifuge 1 mL of urine to remove particulates. To 500 µL of supernatant, add the internal standard and 500 µL of 4% phosphoric acid in water to acidify the sample.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire 1 mL of the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing Step: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Sorbent Drying: Dry the cartridge under high vacuum for 2-5 minutes to remove residual wash solvent.

  • Elution Step: Elute the analyte and internal standard with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE Workflow Diagram

SPE_Workflow cluster_prep Cartridge & Sample Prep cluster_extraction Extraction & Cleanup cluster_final Final Processing A 1. Condition Cartridge (Methanol -> Water) C 3. Load Sample A->C B 2. Pre-treat Sample (Acidify Urine + IS) B->C D 4. Wash Interferences (5% Methanol) C->D E 5. Dry Sorbent Bed D->E F 6. Elute Analyte (Acetonitrile) E->F G 7. Evaporate & Reconstitute F->G H 8. Inject into LC-MS/MS G->H

Caption: Workflow for Solid-Phase Extraction (SPE).

Method Comparison and Data Summary

The selection of an appropriate sample preparation technique is a balance between the required data quality and practical constraints like time and cost. The table below summarizes the typical performance characteristics of each method for the analysis of sildenafil and its analogs.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery 85-105%80-95%>90%
Precision (%RSD) <15%<10%<5%
Matrix Effect HighModerateLow / Negligible
Extract Cleanliness LowModerateHigh
Throughput Very HighModerateLow to Moderate
Solvent Usage LowHighModerate
Cost per Sample LowLowHigh
Best Application High-throughput screeningRoutine quantitative analysisRegulated bioanalysis, low LOQ

Data presented are typical values synthesized from literature for sildenafil and its analogs and should be validated for this compound specifically.[3][19][21][22][23]

Conclusion

The successful analysis of this compound in biological matrices is fundamentally dependent on the chosen sample preparation strategy.

  • Protein Precipitation offers unparalleled speed for screening applications but at the cost of extract purity.

  • Liquid-Liquid Extraction provides a good balance of cleanliness and cost-effectiveness for routine quantitative work.

  • Solid-Phase Extraction delivers the cleanest extracts and highest data quality, making it the method of choice for regulated bioanalytical studies requiring the utmost sensitivity and precision.

Each protocol must be rigorously validated to demonstrate its fitness for purpose, ensuring that the final data is both accurate and reliable.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. Dispersive magnetic solid-phase extraction for synthetic PDE-5 inhibitors determination by high-performance liquid chromatography with tandem mass spectrometry. [Link]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. [Link]

  • Phenomenex. Protein Precipitation (PPT) Extraction. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Semantic Scholar. Fast and simple procedure for liquid–liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. [Link]

  • PubChem. Propoxyphenyl thiohomosildenafil. [Link]

  • Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. [Link]

  • International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]

  • ResearchGate. (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]

  • PubMed Central. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. [Link]

  • Oxford Academic. Salting-Out Assisted Liquid–Liquid Extraction for Quantification of Febuxostat in Plasma Using RP-HPLC and Its Pharmacokinetic Application. [Link]

  • National Institutes of Health. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]

  • PubMed. Isolation and identification of novel this compound found in natural health food product. [Link]

  • Pharmaffiliates. Chemical Name : Propoxyphenyl-thiosildenafil-d8. [Link]

  • PubMed. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil.... [Link]

  • PubMed. Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase. [Link]

  • ScienceDirect. The influence of extraction solvent on the recovery of PDE5 inhibitors in real samples. [Link]

  • PubChem. Propoxyphenyl sildenafil. [Link]

  • ResearchGate. Analysis of herbal dietary supplements for sexual performance enhancement.... [Link]

  • PubMed. Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. [Link]

  • PubMed Central. A Facile, Improved Synthesis of Sildenafil and Its Analogues. [Link]

  • PubMed. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. [Link]

  • ResearchGate. Identification of Sildenafil Designer Analogues Found in Dietary Supplements. [Link]

  • ThaiScience. Analytical Validation of Sildenafil Citrate Inhaler Preparation. [Link]

  • Phenomenex. Solid Phase Extraction for Clinical Research. [Link]

  • ResearchGate. Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. [Link]

  • ResearchGate. A Facile, Improved Synthesis of Sildenafil and Its Analogues. [Link]

Sources

Application Note: Mass Spectrometric Characterization of Propoxyphenyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the identification and structural elucidation of propoxyphenyl thiosildenafil, a potent analogue of the phosphodiesterase type 5 (PDE-5) inhibitor, sildenafil. As undeclared sildenafil analogues are a growing concern in counterfeit pharmaceuticals and dietary supplements, robust analytical methods are crucial for consumer safety and regulatory enforcement.[1][2][3] This document outlines the characteristic fragmentation pattern of this compound observed in tandem mass spectrometry (MS/MS), providing a protocol for its unambiguous identification. We will delve into the mechanistic details of the fragmentation pathways, supported by high-resolution mass spectrometry data. This guide is intended for researchers, analytical chemists, and drug development professionals working on the detection and characterization of PDE-5 inhibitors.

Introduction: The Rise of Sildenafil Analogues

Sildenafil, the active ingredient in Viagra®, was the first orally active drug approved for the treatment of erectile dysfunction. Its success has led to the illicit synthesis of numerous analogues, which are often found as adulterants in herbal remedies and dietary supplements.[1][2] These undeclared analogues pose a significant health risk as they have not undergone rigorous safety and efficacy testing.[3] this compound is one such analogue, derived from thiosildenafil by the substitution of an ethoxy group with a propoxy group on the phenyl ring.[4][5] Accurate and reliable analytical methods, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are essential for the identification of these compounds.[6][7]

Instrumentation and Methodology

The data presented in this application note were generated using a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer, though the principles are applicable to other tandem mass spectrometry platforms such as ion traps and Orbitrap systems.[6][8]

Sample Preparation

Reference standard of this compound was dissolved in methanol to a final concentration of 1 µg/mL. For analysis of dietary supplements, a solid-liquid extraction is recommended.

Protocol: Extraction from a Solid Matrix

  • Homogenize 1 gram of the powdered sample.

  • Add 10 mL of methanol and vortex for 5 minutes.

  • Sonicate the mixture for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Dilute the extract with methanol as necessary to fall within the linear range of the instrument.

Liquid Chromatography Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Collision Energy: Optimized for fragmentation (typically 20-40 eV)

Results and Discussion: The Fragmentation Pathway

The primary objective of this study is to characterize the fragmentation pattern of this compound. The protonated molecule, [M+H]⁺, is observed at an m/z of 505.2077, which corresponds to the elemental composition of C₂₃H₃₂N₆O₃S₂.[5]

Key Fragmentation Pathways

The fragmentation of this compound is primarily driven by cleavages around the central pyrazolopyrimidine core and the piperazine ring. The major product ions are formed through the loss of the N-methylpiperazine group and subsequent cleavages of the propoxyphenyl moiety.

Below is a DOT script for a Graphviz diagram illustrating the proposed fragmentation pathway.

fragmentation_pathway M This compound [M+H]⁺ m/z 505.2077 frag1 Loss of CH₃N=CH₂ m/z 462 M->frag1 - C₂H₅N frag2 Loss of N-methylpiperazine m/z 405 M->frag2 - C₅H₁₂N₂ frag3 Cleavage of propoxy group m/z 341 frag2->frag3 - C₄H₈O frag4 Further fragmentation m/z 315 frag3->frag4 - C₂H₂ frag5 Characteristic ion m/z 299 frag3->frag5 - C₃H₄O

Figure 1: Proposed fragmentation pathway for this compound.

Interpretation of Major Fragment Ions

The tandem mass spectrum of this compound is characterized by several key fragment ions. The table below summarizes the most abundant ions and their proposed structures.

m/zProposed Elemental CompositionDescription of Neutral Loss/Fragment
505.2077C₂₃H₃₃N₆O₃S₂⁺Protonated molecule [M+H]⁺
405C₁₈H₂₁N₄O₃S₂⁺Loss of the N-methylpiperazine moiety
341C₁₅H₁₇N₄O₂S₂⁺Cleavage of the propoxy group from the phenyl ring
315C₁₃H₁₅N₄O₂S₂⁺Further fragmentation of the propoxyphenyl group
299C₁₂H₁₁N₄OS₂⁺A characteristic fragment for many propoxyphenyl-containing analogues

The fragmentation cascade begins with the protonated molecule at m/z 505.2077. A common initial loss for sildenafil analogues is the cleavage of the N-methylpiperazine group, leading to the fragment at m/z 405. Subsequent fragmentations involve the propoxyphenyl moiety. The ion at m/z 341 is formed by the loss of a neutral propene molecule from the propoxy chain. Further fragmentation leads to the ions at m/z 315 and the highly characteristic ion at m/z 299.[6]

Protocol: Identification of this compound using LC-MS/MS

This protocol provides a step-by-step workflow for the targeted screening and confirmation of this compound in unknown samples.

screening_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep Sample Extraction (as per section 2.1) lc_separation LC Separation (as per section 2.2) prep->lc_separation ms_acquisition MS Full Scan & MS/MS (as per section 2.3) lc_separation->ms_acquisition eic Extract Ion Chromatogram (m/z 505.2077) ms_acquisition->eic msms_match Compare MS/MS Spectrum to Reference (Table 1) eic->msms_match confirmation Confirmation of Identity msms_match->confirmation

Figure 2: Workflow for the identification of this compound.

Step 1: Sample Preparation Prepare the sample as described in section 2.1.

Step 2: LC-MS/MS Acquisition Set up the LC-MS/MS system with the parameters outlined in sections 2.2 and 2.3. It is recommended to perform a full scan to detect the precursor ion at m/z 505.2077, followed by a product ion scan (MS/MS) of this precursor.

Step 3: Data Analysis

  • Extract the ion chromatogram for m/z 505.2077. The retention time should be consistent with a reference standard if available.

  • Examine the MS/MS spectrum of the peak corresponding to this compound.

  • Compare the observed fragment ions with the data in Table 1. The presence of the key fragment ions (m/z 405, 341, 315, and 299) provides strong evidence for the presence of this compound.

Conclusion

The detailed analysis of the fragmentation pattern of this compound presented in this application note serves as a valuable resource for its unambiguous identification. By understanding the characteristic cleavages and resulting fragment ions, researchers and analysts can confidently detect this and other related sildenafil analogues in a variety of sample matrices. The provided protocols offer a starting point for method development and routine screening, contributing to the broader effort of combating the distribution of adulterated products.

References

  • Zhong, D., Xing, J., Zhang, S., & Sun, L. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 16(19), 1836-1843.
  • Mustazza, C., Rodomonte, A., & Bartolomei, M. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 235-249.
  • Ge, X., & Kee, C. L. (2018). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. In Comprehensive Analytical Chemistry (Vol. 82, pp. 155-197). Elsevier.
  • Mustazza, C., Rodomonte, A., & Bartolomei, M. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed.
  • Lee, J., Lee, S., & Choi, H. (2015). Identification and evaluation of fragmentation pathways of PDE-5 inhibitor analogues using LC-QTOF-MS. Semantic Scholar.
  • Accelerating Proteomics (2013). Orbitrap Identification of Untested Sildenafil Analogues in Health Supplements. Thermo Fisher Scientific.
  • Lee, J. H., Lee, S., & Choi, H. K. (2016). Identification and evaluation of fragmentation pathways of PDE-5 inhibitor analogues using LC-QTOF-MS. Journal of the Korean Society for Applied Biological Chemistry, 59(1), 85-94.
  • Lee, J., Lee, S., & Choi, H. (2015). Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation mechanisms of sildenafil (A) and thiosildenafil (B).
  • Lee, J., Lee, S., & Choi, H. (2018). Product ion mass spectra and fragmentation pathways of seized samples.
  • Balayssac, S., Gilard, V., & Malet-Martino, M. (2012).
  • Han, K. M., Lee, J. H., Park, H. J., Hwang, I., Heo, O. S., & Kim, W. S. (2014).
  • Kee, C. L., Ge, X. W., & Low, M. Y. (2013). Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. PubMed.
  • Lee, J., Lee, S., & Choi, H. (2013). Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry. PMC.

Sources

Application Note & Protocol Guide: Advanced Analytical Strategies for the Detection and Characterization of Sildenafil Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The clandestine inclusion of sildenafil analogues in counterfeit medications and so-called "natural" dietary supplements poses a significant global health risk. These unapproved chemical variants, designed to mimic the therapeutic effects of licensed phosphodiesterase type 5 (PDE5) inhibitors, escape regulatory scrutiny and can lead to severe adverse events due to unknown pharmacological and toxicological profiles. This guide provides a comprehensive overview of robust analytical methodologies for the screening, identification, and quantification of sildenafil analogues. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we explore the critical role of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry in the definitive structural elucidation of novel analogues. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and regulatory sectors.

Introduction: The Evolving Challenge of Sildenafil Analogues

Sildenafil, the active pharmaceutical ingredient in Viagra®, was the first approved oral therapy for erectile dysfunction and works by inhibiting the PDE5 enzyme. Its commercial success has unfortunately fueled a lucrative black market for counterfeit drugs and adulterated herbal supplements. To circumvent detection, clandestine laboratories synthesize a myriad of sildenafil analogues, which are structurally similar to the parent compound but often possess altered potency, selectivity, and metabolic pathways. The presence of these undeclared substances in products marketed as "all-natural" is a serious public health concern, as consumers are unknowingly exposed to potent pharmaceuticals with no quality control or safety data.[1]

The analytical challenge lies in the sheer diversity of these analogues. Modifications can range from simple alterations of alkyl groups (e.g., homosildenafil, which has an N-ethylpiperazine moiety instead of N-methylpiperazine) to more complex substitutions on the pyrazolopyrimidinone core (e.g., acetildenafil, where the sulfonyl group is replaced by an acetyl group).[1][2] This chemical diversity necessitates a multi-tiered analytical approach, capable of both broad screening for known analogues and in-depth characterization of newly emerging structures.

This guide is structured to provide a logical workflow, from initial screening to confirmatory analysis and structural elucidation, empowering laboratories to effectively combat this public health threat.

Analytical Workflow: A Multi-Modal Approach

A robust analytical workflow for sildenafil analogues should be both efficient and comprehensive. It typically begins with a rapid screening method, followed by more specific and sensitive confirmatory techniques.

Analytical Workflow cluster_0 Screening & Quantification cluster_1 Structural Elucidation of Novel Analogues Sample_Prep Sample Preparation (Extraction) HPLC_UV HPLC-UV (Quantitative Screening) Sample_Prep->HPLC_UV Initial Analysis LC_MSMS LC-MS/MS (Confirmatory Analysis) HPLC_UV->LC_MSMS Confirmation & Higher Sensitivity LC_QTOF LC-QTOF-MS (Accurate Mass) LC_MSMS->LC_QTOF Unknown Peak Report Final Report LC_MSMS->Report Known Analogues NMR NMR Spectroscopy (Definitive Structure) LC_QTOF->NMR Isolate & Characterize NMR->Report Novel Analogues

Caption: A typical workflow for the analysis of sildenafil analogues.

Chromatographic Methods: The Core of Detection

Chromatography, particularly liquid chromatography, is the cornerstone for the analysis of sildenafil and its analogues due to its high resolving power and compatibility with various detectors.[3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC-UV is an excellent first-line technique for screening and quantification.[3] Sildenafil and its analogues contain a chromophore that absorbs UV light, typically around 290-293 nm.[6][7] This method is cost-effective, robust, and widely available. The choice of a reversed-phase C18 column is standard, as it effectively separates these moderately polar compounds based on their hydrophobicity. An isocratic mobile phase is often preferred for its simplicity and reproducibility in routine testing.

Protocol 1: HPLC-UV Screening of Sildenafil Analogues

  • Sample Preparation (Solid Dosage Forms): a. Accurately weigh and finely powder a representative number of tablets or capsules. b. Transfer a portion of the powder equivalent to a theoretical 10 mg of active ingredient into a 100 mL volumetric flask. c. Add approximately 70 mL of methanol (or a suitable solvent like acetonitrile/water mixture) and sonicate for 15-20 minutes to ensure complete dissolution. d. Allow the solution to cool to room temperature, then dilute to volume with the same solvent and mix well. e. Centrifuge a portion of the solution at 3000 rpm for 5 minutes.[6] f. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6][7]

    • Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.5, containing 0.1% triethylamine) and acetonitrile (65:35, v/v).[6] The triethylamine is added to reduce peak tailing by masking active silanol groups on the silica support.

    • Flow Rate: 1.0 mL/min.[6][7]

    • Column Temperature: 35°C for improved peak shape and reproducibility.[6][7]

    • Detection Wavelength: 293 nm.[6]

    • Injection Volume: 20 µL.

  • Analysis: a. Prepare a standard stock solution of sildenafil citrate (e.g., 1 mg/mL in methanol).[6] b. Create a calibration curve by preparing a series of working standards from the stock solution. c. Inject the standards and the sample solution. d. Identify sildenafil by comparing the retention time with the standard. Quantify using the calibration curve. Peaks with similar UV spectra but different retention times are potential analogues and require further investigation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS is the gold standard for confirmatory analysis and trace-level quantification.[3][8] Its superior sensitivity and selectivity make it indispensable for detecting low-level adulteration and for analyzing complex matrices like herbal supplements or biological fluids.[8][9] The method relies on separating compounds by LC, ionizing them (typically with electrospray ionization - ESI), selecting a specific precursor ion (the molecular ion, [M+H]⁺), fragmenting it, and then detecting specific product ions. This multiple reaction monitoring (MRM) process is highly specific and significantly reduces background noise.

Protocol 2: Confirmatory LC-MS/MS Analysis

  • Sample Preparation: a. Follow the same initial extraction procedure as for HPLC-UV. b. Perform a further dilution step (e.g., 1:100 or 1:1000) with the mobile phase to bring the concentration into the linear range of the MS detector and to minimize matrix effects.

  • LC-MS/MS Conditions:

    • Instrument: Sciex Triple Quad™ 5500 System or equivalent.

    • LC Conditions: Similar to HPLC-UV, but often with faster gradients and smaller particle size columns (e.g., UPLC) for higher throughput. A common mobile phase is 10 mM ammonium acetate and acetonitrile.[9]

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MS Mode: Multiple Reaction Monitoring (MRM).

  • Data Acquisition & Analysis: a. For each known analogue, determine the optimal MRM transitions (precursor ion → product ion). This involves infusing a standard of the analogue and performing a product ion scan. b. Create an acquisition method that includes the MRM transitions for sildenafil and a comprehensive list of known analogues. c. Inject the prepared sample. The presence of a peak at the correct retention time with the corresponding MRM transitions confirms the identity of the analogue. d. Quantification is performed using a calibration curve prepared with certified reference standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Sildenafil475.2283.4[9]
N-desmethyl sildenafil461.3283.4[9]
Tadalafil390.1268.1[10]
Vardenafil489.2151.1[10]
Homosildenafil489.3283.2[2]
Acetildenafil453.2311.2[2]

Table 1: Example MRM transitions for common PDE5 inhibitors and analogues.

Structural Elucidation of Novel Analogues

When screening reveals peaks that are not attributable to known standards, further investigation is required to elucidate their structure. This is critical for identifying new designer drugs entering the market.

High-Resolution Mass Spectrometry (HRMS)

Principle & Rationale: Techniques like LC-Quadrupole Time-of-Flight MS (LC-QTOF-MS) provide highly accurate mass measurements (typically <5 ppm error).[11] This allows for the unambiguous determination of the elemental composition of an unknown compound, which is the first step in its identification. Subsequent MS/MS fragmentation patterns can then be compared to the fragmentation of known sildenafil analogues to infer the structure of the unknown.[12] For instance, the fragmentation of the piperazine ring is often a key diagnostic feature.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR is the most powerful technique for the definitive structural elucidation of new chemical entities.[13][14][15] While MS provides information on mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR spectra can quickly reveal key structural features, such as the presence and type of alkyl groups on the piperazine ring or substitutions on the phenyl ring.[13][16] For a complete and unambiguous structure determination, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is often necessary.

NMR_Structure_Elucidation Unknown_Peak Unknown Peak from LC-MS Isolation Isolation via Preparative HPLC Unknown_Peak->Isolation HRMS High-Resolution MS (Elemental Formula) Isolation->HRMS 1D_NMR 1D NMR (¹H, ¹³C) (Functional Groups) Isolation->1D_NMR Structure Definitive Structure HRMS->Structure 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1D_NMR->2D_NMR 2D_NMR->Structure

Caption: Workflow for elucidating the structure of a novel analogue.

Method Validation: Ensuring Trustworthy Results

Any analytical method used for regulatory purposes must be validated to ensure it is fit for its intended purpose.[17] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte(s). Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[17][18][19]

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, excipients, other analogues). This is often demonstrated by analyzing blank samples and spiked samples.[19]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentration levels is recommended, and the correlation coefficient (r²) should typically be >0.999.[7][20]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

  • Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each) and is reported as percent recovery.[20]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).[20] Precision is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For sildenafil analogues, LC-MS/MS methods can achieve LOQs in the low ng/mL range.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[7]

Conclusion

The analytical landscape for the detection of sildenafil analogues is continually evolving in response to the efforts of clandestine manufacturers. A proactive and multi-faceted approach is essential for public health protection. While HPLC-UV provides a reliable and accessible screening tool, the specificity and sensitivity of LC-MS/MS are indispensable for confirmation and trace analysis. Furthermore, the strategic use of high-resolution mass spectrometry and NMR spectroscopy is paramount for the rapid identification and structural elucidation of novel, uncharacterized analogues. By implementing the robust, validated protocols outlined in this guide, laboratories can build a comprehensive and defensible system for identifying these illegal adulterants, thereby helping to ensure the safety and integrity of pharmaceutical and consumer health products.

References

  • Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis.
  • A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis Online.
  • A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. PubMed.
  • Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance. PubMed.
  • A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Yesil Science.
  • Development of a Comprehensive Spectral Library of Sildenafil and Related Active Analogues Using LC-QTOF-MS and Its Application for Screening Counterfeit Pharmaceuticals. PubMed.
  • Investigation of the Presence of Sildenafil in Herbal Dietary Supplements by Validated HPLC Method. Journal of Analytical Methods in Chemistry.
  • Identification of Sildenafil Designer Analogues Found in Dietary Supplements. ResearchGate.
  • Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate.
  • Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. PubMed.
  • Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. RSC Publishing.
  • A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Figshare.
  • ¹H NMR characteristics of sildenafil and its analogues, and vardenafil. ResearchGate.
  • Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products Intended for the Treatment of Erectile Dysfunction. ResearchGate.
  • Gas Chromatography-Mass Spectrometric Analysis of a Counterfeit Sildenafil product and its Potential Hepatotoxicity in Mice. ResearchGate.
  • Investigation of the presence of sildenafil in herbal dietary supplements by validated HPLC method. ResearchGate.
  • Structure elucidation of sildenafil analogues in herbal products. ResearchGate.
  • Identification of sildenafil, tadalafil and vardenafil by gas chromatography-mass spectrometry on short capillary column. PubMed.
  • Gas Chromatography-Mass Spectrometric Analysis of a Counterfeit Sildenafil product and its Potential Hepatotoxicity in Mice. ResearchGate.
  • Determination of the presence of sildenafil and tadalafil in herbal products collected in Bamako and surrounding area by HPLC at the National Health Laboratory (LNS). Journal of Drug Delivery and Therapeutics.
  • Investigation of the presence of sildenafil in herbal dietary supplements by validated HPLC method. JournalAgent.
  • Detection of sildenafil analogues in herbal products for erectile dysfunction. PubMed.
  • Differenzierung und Identifizierung von Wirkstoffen eines Viagra-Imitates mit Sildenafil- und Vardenafil-Partialstrukturen. gtfch.org.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.

Sources

A Comprehensive Guide to the Purification of Propoxyphenyl Thiosildenafil Using Preparative Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a detailed, field-proven protocol for the purification of Propoxyphenyl thiosildenafil, a sildenafil analogue, using preparative High-Performance Liquid Chromatography (HPLC). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple set of instructions to explain the causality behind critical methodological choices. It details a complete workflow, from initial analytical method development and optimization to scaling up for preparative-scale purification and subsequent purity verification. The protocols are structured to ensure high purity, yield, and throughput, establishing a self-validating system for obtaining research-grade this compound.

Introduction: The Rationale for High-Purity this compound

This compound is an analogue of sildenafil, belonging to a class of compounds known as phosphodiesterase type 5 (PDE5) inhibitors[1][2]. As with any active pharmaceutical ingredient (API) or research compound, purity is paramount. Impurities arising from synthesis—such as by-products, unreacted starting materials, or degradation products—can confound experimental results, lead to inaccurate biological data, and pose safety risks[3].

Preparative HPLC is a cornerstone technique in pharmaceutical manufacturing and research for the isolation and purification of complex organic molecules[4][5]. Its high resolving power makes it ideal for separating the target compound from closely related impurities, which is often difficult to achieve with methods like crystallization alone[6]. This guide focuses on a reversed-phase HPLC (RP-HPLC) approach, which separates molecules based on their hydrophobicity and is ubiquitously used for the purification of small-molecule APIs[3][7][8].

Compound Profile: this compound

Understanding the physicochemical properties of the target molecule is the foundation of any successful purification strategy[9]. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C23H32N6O3S2 / C24H34N6O3S2 (analogue dependent)[10][11]
Molecular Weight ~504.67 - 518.7 g/mol [10][11]
Appearance Pale Yellow to Light Yellow Solid[1][12]
Solubility Slightly soluble in Chloroform, Methanol, Dichloromethane[1][11][12]

Note: Several closely related structures are referred to as this compound or its analogues. The exact molecular weight and formula may vary slightly. The provided protocol is robust for this class of compounds.

Purification Workflow: From Analytical Scouting to Preparative Isolation

The overall strategy involves developing and optimizing the separation on a small analytical scale before transferring the method to a larger preparative scale. This approach conserves valuable samples and solvents while minimizing development time[9][13].

Purification_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Scale-Up & Purification cluster_2 Phase 3: Verification A Crude Sample Analysis B Analytical HPLC Method Scouting A->B Inject small amount C Method Optimization B->C Select best conditions D Scale-Up Calculations C->D Optimized Method F Loading Study (Optional but Recommended) D->F E Preparative HPLC Run & Fraction Collection G Fraction Purity Analysis E->G Collect Fractions F->E Determine Max Load H Solvent Evaporation & Product Isolation G->H Pool pure fractions I Pure Propoxyphenyl Thiosildenafil H->I

Caption: High-level workflow for preparative HPLC purification.

Part 1: Analytical Method Development and Optimization

The goal of this phase is to achieve baseline resolution between the this compound peak and its closest eluting impurities on an analytical scale[14]. Selectivity is the most critical parameter for a successful preparative separation[14].

Rationale for Method Choices
  • Stationary Phase: A C18 column is selected as the standard for reversed-phase chromatography, offering robust hydrophobic retention for a wide range of small molecules like sildenafil analogues[7][15].

  • Mobile Phase: A combination of acetonitrile (ACN) and water is a common and effective mobile phase for RP-HPLC. ACN typically provides good peak shape and lower backpressure than methanol. A small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid is used to improve peak shape by suppressing the ionization of silanol groups on the silica backbone and ensuring the analyte is in a consistent protonation state.

  • Detection Wavelength: Sildenafil and its analogues exhibit strong UV absorbance. A detection wavelength of 290 nm is a reliable choice, providing high sensitivity for this class of compounds[16][17][18]. Wavelengths between 230-290 nm are commonly reported in the literature[15][17].

Protocol: Analytical Scouting
  • Sample Preparation: Prepare a stock solution of the crude this compound at approximately 1 mg/mL in methanol or a 50:50 mixture of acetonitrile:water. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: Standard analytical HPLC with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: 290 nm.

  • Gradient Screening: Run a fast scouting gradient to determine the approximate elution conditions.

Time (min)% Mobile Phase B (ACN w/ 0.1% TFA)
0.010
20.090
25.090
25.110
30.010
  • Optimization: Based on the scouting run, adjust the gradient to improve the resolution around the target peak. If the main peak elutes at 40% B in the scouting run, design a shallower gradient around this point (e.g., from 30% to 50% B over 15-20 minutes) to maximize separation from nearby impurities.

Part 2: Scale-Up for Preparative Chromatography

Scaling the method from an analytical to a preparative column requires adjusting the flow rate and injection volume to maintain chromatographic performance[9]. The primary goal is to maximize the amount of sample purified per run (throughput) without sacrificing purity[14].

Principle of Geometric Scaling

The flow rate is scaled based on the cross-sectional area of the columns. The injection volume can be scaled similarly, but a loading study is recommended to determine the true maximum capacity.

Flow Rate Scaling Formula: Flow Rate (prep) = Flow Rate (analytical) × [ (Column Diameter (prep))² / (Column Diameter (analytical))² ]

Example Calculation:

  • Analytical Column: 4.6 mm ID, Flow: 1.0 mL/min

  • Preparative Column: 21.2 mm ID

  • Flow Rate (prep) = 1.0 mL/min × [ (21.2 mm)² / (4.6 mm)² ] ≈ 21.2 mL/min

Protocol: Column Loading Study
  • Objective: To determine the maximum amount of crude material that can be injected onto the preparative column before resolution is lost (i.e., when the target peak begins to merge with an adjacent impurity peak)[9].

  • Procedure:

    • Prepare a highly concentrated solution of the crude sample (e.g., 50-100 mg/mL) in the initial mobile phase solvent to prevent solvent effects.

    • Equilibrate the preparative column with the optimized method's starting conditions.

    • Perform a series of injections with increasing volumes (e.g., 0.5 mL, 1.0 mL, 2.0 mL, etc.).

    • Monitor the chromatogram for peak broadening and loss of resolution. The maximum loading is the highest injection volume where the target compound is still adequately separated from its key impurities.

Part 3: The Preparative HPLC Purification Protocol

This protocol outlines the full-scale purification run.

Materials and Instrumentation
  • HPLC System: A preparative HPLC system equipped with a high-pressure gradient pump, an autosampler or manual injector with a large loop, a UV detector with a preparative flow cell, and an automated fraction collector.

  • Column: C18, 21.2 x 250 mm, 5-10 µm particle size (or similar dimensions).

  • Solvents: HPLC-grade water, acetonitrile, and TFA.

Step-by-Step Methodology
  • Crude Sample Preparation: Dissolve the calculated maximum load of crude this compound in the minimum necessary volume of a suitable solvent. Causality: It is best to dissolve the sample in the initial mobile phase composition (e.g., 90% A, 10% B) to avoid peak distortion[9]. If solubility is an issue, a stronger solvent like methanol can be used, but the injection volume should be kept as small as possible. Filter the entire solution through a 0.45 µm filter.

  • System Equilibration: Equilibrate the preparative column with at least 5-10 column volumes of the initial mobile phase conditions. Ensure the baseline is stable before injection.

  • Injection and Run: Inject the prepared sample and start the preparative gradient method.

Parameter Setting Justification
Column C18, 21.2 x 250 mm, 10 µmStandard for preparative scale small molecule purification.
Mobile Phase A 0.1% TFA in WaterProvides proton source for good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileEluting solvent with low viscosity and UV cutoff.
Flow Rate 21.2 mL/min (scaled)Maintains optimal linear velocity for the column diameter.
Gradient Optimized from analytical run (e.g., 30-50% B over 20 min)Shallow gradient focused on the elution window of the target compound to maximize resolution.
Detection 290 nmHigh sensitivity for the analyte.[16][17][18]
  • Fraction Collection:

    • Program the fraction collector to begin collecting just before the target peak begins to elute and to stop just after it returns to baseline.

    • Use a combination of time-based windows and a UV signal threshold to trigger collection. This prevents the accidental collection of other peaks while minimizing the total volume of solvent collected[9].

Part 4: Post-Purification Analysis and Product Isolation

  • Purity Verification: Combine a small aliquot from each collected fraction corresponding to the main peak. Analyze this composite sample using the initial analytical HPLC method to confirm its purity is >95% or meets the required specification.

  • Product Isolation: Pool all fractions that meet the purity requirement. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the purified this compound as a solid powder, typically as a TFA salt.

Troubleshooting Common Preparative HPLC Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Fronting Column overload; sample dissolved in a solvent stronger than the mobile phase.Reduce sample load. Dissolve sample in the initial mobile phase composition.
Peak Tailing Secondary interactions with the stationary phase; column degradation.Ensure mobile phase pH is appropriate (add TFA/formic acid). Use a fresh column.
Poor Resolution Gradient is too steep; column is overloaded.Develop a shallower gradient across the elution window of interest. Reduce the injection mass/volume.
High Backpressure Blockage in the system; sample precipitation on the column.Filter all samples and mobile phases. Flush the system. Check for sample solubility in the mobile phase.[9]
Retention Time Shift Incomplete column re-equilibration between runs.Increase the equilibration time between injections to at least 8-10 column volumes.[9]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10118761, Propoxyphenyl thiohomosildenafil. PubChem. [Link]

  • Agilent Technologies (2022). Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies Application Note. [Link]

  • Kromasil (n.d.). Basic methodology for method development in preparative HPLC. Nouryon Application Note. [Link]

  • Jain, M. S., & Koradia, S. K. (2024). HPLC Determination of Sildenafil in Bulk and Tablet Dosage Form by Applying Green Analytical Chemistry. International Journal of Pharmaceutical Quality Assurance, 15(4), 2385-89. [Link]

  • Schwartz, S. J., & von Mering, G. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]

  • Wang, C. C., & Fernandez, L. (2013). Spectrofluorimetric Determination of Sildenafil: A New Analytical Alternative for Its Analysis. Journal of Fluorescence, 23, 103-110. [Link]

  • Rao, D. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology, 40(8). [Link]

  • PharmaCompass (n.d.). API Purification & Separation | Chromatography | HPLC | CDMO. [Link]

  • Gilson (n.d.). Preparative HPLC Learning Hub. [Link]

  • In-Depth Investigation of Analytical Methods for the Determination of sildenafil citrate and Tramadol hydrochloride in Synthetic. (2023). International Journal of Pharmaceutical Research and Applications, 8(3), 1048-1059. [Link]

  • Bozhanov, S., et al. (2021). HPLC determination of sildenafil in tablets. International Journal of Applied Pharmaceutics, 13(1), 253-256. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565675, Propoxyphenyl sildenafil. PubChem. [Link]

  • Pharmaffiliates (n.d.). Chemical Name : Propoxyphenyl-thiosildenafil-d8. [Link]

  • CordenPharma (n.d.). API Purification Services. [Link]

  • Agilent Technologies (n.d.). Application Compendium Solutions for Preparative HPLC. [https://www.agilent.com/cs/library/compendia/public/5991-9 preparative hplc compendium.pdf]([Link] preparative hplc compendium.pdf)

  • Langer, E. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Traore, A., et al. (2021). Contribution to the Detection of Poor Quality Sildenafil Drugs in Burkina Faso Using High-Performance Thin-Layer Chromatography. Journal of Analytical Methods in Chemistry. [Link]

  • Zeochem (n.d.). Purification of APIs. [Link]

  • Patel, B., et al. (2012). RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 147-152. [Link]

  • Daraghmeh, N., et al. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 483-492. [Link]

  • Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. [Link]

Sources

Application Note: Unmasking the Unknowns - A Protocol for Identifying Novel Sildenafil Analogues Using Orbitrap Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The proliferation of counterfeit and illicit sexual enhancement supplements poses a significant public health risk. These products are often adulterated with undisclosed, structurally modified analogues of approved phosphodiesterase type 5 (PDE-5) inhibitors like sildenafil. This application note presents a comprehensive workflow for the identification of unknown sildenafil analogues in complex matrices using Liquid Chromatography coupled to Orbitrap High-Resolution Mass Spectrometry (LC-HRMS). We detail a robust protocol from sample preparation to data analysis, leveraging the high-resolution accurate-mass (HRAM) capabilities of Orbitrap technology to provide unambiguous elemental compositions and structural insights through fragmentation analysis. This guide is intended for researchers in forensic chemistry, pharmaceutical quality control, and drug development.

Introduction: The Challenge of Designer Drugs

Sildenafil, the active ingredient in Viagra®, is a potent PDE-5 inhibitor used to treat erectile dysfunction. Its therapeutic success has unfortunately led to its widespread inclusion in counterfeit medicines and so-called "herbal" supplements. To circumvent detection, clandestine laboratories synthesize novel chemical analogues by modifying the core sildenafil structure. These unapproved substances have not undergone rigorous safety and efficacy testing, presenting potential health risks to consumers.[1]

The analytical challenge lies in identifying these previously uncharacterized molecules. Unlike targeted screening for known compounds, the identification of "unknowns" requires a technology that can provide definitive structural information without a pre-existing reference standard. Orbitrap™ mass spectrometry is exceptionally well-suited for this task. Its ability to deliver high-resolution (up to >140,000 FWHM) and sub-ppm mass accuracy measurements is critical for determining the elemental composition of a precursor ion with high confidence.[2][3] Coupled with information-rich MS/MS fragmentation spectra, Orbitrap LC-MS enables the confident elucidation of unknown structures.[4][5]

This application note provides a field-proven protocol, explaining not just the "how" but the "why" behind each step, to empower laboratories to tackle the evolving landscape of designer drug analysis.

Experimental Workflow: A Systematic Approach

The identification of an unknown sildenafil analogue is a multi-step process that requires careful sample handling, optimized instrumental analysis, and intelligent data interrogation. The overall workflow is designed to first detect potential candidates and then systematically deduce their structure.

Workflow cluster_prep Sample Preparation cluster_analysis LC-Orbitrap MS Analysis cluster_data Data Analysis & Elucidation Sample Dietary Supplement Sample (Tablet, Capsule, Liquid) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Methanol/Acetonitrile) Homogenize->Extract Cleanup SPE or Filtration Extract->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS Orbitrap MS Detection (Full MS / dd-MS2) LC->MS Screen Non-Target Screening (Find Unknown Peaks) MS->Screen HRAM Elemental Composition (from Accurate Mass) Screen->HRAM Frag Fragmentation Analysis (MS/MS Interpretation) HRAM->Frag ID Structure Elucidation Frag->ID

Caption: High-level workflow for unknown sildenafil analogue identification.

Detailed Protocols

Sample Preparation Protocol

Rationale: The goal of sample preparation is to efficiently extract the target analytes from a complex matrix (e.g., herbal powders, binders, colorants) while minimizing interferences that could cause ion suppression or contaminate the LC-MS system. A simple and generic solvent extraction is often sufficient for dietary supplements.

Protocol:

  • Homogenization: For solid samples (tablets, capsules), grind the entire unit into a fine, homogenous powder using a mortar and pestle or a food processor to ensure a representative sample. For liquids, vortex thoroughly.

  • Extraction:

    • Accurately weigh 100 mg of the homogenized powder into a 15 mL polypropylene centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) solution of acetonitrile and water.[6]

    • Vortex vigorously for 1 minute.

    • Sonicate the sample in a water bath for 15 minutes to ensure complete dissolution of the analytes.[6]

  • Clarification:

    • Centrifuge the tube at 4,000 rpm for 10 minutes to pellet insoluble excipients.

    • Carefully collect the supernatant.

  • Filtration & Dilution:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • Perform a 1:100 dilution of the filtered extract with the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid) to avoid detector saturation and minimize matrix effects.

LC-Orbitrap MS Instrumental Protocol

Rationale: Chromatographic separation is essential to resolve the target analogue from isomers and other matrix components before it enters the mass spectrometer.[7][8] The Orbitrap MS is operated in a data-dependent mode. A high-resolution Full MS scan first detects all ions present in a sample. Then, the instrument intelligently and automatically selects the most intense ions for fragmentation (MS/MS), providing the structural data needed for identification.[9][10]

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)Provides excellent retention and separation for sildenafil and its relatively non-polar analogues.[11]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute compounds with a wide range of polarities.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.

Table 2: Orbitrap Mass Spectrometer Parameters

ParameterValueRationale
Ionization Mode Positive Electrospray (ESI+)Sildenafil analogues contain basic nitrogen atoms that are readily protonated.
Scan Mode Full MS / dd-MS² (Data-Dependent)Enables non-targeted detection (Full MS) and triggered fragmentation for identification (dd-MS²).[9][12]
Full MS Resolution 70,000 @ m/z 200Provides the mass accuracy needed to confidently determine elemental composition (<5 ppm).[11][13]
Full MS Scan Range m/z 150-1000Covers the expected mass range for sildenafil and its common analogues.
dd-MS² Resolution 17,500 @ m/z 200Balances scan speed with sufficient resolution for fragment ion analysis.
Collision Energy Stepped HCD (20, 35, 50 eV)Using multiple collision energies ensures a wide range of fragments are generated for comprehensive structural analysis.
Inclusion List Optional - for known analoguesCan be used to force fragmentation of suspected compounds.
Dynamic Exclusion 10 secondsPrevents the instrument from repeatedly fragmenting the same abundant ion, allowing for MS/MS of lower-intensity peaks.

Data Analysis and Structure Elucidation

The data analysis strategy is a logical deduction process, moving from a general survey of the sample to a specific structural hypothesis for the unknown compound.

Data_Analysis Start Acquire Data (Full MS / dd-MS2) XIC Extract Ion Chromatogram of Suspected m/z Start->XIC CheckMass Verify Accurate Mass (< 5 ppm error?) XIC->CheckMass CheckMass->XIC No CalcFormula Calculate Elemental Formula (C, H, N, O, S) CheckMass->CalcFormula Yes CompareSildenafil Compare Formula to Sildenafil (C22H30N6O4S) CalcFormula->CompareSildenafil Hypothesize Hypothesize Modification (e.g., -CH2, +O, -S+O) CompareSildenafil->Hypothesize AnalyzeMS2 Analyze MS/MS Spectrum Hypothesize->AnalyzeMS2 FindCore Identify Sildenafil Core Fragments? (e.g., m/z 283, 311) AnalyzeMS2->FindCore FindCore->Hypothesize No MapShifts Map Mass Shifts in Fragments FindCore->MapShifts Yes Propose Propose Candidate Structure MapShifts->Propose Final Confident Identification Propose->Final

Caption: Decision workflow for unknown analogue identification using HRAM data.

Step 1: Non-Targeted Screening and Formula Generation

After data acquisition, the first step is to mine the Full MS data for potential sildenafil analogues. This can be done by looking for masses that are related to sildenafil (m/z 475.2111 for [M+H]⁺) through common chemical modifications (e.g., methylation, hydroxylation, demethylation).

Once a peak of interest is found, its high-resolution accurate mass is used to generate a list of possible elemental compositions. The sub-ppm mass accuracy of the Orbitrap analyzer drastically limits the number of possible formulas, often yielding a single logical choice for a molecule of this size.[2]

Step 2: MS/MS Fragmentation Analysis

The key to structure elucidation lies in interpreting the MS/MS spectrum. Sildenafil has a well-characterized fragmentation pattern, and its analogues often produce similar core fragments.[4][14][15] By comparing the fragmentation of the unknown to that of sildenafil, the location of the chemical modification can be determined.

Table 3: Common Fragments of Sildenafil ([M+H]⁺ = m/z 475.2111)

Fragment m/zProposed Structure / Origin
475.2111[M+H]⁺ (Precursor Ion)
311.1288Cleavage of the N-methylpiperazine ring
283.1342Loss of the sulfonyl group from the pyrazolopyrimidine core
151.0488Phenylsulfonyl moiety
99.1022Fragment of the N-methylpiperazine ring

Source: Fragmentation pathways have been extensively studied and reported in literature.[4][12][15]

Case Study Example: Imagine a peak is detected at m/z 489.2267 .

  • HRAM Analysis: The accurate mass suggests an elemental composition of C₂₃H₃₂N₆O₄S , with a mass error of 1.2 ppm.

  • Comparison to Sildenafil: This formula has an additional CH₂ group compared to sildenafil (C₂₂H₃₀N₆O₄S). This suggests a potential homosildenafil or ethylsildenafil analogue.

  • MS/MS Analysis: The MS/MS spectrum of m/z 489.2267 is acquired.

    • A fragment is observed at m/z 113.1179 , which is 14.0157 Da (a CH₂ group) higher than the m/z 99.1022 fragment of sildenafil's piperazine ring.

    • The core fragments at m/z 283 and 311 are still present.

Method Validation and Trustworthiness

To ensure the reliability of these findings, the analytical method must be validated.[16][17][18] While a full validation for an unknown is not possible without a standard, key performance characteristics should be assessed using a closely related standard like sildenafil citrate.

  • Mass Accuracy: Continuously monitored and should be maintained below 5 ppm, ideally below 3 ppm.[7][11]

  • Precision: Replicate injections of a sildenafil standard should show a relative standard deviation (RSD) of <15% for peak area and <1% for retention time.[11]

  • Specificity: The method's ability to distinguish between different analogues, especially isomers, should be confirmed. Isomers like dimethylsildenafil and homosildenafil can be differentiated by their unique fragment ions, even if they co-elute chromatographically.[7][8]

  • System Suitability: Performed before each analysis batch to ensure the LC-MS system is performing optimally.

This self-validating system, grounded in the high mass accuracy of the Orbitrap analyzer, provides a high degree of confidence in the identification of novel compounds.[2]

Conclusion

The Orbitrap LC-MS platform provides a powerful and definitive solution for the challenging task of identifying unknown sildenafil analogues in adulterated products. The combination of high-resolution full-scan MS for detection and data-dependent MS/MS for structural confirmation creates a robust workflow for forensic and quality control laboratories. By leveraging accurate mass measurements to determine elemental composition and detailed fragmentation analysis to pinpoint structural modifications, scientists can confidently unmask novel designer drugs, providing critical information to protect public health.

References

  • Gratz, S. R., Flurer, R. A., & Wolnik, K. A. (2006). Accurate mass measurement using Fourier transform ion cyclotron resonance mass spectrometry for structure elucidation of designer drug analogs of tadalafil, vardenafil and sildenafil in herbal and pharmaceutical matrices. Rapid Communications in Mass Spectrometry, 20(15), 2317–2327. [Link]

  • Kee, C. L., Ge, X., Low, M. Y., & Koh, H. L. (2015). Application of Orbitrap-mass Spectrometry to Differentiate Isomeric Sildenafil- And Thiosildenafil-Like Analogues Used for the Adulteration of Dietary Supplements. Food Additives & Contaminants: Part A, 32(10), 1737–1748. [Link]

  • Ge, X., & Kee, C. L. (2017). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. In Comprehensive Analytical Chemistry (Vol. 79, pp. 155–197). Elsevier. [Link]

  • Zou, P., Hou, P., Low, M. Y., & Koh, H. L. (2009). Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Journal of Mass Spectrometry, 44(7), 987–997. [Link]

  • Shin, H. S., Park, M., Kim, J., & Kim, Y. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Journal of Mass Spectrometry, 37(10), 1058–1064. [Link]

  • Kee, C. L., et al. (2015). Application of Orbitrap-mass spectrometry to differentiate isomeric sildenafil- and thiosildenafil-like analogues used for adulteration of dietary supplements. ResearchGate. [Link]

  • Kraemer, T., & Maurer, H. H. (2012). Detection and validated quantification of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, tadalafil, and 2 of their metabolites in human blood plasma by LC-MS/MS--application to forensic and therapeutic drug monitoring cases. Therapeutic Drug Monitoring, 35(1), 61–70. [Link]

  • Zou, P., et al. (2009). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. ResearchGate. [Link]

  • Cook, K. D., & Samms, W. C. (2011). New approach to detecting counterfeit drugs in tablets by DART mass spectrometry. Analytical Chemistry, 83(4), 1406–1411. [Link]

  • Kee, C. L., Ge, X. W., Low, M. Y., & Koh, H. L. (2013). Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 27(12), 1335–1344. [Link]

  • Bempong, W. K., et al. (2016). Application of Mass Spectrometry to Support Verification and Characterization of Counterfeit Pharmaceuticals. Spectroscopy Online. [Link]

  • Al-Abri, Z., et al. (2021). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry, 1-21. [Link]

  • Ge, X., et al. (2015). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate. [Link]

  • Li, Y., et al. (2022). The chemical structure of sildenafil and its MS/MS spectrum. ResearchGate. [Link]

  • Chen, Y. C., et al. (2014). Identification of Erectile Dysfunction Drugs in Dietary Supplements by Liquid Chromatography Ion Trap Mass Spectrometry. Journal of Food and Drug Analysis, 22(2), 154-162. [Link]

  • Lee, J. H., et al. (2016). Analysis of erectile dysfunction drugs and their analogues in counterfeit drugs and herbal medicines by LC-ESI-MS/MS. Analytical Science & Technology, 29(4), 155-161. [Link]

  • Tracqui, A., et al. (1999). Positive-ion, ionspray mass spectra of sildenafil. ResearchGate. [Link]

  • Bruker. (n.d.). Counterfeit Medicine. Bruker.com. [Link]

  • Lewis, R. J., et al. (2001). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MS/MS/MS. Federal Aviation Administration. [Link]

  • Agilent Technologies. (2014). Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements. Agilent.com. [Link]

  • Ge, X., et al. (2016). Rapid Determination of Sildenafil and Its Analogues in Dietary Supplements Using Gas Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 124, 25-32. [Link]

  • Thermo Fisher Scientific. (n.d.). Q Exactive Focus Orbitrap LC-MS/MS System. Osabana.com. [Link]

  • Öztürk Er, E., Özbek, B., & Bakırdere, S. (2019). Accurate and sensitive determination of sildenafil, tadalafil, vardenafil, and avanafil in illicit erectile dysfunction medications and human urine by LC with quadrupole-TOF-MS/MS and their behaviors in simulated gastric conditions. Journal of Separation Science, 42(2), 475–483. [Link]

  • Lehotay, S. J., & Chen, Y. (2018). Comparison of data acquisition modes with Orbitrap high-resolution mass spectrometry for targeted and non-targeted residue screening in aquacultured eel. Rapid Communications in Mass Spectrometry, 32(21), 1849–1862. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2013). Countering the Problem of Falsified and Substandard Drugs. National Academies Press. [Link]

  • Daraghmeh, N., et al. (2011). HPLC determination of sildenafil in tablets. ResearchGate. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emerypharma.com. [Link]

  • Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570. [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Research, 2(4), 168-177. [Link]

  • National Institute of Public Health - National Institute of Hygiene. (n.d.). Setting up a liquid chromatography-Orbitrap mass spectrometer in full scan and MS/MS mode for the detection of pesticide residues in fruit and vegetables. PZH.gov.pl. [Link]

  • Intertek. (n.d.). Counterfeit Drug Analysis. Intertek.com. [Link]

  • Reddy, B., & Reddy, K. (2009). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. E-Journal of Chemistry, 6(S1), S461-S470. [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni.com. [Link]

  • Kazakevich, Y., & Lobrutto, R. (1989). The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research. Journal of Clinical Pharmacy and Therapeutics, 14(6), 465-473. [Link]

  • Al-Majed, A. A., et al. (2016). Determination of sildenafil citrate in pharmaceutical preparation by... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Propoxyphenyl Thiosildenafil Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of propoxyphenyl thiosildenafil and related analogues using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the detection and analysis of this compound.

Q1: What is the expected protonated molecule for this compound and its close analogues?

A1: this compound and its analogues are readily ionized by electrospray ionization (ESI) in positive ion mode. You should look for the singly charged protonated molecule, [M+H]⁺. For propoxyphenyl thiohomosildenafil, this has been reported at an m/z of 519.22.[1][2] Another study identified a this compound analogue with an [M+H]⁺ ion at m/z 519.19.[2] The empirical formula for a propoxyphenyl thiohomosildenafil has been determined as C₂₄H₃₄N₆O₃S₂.[1][2]

Q2: What are the characteristic product ions for this compound upon collision-induced dissociation (CID)?

A2: Sildenafil analogues containing a propoxyphenyl moiety exhibit a characteristic fragmentation pattern. The most common product ions to monitor in your MS/MS method are typically found at m/z 325, 299, and 283 .[3] These ions arise from the fragmentation of the core structure and are indicative of this particular class of sildenafil analogues.

Q3: What are good starting parameters for my LC-MS/MS method?

A3: For developing a robust LC-MS/MS method for this compound, a reversed-phase separation with a C18 or a Biphenyl column is a good starting point.[4] A gradient elution using a mobile phase of acetonitrile and water with a formic acid or ammonium formate additive is commonly employed to achieve good peak shape and ionization efficiency.[5] For the mass spectrometer, operate in positive ion ESI mode and use the information in this guide to set up your initial multiple reaction monitoring (MRM) transitions.

Q4: How do I optimize the cone voltage and collision energy for this compound?

A4: The optimal cone voltage and collision energy are instrument-dependent. However, a systematic approach will yield the best results. Infuse a standard solution of your target analyte into the mass spectrometer and perform a compound tuning experiment.

  • Cone Voltage Optimization: While monitoring the precursor ion (e.g., m/z 519.2), ramp the cone voltage (typically 10-80 V) and observe the intensity of the precursor ion. The optimal cone voltage will be the value that gives the highest intensity of the precursor ion without significant in-source fragmentation.

  • Collision Energy Optimization: Select your precursor ion and ramp the collision energy (typically 10-60 eV) while monitoring your expected product ions (e.g., m/z 325, 299, 283). The optimal collision energy for each transition is the value that produces the most intense and stable product ion signal. A high-energy collision dissolution (HCD) mode at 40V has been used for a related compound, which can serve as a starting point.[6]

Q5: What are some common sources of interference in the analysis of sildenafil analogues?

A5: Interference can arise from the sample matrix, co-eluting compounds, or even other sildenafil analogues with similar fragmentation patterns. To mitigate this, ensure good chromatographic separation and consider using at least two MRM transitions for each analyte to improve specificity. A more selective stationary phase, like a biphenyl column, can also aid in resolving isomers.[4] Sample preparation techniques such as solid-phase extraction (SPE) can be employed to clean up complex samples and reduce matrix effects.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
No or Low Signal for this compound 1. Incorrect MS parameters. 2. Poor ionization. 3. Analyte degradation. 4. LC plumbing issue.1. Verify MS Parameters: Double-check that you are targeting the correct precursor ion (around m/z 519.2) and characteristic product ions (m/z 325, 299, 283). Ensure the instrument is in positive ion mode. 2. Optimize Ion Source: Infuse a standard solution to tune the ion source parameters (e.g., capillary voltage, gas flow, temperature). The mobile phase pH should be acidic (e.g., 0.1% formic acid) to promote protonation. 3. Check Sample Stability: Prepare fresh standards and samples. Sildenafil analogues can be susceptible to degradation. 4. System Check: Perform a system suitability test with a known standard to ensure the LC-MS system is functioning correctly.
Poor Peak Shape (Tailing, Fronting, or Split Peaks) 1. Inappropriate mobile phase. 2. Column contamination or degradation. 3. Injection solvent mismatch. 4. Extra-column volume.1. Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For basic compounds like sildenafil analogues, a mobile phase pH below their pKa will result in better peak shape. 2. Column Health: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. 3. Injection Solvent: The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column head. 4. Connections: Check all fittings and tubing for leaks or dead volumes.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Matrix effects.1. Fresh Mobile Phase: Prepare fresh mobile phase with high-purity solvents and additives. 2. Clean Ion Source: Follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, cone). 3. Sample Cleanup: Implement a sample preparation method like SPE to remove interfering matrix components.
Inconsistent Results (Poor Reproducibility) 1. Unstable spray in the ion source. 2. Fluctuations in LC pump pressure. 3. Inconsistent sample preparation. 4. Temperature fluctuations.1. Inspect ESI Needle: Check the ESI needle for blockage or damage. Ensure a stable and consistent spray. 2. Monitor Pump Pressure: An unstable pump pressure can indicate a leak or a bubble in the system. Purge the pumps if necessary. 3. Standardize Sample Prep: Use a consistent and validated sample preparation protocol. 4. Control Temperature: Use a column oven to maintain a stable column temperature.

Section 3: Experimental Protocols & Data

Generic LC-MS/MS Method Parameters

This table provides a starting point for method development. Optimization is crucial for achieving the best performance on your specific instrumentation.

Parameter Recommended Starting Point
LC Column C18 or Biphenyl, <3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp to a high percentage to elute the analyte, followed by a wash and re-equilibration.
Injection Volume 1 - 10 µL
Column Temperature 30 - 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3 - 4 kV
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 350 - 450 °C
Cone Gas Flow 50 - 150 L/hr
Proposed MRM Transitions for this compound
Precursor Ion (m/z) Product Ion (m/z) Proposed Use Starting Collision Energy (eV)
519.2299Quantifier25 - 35
519.2325Qualifier 120 - 30
519.2283Qualifier 230 - 40
Step-by-Step Cone Voltage and Collision Energy Optimization Workflow

Optimization_Workflow cluster_CV Cone Voltage Optimization cluster_CE Collision Energy Optimization CV1 Infuse standard solution of this compound CV2 Set MS to monitor precursor ion (m/z 519.2) CV1->CV2 CV3 Ramp Cone Voltage (e.g., 10-80 V) CV2->CV3 CV4 Identify voltage with maximum precursor ion intensity CV3->CV4 CE1 Set Cone Voltage to optimal value CV4->CE1 Use Optimal CV CE2 Select precursor ion (m/z 519.2) CE1->CE2 CE3 Ramp Collision Energy (e.g., 10-60 eV) CE2->CE3 CE4 Monitor product ions (m/z 325, 299, 283) CE3->CE4 CE5 Determine optimal CE for each transition CE4->CE5

Caption: Workflow for optimizing cone voltage and collision energy.

Section 4: Fragmentation Pathway

Understanding the fragmentation of this compound is key to confident identification and troubleshooting. The proposed pathway below is based on the known fragmentation of sildenafil and its analogues.

Proposed Fragmentation of this compound

Fragmentation_Pathway cluster_legend Legend Precursor [M+H]⁺ m/z 519.2 Frag325 Product Ion m/z 325 Precursor->Frag325 Loss of piperazine sulfonyl moiety Frag299 Product Ion m/z 299 Precursor->Frag299 Cleavage of the sulfonamide bond Frag283 Product Ion m/z 283 Frag299->Frag283 Loss of CH₄ Precursor_legend Precursor Ion Product_legend Product Ion

Caption: Proposed fragmentation pathway for this compound.

The fragmentation of this compound likely initiates with the cleavage of the sulfonamide bond, leading to the formation of the ion at m/z 299. Further fragmentation can lead to the other characteristic product ions.

References

  • Kim, N. S., Choi, H. S., Lim, N. Y., & Baek, S. Y. (2022). Intercomparison study of fragmentation pathways and fragment ion structures for screening of illegal drugs and their novel analogues used to adulterate dietary supplements using liquid chromatography/quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 36(13), e9293. [Link]

  • Kee, C. L., Ge, X. W., & Low, M. Y. (2013). Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 27(13), 1485-1492. [Link]

  • Ge, X., Kee, C. L., Yun, Z., & Low, M. Y. (2017). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. In Comprehensive Analytical Chemistry (Vol. 79, pp. 155-197). Elsevier. [Link]

  • Phenomenex. (n.d.). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna® Omega 1.6 µm C18 Column. Retrieved from [Link]

  • Tan, H. L., Tan, S. M., & Lee, S. L. (2019). Data on the optimisation and validation of a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to establish the. Data in brief, 25, 104273. [Link]

  • Kim, N. S., Lee, J. H., Han, K. M., Kim, H. J., Cho, S., Han, S. Y., & Kim, W. S. (2013). Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. Food Additives & Contaminants: Part A, 30(10), 1693-1700. [Link]

  • Petrović, M., Hernando, M. D., Díaz-Cruz, M. S., & Barceló, D. (2005). Cone voltage, collision energy, precursor ion and poducts ions used for the MS/MS detection of the selected pharamaceuticals. Journal of Chromatography A, 1067(1-2), 1-14. [Link]

  • Tseng, Y. L., Lin, Y. L., & Chen, C. H. (2013). Isolation and identification of new sildenafil analogues from dietary supplements. Journal of Food and Drug Analysis, 21(4), 421-427. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Propoxyphenyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of Propoxyphenyl thiosildenafil. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in complex sample analysis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.

Understanding the Challenge: Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS), matrix effects are a significant hurdle, particularly in bioanalytical methods.[1][2] These effects arise from co-eluting, undetected components from the sample matrix (e.g., plasma, urine, or tissue homogenates) that interfere with the ionization of the target analyte, in this case, this compound. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[2][3][4]

This compound, a sildenafil analogue, is often found as an undeclared ingredient in dietary supplements.[5] Its analysis is crucial for regulatory purposes and consumer safety. However, the diverse and complex matrices of these supplements, which can range from herbal extracts to food products, present a considerable challenge for accurate LC-MS quantification.[6][7]

Troubleshooting Guide: A Symptom-to-Solution Approach

This section is structured to help you diagnose and resolve common issues encountered during the LC-MS analysis of this compound.

Issue 1: Poor Sensitivity and Inconsistent Signal Intensity

Question: My signal for this compound is much lower than expected, or it varies significantly between injections of different samples. What could be the cause?

Answer: This is a classic symptom of ion suppression.[3][8] Co-eluting matrix components are likely interfering with the ionization of your analyte in the mass spectrometer's source.

Troubleshooting Workflow:

A Inconsistent/Low Signal B Hypothesis: Ion Suppression A->B C Action: Assess Matrix Effect B->C D Method 1: Post-Column Infusion (Qualitative) C->D E Method 2: Post-Extraction Spike (Quantitative) C->E F Result: Suppression Zone Identified D->F E->F G Solution 1: Improve Sample Preparation F->G H Solution 2: Optimize Chromatography F->H I Solution 3: Use a Stable Isotope-Labeled Internal Standard F->I

Caption: Workflow for troubleshooting low signal intensity.

Detailed Action Plan:

  • Assess the Matrix Effect: The first step is to confirm and understand the extent of the ion suppression.

    • Qualitative Assessment (Post-Column Infusion): This technique helps identify the retention time windows where suppression occurs.[2][9][10]

    • Quantitative Assessment (Post-Extraction Spike): This method quantifies the percentage of signal suppression or enhancement.[2][9][10]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[9]

    • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup compared to simple protein precipitation.[9][11]

    • Solid-Phase Extraction (SPE): Provides a more selective cleanup by utilizing specific sorbent chemistries to retain the analyte while washing away interferences.[9][12]

    • Dilution: If the analyte concentration is high enough, simply diluting the sample can reduce the concentration of matrix components and mitigate their effect.[2][13]

  • Refine Chromatographic Separation: If sample preparation alone is insufficient, modifying the LC method can help separate this compound from the interfering matrix components.

    • Gradient Optimization: Adjusting the mobile phase gradient can alter the elution profile of both the analyte and interferences.[8]

    • Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a biphenyl column) can change selectivity and improve separation.[14]

  • Employ a Co-eluting Internal Standard: Using a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects.[9][15] The SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction.

Issue 2: High Background Noise and Interferences

Question: I'm observing a high baseline or numerous interfering peaks in my chromatogram, making it difficult to integrate the analyte peak accurately. What should I do?

Answer: This indicates that your sample preparation is not sufficiently cleaning up the sample, or there might be contamination in your LC-MS system.

Troubleshooting Workflow:

A High Background/Interferences B Hypothesis: Insufficient Cleanup or Contamination A->B C Action: Evaluate Sample Prep & System Cleanliness B->C D Method: Inject Blank Matrix & Solvents C->D E Result 1: Interferences in Blank Matrix D->E F Result 2: Interferences in Solvent Blanks D->F G Solution: Enhance Sample Preparation (SPE/LLE) E->G H Solution: Clean LC-MS System (Source, Tubing) F->H

Caption: Workflow for troubleshooting high background noise.

Detailed Action Plan:

  • Isolate the Source:

    • Inject a blank matrix extract (a sample matrix processed without the analyte). If the interferences are present, your sample preparation needs improvement.

    • Inject pure solvent. If you still see the noise, it points to system contamination.

  • Enhance Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT is often not sufficient for complex matrices and can leave many interfering substances like phospholipids in the extract.[11][16]

    • Advanced Techniques: Consider more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts.[11][12]

  • System Decontamination:

    • Flush the System: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water) to remove contaminants.[17]

    • Clean the Ion Source: The ion source is prone to contamination buildup. Follow the manufacturer's guidelines for cleaning the source components.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the analysis of dietary supplements?

A1: Dietary supplements can contain a wide variety of substances that cause matrix effects, including:

  • Herbal extracts: Rich in complex organic molecules like flavonoids, alkaloids, and tannins.

  • Excipients: Fillers, binders, and coloring agents used in the formulation.

  • Endogenous components: If analyzing a biological sample after consumption, phospholipids, salts, and proteins are major contributors.[1]

Q2: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to matrix effects?

A2: ESI is generally more susceptible to ion suppression than APCI.[4][9][15] The ESI process relies on the formation of charged droplets and solvent evaporation, which can be easily disrupted by co-eluting compounds competing for charge. If your analyte is amenable to APCI, switching ionization sources can be a viable strategy to reduce matrix effects.

Q3: How do I choose the best sample preparation technique?

A3: The choice depends on the complexity of the matrix and the required sensitivity of the assay.[9]

  • Protein Precipitation (PPT): Quick and easy, but offers minimal cleanup. Suitable for less complex matrices or when high sensitivity is not required.[11]

  • Liquid-Liquid Extraction (LLE): More effective at removing salts and highly polar interferences. The choice of extraction solvent is critical for selectivity.[9][11]

  • Solid-Phase Extraction (SPE): Highly selective and can provide the cleanest extracts. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be tailored to the analyte's properties.[12]

Q4: Can I just dilute my sample to overcome matrix effects?

A4: Dilution can be an effective and simple strategy, but only if the concentration of this compound in the sample is high enough to remain above the limit of quantification (LOQ) after dilution.[2][13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the calculation of the matrix factor (MF) to quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spiked Sample): Take a blank matrix sample (e.g., a supplement known to be free of the analyte) and process it through your entire sample preparation procedure. After the final step, spike the extract with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spiked Sample): Spike the blank matrix with this compound before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • MF = 1 indicates no matrix effect.

    • Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

Data Interpretation Table:

Matrix Factor (MF)InterpretationRecommended Action
< 0.8Significant Ion SuppressionImprove sample preparation; optimize chromatography.
0.8 - 1.2Acceptable/Minor EffectMethod may be suitable, but monitor closely.
> 1.2Significant Ion EnhancementImprove sample preparation; check for interferences.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol using a reversed-phase SPE cartridge, which is suitable for the non-polar nature of this compound.

Methodology:

  • Cartridge Conditioning: Condition the SPE cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the sorbent.[12]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.[12]

  • Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of organic in water) to remove polar interferences while retaining this compound.[12]

  • Elution: Elute the analyte from the cartridge using a strong organic solvent (e.g., acetonitrile or methanol).[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

References

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]

  • Rondinella, R., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3193. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Taylor, P. J. (2013). Case Studies: The Impact of Nonanalyte Components on LC–MS/MS-Based Bioanalysis: Strategies for Identifying and Overcoming Matrix Effects. Bioanalysis, 5(18), 2247-2255. Retrieved from [Link]

  • Dolan, J. W. (2004). Ion Suppression in LC–MS–MS Analysis. LCGC North America, 22(4), 326-332. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Slideshare. (2016). Sample preparation in LC-MS. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 65(5-6), 365-369. Retrieved from [Link]

  • Li, W., et al. (Eds.). (2013). Sample preparation in LC-MS bioanalysis. John Wiley & Sons.
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18. Retrieved from [Link]

  • Xu, R. N., et al. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of chromatographic science, 45(7), 415-423. Retrieved from [Link]

  • Mohd Yusop, A. Y., et al. (2019). Data on the optimisation and validation of a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to establish the. Data in brief, 25, 104234. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. Retrieved from [Link]

  • Wang, J., et al. (2024). UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements. Molecules, 29(15), 3489. Retrieved from [Link]

  • Oltulu, Ç., & İnce, M. (2023). Determination of sildenafil and tadalafil adulteration by LC-MS/MS and 23 elements by ICP-MS in food supplements. Trakya University Journal of Natural Sciences, 24(2), 163-171. Retrieved from [Link]

  • Li, Q., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical chromatography, 34(11), e4936. Retrieved from [Link]

  • Phenomenex. (n.d.). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of thioketone analogues of sildenfil using gas chromatography-mass spectrometry. Retrieved from [Link]

  • Lee, J. H., et al. (2013). Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 30(11), 1849–1857. Retrieved from [Link]

  • Lewis, R. J., et al. (2000). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MS. Federal Aviation Administration, Office of Aviation Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products Intended for the Treatment of Erectile Dysfunction Methods and Materials XX cc Results and Discussion. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Chromatographic Resolution of Sildenafil and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of sildenafil and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal separation and resolution in your analytical workflows. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring robust and reliable results.

This resource is structured to address common challenges head-on, offering a comprehensive troubleshooting guide in a direct question-and-answer format, followed by frequently asked questions to proactively address potential issues.

Section 1: Troubleshooting Guide - Common Chromatographic Issues and Solutions

This section is dedicated to resolving specific problems you may encounter during the analysis of sildenafil and its analogues. Each issue is presented with potential causes and a step-by-step guide to resolution, grounded in scientific principles.

Q1: I'm observing poor resolution between sildenafil and one of its closely related analogues. How can I improve the separation?

Potential Causes:

  • Suboptimal mobile phase composition.

  • Inappropriate column chemistry for the analytes.

  • Mobile phase pH not ideal for the ionic state of the compounds.

  • Flow rate is too high for efficient separation.

Solutions and Methodologies:

  • Mobile Phase Optimization: The ratio of your organic modifier to the aqueous buffer is a critical factor. For reversed-phase chromatography (RPC), typically on a C18 column, sildenafil and its analogues are sensitive to the organic content.[1][2][3]

    • Actionable Step: Systematically vary the acetonitrile or methanol concentration in your mobile phase. A common starting point is a mixture of acetonitrile and a phosphate or acetate buffer.[1][2][3][4] For instance, a mobile phase of acetonitrile and 0.05 M sodium dihydrogen phosphate dihydrate (pH adjusted to 5.6) in a 30:70 (v/v) ratio can be a good starting point, with adjustments made to the organic portion to fine-tune the resolution.[1]

    • Causality: Decreasing the organic content generally increases retention time and can improve the resolution between closely eluting peaks.

  • pH Adjustment: Sildenafil is an ampholyte, meaning its charge changes with pH. Controlling the pH of the mobile phase is crucial for consistent retention and peak shape.[2][3]

    • Actionable Step: Adjust the pH of your aqueous buffer. A pH of around 3.0, adjusted with phosphoric acid, is often effective for sildenafil and its related compounds, ensuring they are in a protonated state, which can lead to better interaction with the stationary phase and improved peak shape. The USP monograph for sildenafil citrate suggests a mobile phase with a pH of 3.0.

    • Causality: At a controlled pH, the analytes will have a consistent charge, leading to more predictable and uniform interactions with the stationary phase, thereby improving resolution.

  • Column Selection: Not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity.

    • Actionable Step: If resolution is still poor, consider a column with a different selectivity. For example, a phenyl-hexyl or a polar-embedded column might offer different interactions with the aromatic rings and polar functional groups of sildenafil and its analogues.

  • Flow Rate Reduction: Lowering the flow rate can increase the number of theoretical plates and improve resolution.

    • Actionable Step: Decrease the flow rate from a standard 1.0 mL/min to 0.8 mL/min.[2][3]

    • Causality: A lower flow rate allows more time for the analytes to partition between the mobile and stationary phases, leading to a more efficient separation.

Q2: My sildenafil peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Potential Causes:

  • Secondary interactions between the basic amine groups of sildenafil and acidic silanol groups on the silica-based column packing.[5][6]

  • Column overload due to high sample concentration.[7][8]

  • Inappropriate mobile phase pH.

Solutions and Methodologies:

  • Masking Silanol Interactions: The primary cause of peak tailing for basic compounds like sildenafil is often the interaction with residual silanol groups on the column.

    • Actionable Step: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.2% v/v).[9][10] The USP method for sildenafil citrate specifies the use of TEA in the buffer.

    • Causality: TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from interacting with sildenafil, resulting in a more symmetrical peak.[6]

  • Sample Concentration and Volume: Injecting too much sample can lead to column overload and peak distortion.[7][8]

    • Actionable Step: Reduce the concentration of your sample or decrease the injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves.[7]

    • Causality: Overloading the column saturates the stationary phase, leading to a non-ideal chromatographic process where some analyte molecules travel through the column more quickly, resulting in peak tailing.[8]

  • Mobile Phase pH Control: Operating at an appropriate pH can suppress the ionization of silanol groups.

    • Actionable Step: Lowering the mobile phase pH to around 3.0 can help protonate the silanol groups, reducing their ability to interact with the protonated amine groups of sildenafil.[11][12]

    • Causality: At a lower pH, the silanol groups are less likely to be in their anionic form, minimizing the secondary ionic interactions that cause peak tailing.

Q3: I'm seeing ghost peaks in my chromatogram. What is the source of this contamination?

Potential Causes:

  • Carryover from a previous injection.

  • Contamination in the mobile phase or sample diluent.

  • Leaching from system components.

Solutions and Methodologies:

  • Injector and Needle Wash: The autosampler is a common source of carryover.

    • Actionable Step: Implement a robust needle wash protocol. Use a wash solvent that is a strong solvent for sildenafil, such as a high percentage of organic solvent. Injecting a blank (mobile phase or diluent) after a high-concentration sample can help confirm carryover.

    • Causality: A thorough wash ensures that no residual sample from the previous injection is carried over into the next, preventing the appearance of ghost peaks.

  • Mobile Phase and Diluent Purity: Impurities in your solvents can appear as peaks in the chromatogram.

    • Actionable Step: Always use high-purity, HPLC-grade solvents.[13] Prepare fresh mobile phase daily and filter it before use.[1] If the problem persists, try a different batch of solvent.

    • Causality: Using fresh, high-purity solvents minimizes the introduction of contaminants into the system that could be detected by the UV detector.

Section 2: Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Sildenafil

This protocol is designed to separate sildenafil from its potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column Waters XTerra, RP-18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.05 M Sodium Dihydrogen Phosphate Dihydrate (pH 5.6) : Acetonitrile (70:30, v/v)[1]
Mobile Phase B 0.05 M Sodium Dihydrogen Phosphate Dihydrate (pH 5.6) : Acetonitrile (40:60, v/v)[1]
Gradient Program 0-30 min: 0-100% B; 30-35 min: 100% B; 35-40 min: 100-0% B; 40-45 min: 0% B[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 230 nm[1]
Injection Volume 20 µL[1]
Column Temperature 30 °C[10]

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Prepare the 0.05 M sodium dihydrogen phosphate dihydrate buffer and adjust the pH to 5.6 with triethylamine.[1]

    • Prepare Mobile Phase A and B as per the table.

    • Filter the mobile phases through a 0.45 µm membrane filter and degas before use.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of sildenafil citrate reference standard in the diluent (Mobile phase B can be used as a diluent).[14]

    • Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 200-300 µg/mL for assay).[1]

  • Sample Preparation:

    • For tablets, weigh and finely powder a representative number of tablets.

    • Dissolve an amount of powder equivalent to a single dose in the diluent.

    • Sonicate for 15 minutes to ensure complete dissolution.[15]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions and record the chromatograms.

Section 3: Visualizations

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution Observed step1 Optimize Mobile Phase Ratio (Adjust % Organic) start->step1 step2 Adjust Mobile Phase pH (e.g., to pH 3.0) step1->step2 If still poor end Resolution Improved step1->end Resolved step3 Reduce Flow Rate (e.g., 1.0 -> 0.8 mL/min) step2->step3 If still poor step2->end Resolved step4 Consider Alternative Column (e.g., Phenyl-Hexyl) step3->step4 If still poor step3->end Resolved step4->end Resolved

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Factors Influencing Sildenafil Peak Tailing

G cluster_causes Primary Causes cluster_solutions Corrective Actions peak_tailing Peak Tailing cause1 Silanol Interactions peak_tailing->cause1 cause2 Column Overload peak_tailing->cause2 cause3 Incorrect pH peak_tailing->cause3 solution1 Add TEA to Mobile Phase cause1->solution1 solution2 Reduce Sample Concentration cause2->solution2 solution3 Lower Mobile Phase pH cause3->solution3

Caption: Key causes of peak tailing for sildenafil and their corresponding solutions.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the typical retention time for sildenafil?

A: The retention time for sildenafil can vary significantly depending on the specific chromatographic conditions. However, under typical reversed-phase conditions using a C18 column, it often elutes between 4 and 13 minutes.[1][2][3] For example, one method reported a retention time of approximately 4.087 minutes with a mobile phase of acetonitrile/phosphate buffer (70:30, v/v, pH 7.0) at a flow rate of 0.8 mL/min.[2][3] Another study using a gradient method found the retention time to be around 13.07 minutes.[1]

Q: What is the optimal UV detection wavelength for sildenafil and its analogues?

A: Sildenafil citrate has significant UV absorbance at several wavelengths. A wavelength of 230 nm is commonly used and provides good sensitivity for sildenafil and its process-related impurities.[1][12][13] Other reported wavelengths include 228 nm, 240 nm, and 290 nm.[2][10][16] It is always recommended to determine the absorption maxima of your specific analytes to select the most appropriate wavelength.

Q: How can I handle complex matrices like plasma or herbal supplements when analyzing for sildenafil?

A: For complex matrices, sample preparation is key to removing interferences and protecting your analytical column.

  • For Plasma: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques.[13][17] A simple LLE can be performed using solvents like diethyl ether and dichloromethane.[17]

  • For Herbal Supplements: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or SPE are effective for cleaning up these complex samples.[18] It's often necessary to use a more selective detector, such as a mass spectrometer (LC-MS/MS), to achieve the required sensitivity and specificity in these matrices.[19][20][21]

Q: What are the critical system suitability parameters I should monitor for sildenafil analysis?

A: Key system suitability parameters to monitor include:

  • Tailing Factor (or Asymmetry Factor): Should ideally be less than 1.5 to ensure symmetrical peaks.

  • Resolution: The resolution between sildenafil and its closest eluting impurity or analogue should be greater than 2.0.[1][14]

  • Theoretical Plates: A higher number of theoretical plates (e.g., >3000) indicates good column efficiency.[2][3]

  • Reproducibility (%RSD): The relative standard deviation for replicate injections of the standard should be low, typically less than 2%.[1]

Q: Can I use the same method for sildenafil and other PDE-5 inhibitors like tadalafil and vardenafil?

A: While it is possible to develop a single method for the simultaneous analysis of multiple PDE-5 inhibitors, it often requires a gradient elution program to achieve adequate separation due to differences in their polarity and retention characteristics.[11][22] Isocratic methods may not provide sufficient resolution for all compounds in a single run.[22]

References

  • Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. [Link]

  • Prasanna Reddy, B., & Ramachandran, D. (2011). Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 103-109. [Link]

  • Kannappan, N., Yada, D., Yada, D., Shashikanth, & Mannavalan, R. (2010). Method Development and Validation of Stability Indicating Methods for Assay of Tadalafil and Sildenafil Citrate by HPLC. International Journal of ChemTech Research, 2(1), 329-333. [Link]

  • Hassali, M. A., Saeed, A., & Saleem, F. (2014). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Journal of Applied Pharmacy, 6(3), 193-200. [Link]

  • Jain, D. K., Patel, P., & Chandel, H. S. (2012). RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. Journal of Applied Pharmaceutical Science, 2(5), 125-130. [Link]

  • Samala, S., Tatipamula, V. B., & Veeresham, C. (2013). Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. American Journal of Analytical Chemistry, 4(10), 549-554. [Link]

  • Dinesh, N. D., Vishukumar, B. K., Nagaraja, P., Made, G. H., & Shrestha, B. (2002). Stability indicating RP-LC determination of sildenafil citrate (Viagra) in pure form and in pharmaceutical samples. Journal of Pharmaceutical and Biomedical Analysis, 29(4), 743-748. [Link]

  • Prasanna Reddy, B., & Ramachandran, D. (2011). Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 103-109. [Link]

  • Jain, D. K., Patel, P., & Chandel, H. S. (2012). RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. Journal of Applied Pharmaceutical Science, 2(5), 125-130. [Link]

  • Jan-u-sawat, N., & Sutthivaiyakit, S. (2006). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Thai Journal of Pharmaceutical Sciences, 30(3-4), 95-104. [Link]

  • Tracqui, A., Ludes, B., & Kintz, P. (2002). Validation of an HPLC method for sildenafil citrate analysis in human plasma samples. Journal of analytical toxicology, 26(4), 213-217. [Link]

  • El-Aneed, A., & Al-Tannak, N. (2014). Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil in artificial freshwater with UPLC-Q Exactive-MS. Journal of mass spectrometry, 49(12), 1279-1289. [Link]

  • Sari, Y. P., & Khairan, K. (2023). Analytical Method Validation of Sildenafil Citrate and Caffeine in Herbal Medicine for Increasing Stamina using Thin Layer Chromatography. Borneo Journal of Pharmacy, 6(3), 205-212. [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2024). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Journal of AOAC International. [Link]

  • Bozhanov, S., & Voynikov, Y. (2021). HPLC determination of sildenafil in tablets. International Journal of Applied Pharmaceutics, 13(1), 253-256. [Link]

  • Agilent Technologies. (2014). Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements. Agilent Technologies. [Link]

  • Zhang, Y., & Zhou, T. (2018). [Qualitative Analysis of Illegally Adulterated Sildenafil and Related Compounds in Dietary Supplements by Ultra-High Performance Liquid Chromatography-Quadrupole-Time-Of-Flight Mass Spectrometry]. Se pu = Chinese journal of chromatography, 36(10), 987-995. [Link]

  • Reddy, B. M., & Reddy, G. S. (2011). Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. Trade Science Inc., 5(2), 125-133. [Link]

  • Lee, J. H., Kim, N. S., Han, K. M., Kim, S. H., Cho, S., & Kim, W. S. (2013). Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 30(11), 1849-1857. [Link]

  • Stoll, D. R., & Dolan, J. W. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Reddy, B. P., & Ramachandran, D. (2011). Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 103-109. [Link]

  • Abdel-Megied, A. M., & Gad-Kariem, E. A. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dap. RSC advances, 11(14), 8089-8098. [Link]

  • Jhee, O. H., & Hong, J. H. (2004). Determination of Sildenafil Citrate in Plasma by High-Performance Liquid Chromatography and a Case for the Potential Interaction of Grapefruit Juice With Sildenafil Citrate. Therapeutic drug monitoring, 26(4), 443-446. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. [Link]

  • Ouedraogo, M., & Ouattara, L. (2021). Contribution to the Detection of Poor Quality Sildenafil Drugs in Burkina Faso Using High-Performance Thin-Layer Chromatography. Journal of analytical methods in chemistry, 2021, 6688924. [Link]

  • Reddy, P. R., & Reddy, Y. R. (2001). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. Journal of chromatography. A, 917(1-2), 251-256. [Link]

  • Hassan, Y. A., & El-Kimary, E. I. (2003). Determination of sildenafil citrate in pharmaceutical preparation by monolithic silica column-HPLC. Il Farmaco, 58(11), 1113-1116. [Link]

  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

  • Gubitz, G., & Schmid, M. G. (2004). Chiral drug separation. Journal of chromatography. A, 1054(1-2), 3-15. [Link]

  • GMP Insiders. (2023, November 20). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Reddy, G. S., & Reddy, B. M. (2012). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1136-1144. [Link]

  • Zhang, Z., & Cai, X. (2004). Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography. Journal of liquid chromatography & related technologies, 27(1), 105-113. [Link]

  • Vredenbregt, M. J., & Blok-Tip, L. (2007). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Journal of pharmaceutical and biomedical analysis, 44(2), 555-560. [Link]

Sources

Propoxyphenyl thiosildenafil stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for propoxyphenyl thiosildenafil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents and temperatures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound is a sildenafil analogue where the ethoxy group on the phenyl ring is replaced by a propoxy group, and the oxygen atom of the pyrimidinone ring is substituted with a sulfur atom.[1] These structural modifications can influence its physicochemical properties, including solubility and stability. Understanding the stability of this compound is critical for the development of analytical methods, formulation, and ensuring the integrity of experimental results. This guide provides a framework for assessing and managing the stability of this compound based on established principles of pharmaceutical stability testing and data from related phosphodiesterase-5 (PDE5) inhibitors.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

This compound has a molecular formula of C23H32N6O3S2 and a molecular weight of approximately 504.67 g/mol .[4] It is described as a yellow solid with a melting point in the range of 170-172°C.[4] Its solubility is reported as slightly soluble in chloroform and methanol, particularly when heated.[4]

Q2: What are the typical solvents used for handling and analyzing this compound?

Given its slight solubility in methanol, common solvents for analysis of sildenafil analogues like this compound include acetonitrile and methanol, often in combination with aqueous buffers for reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6] For stock solutions, dimethyl sulfoxide (DMSO) is also a common choice, although its potential for degradation at certain temperatures should be considered.

Q3: What are the likely degradation pathways for this compound?

Based on the structure of sildenafil and its analogues, the most probable degradation pathways for this compound under stress conditions include:

  • Hydrolysis: The sulfonamide and pyrimidinethione moieties may be susceptible to hydrolysis under acidic or basic conditions. Sildenafil has shown moderate degradation under strong acidic conditions.[7]

  • Oxidation: The thio-carbonyl group and the piperazine ring are potential sites for oxidation. Sildenafil has been observed to degrade completely under oxidative stress with hydrogen peroxide.[8]

  • Photolysis: Exposure to UV or visible light can lead to photodegradation, although sildenafil has been found to be relatively stable under photolytic conditions.[7]

  • Thermal Degradation: High temperatures can induce degradation, although sildenafil is generally stable at elevated temperatures for short periods.[7]

Q4: How should I store stock solutions of this compound?

For short-term storage, solutions of this compound in organic solvents like methanol or acetonitrile should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store aliquots at -20°C or below to minimize degradation. It is crucial to perform stability studies on your specific solvent and storage conditions to determine the acceptable storage duration.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound, with a focus on stability-related problems.

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of the analyte in the sample solution.Prepare fresh sample solutions and analyze immediately. If not possible, store solutions at a lower temperature (e.g., 2-8°C) and protect from light. Compare chromatograms of fresh and aged samples to identify degradation products.[9]
Contamination of the mobile phase or HPLC system.Prepare fresh mobile phase and flush the system. Use high-purity solvents and reagents.[10]
Decreasing peak area over time Adsorption of the analyte to the sample vial or container.Use silanized glass vials or polypropylene vials to minimize adsorption.
Instability of the analyte in the chosen solvent.Evaluate the stability of the analyte in different solvents to find a more suitable one. Consider adjusting the pH of the solution if hydrolysis is suspected.
Poor peak shape (tailing or fronting) Interaction of the analyte with active sites on the column.Ensure the mobile phase pH is appropriate for the analyte's pKa. Use a high-purity, end-capped column. Add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations to reduce peak tailing.[11]
Column overload.Reduce the injection volume or the concentration of the sample.[11]
Inconsistent retention times Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.[11]
Changes in mobile phase composition.Ensure accurate and consistent mobile phase preparation. Degas the mobile phase to prevent bubble formation.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, following the principles of ICH guidelines.[12][13]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with a photodiode array (PDA) detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H2O2. Keep at room temperature for 24 hours. Dilute with mobile phase.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a solution of the stressed solid in methanol and dilute with mobile phase.

    • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a solution of the stressed solid in methanol and dilute with mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is recommended to separate the parent drug from its degradation products. A typical starting point could be a gradient from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at a wavelength that provides good absorbance for both the parent compound and potential degradants, which can be determined from the PDA spectrum (e.g., 230 nm and 290 nm for sildenafil).[6]

    • Injection Volume: 10 µL

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) Stock->Acid Expose to stress Base Base Hydrolysis (1N NaOH, 80°C) Stock->Base Expose to stress Oxidation Oxidation (30% H2O2, RT) Stock->Oxidation Expose to stress Thermal Thermal (Solid, 105°C) Stock->Thermal Expose to stress Photo Photolytic (Solid, UV light) Stock->Photo Expose to stress HPLC HPLC-PDA Analysis Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photo->HPLC Analyze stressed samples Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data Generate chromatograms

Forced Degradation Study Workflow
Protocol 2: Establishing a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can separate this compound from its degradation products and impurities.

Methodology:

  • Method Development:

    • Use the stressed samples generated from the forced degradation study.

    • Optimize the mobile phase composition (organic solvent ratio, buffer type, and pH) and gradient to achieve baseline separation of the parent peak from all degradation product peaks.

    • Evaluate different C18 columns from various manufacturers to assess selectivity differences.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products. Peak purity analysis using a PDA detector is essential.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by recovery studies of spiked samples.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Stability_Indicating_Method cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Inject Stressed Samples B Optimize Mobile Phase & Gradient A->B C Select Appropriate Column B->C D Achieve Baseline Separation C->D E Specificity (Peak Purity) D->E Validate Optimized Method F Linearity & Range D->F Validate Optimized Method G Accuracy (Recovery) D->G Validate Optimized Method H Precision (Repeatability) D->H Validate Optimized Method I LOD & LOQ D->I Validate Optimized Method J Robustness D->J Validate Optimized Method

Stability-Indicating HPLC Method Development

References

  • Ahmed, N., Al-Jedai, A., & El-Gamal, M. (2021). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Pharmaceuticals, 14(9), 895. [Link][14]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link][2]

  • Kannappan, N., Yada, D., Yada, D., Shashikanth, & Mannavalan, R. (2010). METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHODS FOR ASSAY OF TADALAFIL AND SILDENAFIL CITRATE BY HPLC. International Journal of ChemTech Research, 2(1), 329-333. [Link][5]

  • Han, K. M., Lee, J. H., Park, H. J., Hwang, I., Heo, O. S., & Kim, W. S. (2014). Isolation and identification of novel this compound found in natural health food product. Food Additives & Contaminants: Part A, 31(1), 1-6. [Link][1]

  • Karmoker, J. R., Hasan, I., Ahmed, M., & Islam, M. S. (2012). Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations an. Journal of Pharmaceutical Sciences and Research, 4(11), 1989-1994. [Link][6]

  • Nageswari, A., Reddy, K. V., & Mukkanti, K. (2011). Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. Trade Science Inc, 10(10), 683-690. [Link][7]

  • Patel, D. B., & Patel, N. J. (2016). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link][12]

  • Paw, B., & Lojkowska, E. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Journal of Liquid Chromatography & Related Technologies, 41(15-16), 910-925. [https://www.researchgate.net/publication/323315758_A_Guide_for_HPLC_Troubleshooting_How_to_Diagnose_and_Solve_Chromatographic_Problems]([Link]

Sources

Technical Support Center: Minimizing Ion Suppression in ESI-MS for Propoxyphenyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering ion suppression issues during the analysis of Propoxyphenyl thiosildenafil using Electrospray Ionization Mass Spectrometry (ESI-MS). As a structural analog of sildenafil, this compound is increasingly identified as an adulterant in dietary supplements, necessitating robust and reliable analytical methods.[1][2] This document moves beyond generic advice to offer a detailed, cause-and-effect-based approach to troubleshooting and method development, ensuring the integrity and sensitivity of your analytical results.

Section 1: Troubleshooting Guide - Real-Time Problem Solving

This section is designed to address specific, common issues encountered during the ESI-MS analysis of this compound. Each problem is followed by a diagnostic workflow and a series of corrective actions grounded in the principles of mass spectrometry and chromatography.

Problem 1: Poor Signal-to-Noise Ratio or Complete Signal Loss for this compound

Symptoms:

  • The analyte peak is indistinguishable from the baseline noise.

  • A previously reliable method suddenly fails to detect the analyte.

  • Signal intensity is drastically lower than expected.

Root Cause Analysis: This is a classic presentation of severe ion suppression. In ESI-MS, ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound.[3] The competition for charge or surface access on the ESI droplets is a primary cause of this phenomenon.[3][4]

Troubleshooting Workflow:

A diagnostic workflow for troubleshooting poor signal in ESI-MS.

Corrective Actions:

  • Qualitative Assessment of Matrix Effects with Post-Column Infusion:

    • Objective: To identify regions in the chromatogram where ion suppression is occurring.[5][6]

    • Protocol:

      • Prepare a standard solution of this compound at a concentration that gives a stable signal.

      • Infuse this solution post-column into the MS source using a syringe pump and a T-junction.

      • Inject a blank matrix sample (e.g., an extract of the supplement matrix without the analyte).

      • Monitor the signal of the infused this compound. Dips in the signal indicate retention times where matrix components are eluting and causing suppression.[6]

  • Chromatographic Separation Optimization:

    • Rationale: The goal is to chromatographically separate this compound from the interfering matrix components.[4]

    • Steps:

      • Gradient Modification: If the suppression zone is at the beginning or end of the run, adjust the gradient to shift the elution of your analyte away from these regions.[4] The most affected areas are typically the solvent front and the end of the gradient where strongly retained compounds elute.[4]

      • Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity and resolve the analyte from interferences.[4]

      • Column Chemistry: Consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to introduce different retention mechanisms.

  • Advanced Sample Preparation:

    • Rationale: If chromatography alone is insufficient, the interfering components must be removed before analysis.[7][8]

    • Techniques:

      • Solid-Phase Extraction (SPE): This is highly effective for removing matrix components.[7] For this compound, a mixed-mode cation exchange SPE cartridge could be effective, leveraging the basic nature of the piperazine moiety.

      • Liquid-Liquid Extraction (LLE): By optimizing the pH and solvent polarity, LLE can selectively extract the analyte while leaving behind many interfering substances.[8] A double LLE, first with a non-polar solvent to remove hydrophobic interferences, followed by extraction of the analyte with a moderately polar solvent, can be particularly effective.[8]

      • Protein Precipitation (PPT): While a simpler technique, it is often less clean than SPE or LLE and may not be sufficient for complex matrices.[4]

Problem 2: Inconsistent Quantification and Poor Reproducibility

Symptoms:

  • Wide variation in peak areas for replicate injections.

  • Calibration curve has a poor correlation coefficient (r² < 0.99).

  • Quality control samples fail to meet acceptance criteria.

Root Cause Analysis: This issue often points to variable ion suppression across different samples or even within the same sample over time. The buildup of matrix components, especially phospholipids from certain sample types, on the analytical column can lead to erratic elution and ionization.

Troubleshooting Workflow:

A decision tree for addressing inconsistent quantification in ESI-MS.

Corrective Actions:

  • Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Rationale: A SIL-IS, such as Propoxyphenyl-thiosildenafil-d8, is the gold standard for correcting for matrix effects.[9] It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for a consistent analyte-to-IS ratio.[7]

    • Procedure: Spike all samples, standards, and quality controls with a consistent concentration of the SIL-IS early in the sample preparation process.

  • Matrix-Matched Calibration:

    • Rationale: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the samples can compensate for consistent matrix effects.[7]

    • Procedure: Obtain a sample matrix that is certified to be free of this compound. Prepare the calibration curve by spiking this blank matrix with known concentrations of the analyte.

  • Standard Addition:

    • Rationale: When a blank matrix is unavailable, the standard addition method can be used to quantify the analyte in the presence of matrix effects.[5]

    • Procedure:

      • Divide a sample into several aliquots.

      • Spike each aliquot with a different, known amount of this compound standard (including a zero spike).

      • Analyze all aliquots and plot the instrument response versus the concentration of the added standard.

      • The absolute value of the x-intercept of the resulting linear regression line is the concentration of the analyte in the original sample.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression in ESI-MS?

A1: Ion suppression in ESI-MS is a complex phenomenon, but the primary causes can be categorized as follows:

  • Competition for Charge: In the ESI droplet, a finite number of charges are available. High concentrations of co-eluting matrix components can outcompete the analyte for these charges, reducing the number of analyte ions that are formed.[3][4]

  • Changes in Droplet Properties: Non-volatile materials, such as salts and buffers, can increase the viscosity and surface tension of the ESI droplets.[4] This hinders solvent evaporation and the subsequent release of gas-phase analyte ions.[10]

  • Gas-Phase Interactions: In the gas phase, highly basic compounds (in positive ion mode) can "steal" protons from the protonated analyte, neutralizing it before it reaches the mass analyzer.[11]

Q2: My mobile phase contains Trifluoroacetic Acid (TFA) for better chromatography. Could this be causing ion suppression?

A2: Yes, absolutely. While TFA is an excellent ion-pairing agent for chromatography, it is a notorious cause of ion suppression in positive ion ESI-MS.[11][12] TFA forms strong ion pairs with basic analytes like this compound. These ion pairs remain associated in the gas phase, neutralizing the analyte and severely reducing its signal.[11]

Recommendation: If possible, replace TFA with a more MS-friendly acid like formic acid or acetic acid, typically at concentrations of 0.1%.[11] If TFA is unavoidable for chromatographic reasons, keep its concentration as low as possible (e.g., <0.05%).

Q3: Are there any alternatives to ESI-MS if ion suppression for this compound cannot be resolved?

A3: Yes, if ion suppression remains a significant obstacle, you can consider alternative ionization techniques:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to ion suppression than ESI because its ionization mechanism is primarily a gas-phase process.[3] This can be a robust alternative for small molecules like this compound.

  • Atmospheric Pressure Photoionization (APPI): APPI is particularly effective for nonpolar and moderately polar compounds and can offer better performance than ESI for certain analytes, especially in complex matrices.[13]

Q4: How can I proactively design a method to minimize ion suppression from the start?

A4: A proactive approach to method development is key:

  • Thorough Sample Cleanup: Do not underestimate the importance of sample preparation. Investing time in developing a robust SPE or LLE method will pay dividends in method reliability and sensitivity.[8]

  • Chromatographic Resolution: Aim for baseline separation of your analyte from the majority of matrix components. Use a high-efficiency column (e.g., sub-2 µm particle size) to achieve sharp peaks.

  • Use of a Divert Valve: Program a divert valve to send the highly unretained components at the beginning of the run (the solvent front) and the highly retained components at the end to waste, rather than into the MS source.[6] This minimizes source contamination.

  • Optimize MS Source Parameters: Tune source parameters like gas flow, desolvation temperature, and capillary voltage specifically for this compound to maximize its ionization efficiency.[14]

Section 3: Experimental Protocols & Data

Protocol: Solid-Phase Extraction (SPE) for this compound from a Complex Matrix

This protocol is designed as a starting point for developing a robust sample cleanup method.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Hydroxide

  • Formic Acid

Procedure:

  • Sample Pre-treatment: Dilute the sample extract 1:1 with 4% phosphoric acid in water.

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1: 2 mL of 0.1% formic acid in water.

    • Wash 2: 2 mL of methanol.

  • Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.

Data Summary: Impact of Sample Preparation on Signal Intensity

The following table summarizes the expected relative improvement in the signal-to-noise ratio for this compound using different sample preparation techniques compared to a simple "dilute and shoot" method.

Sample Preparation MethodExpected Relative S/N ImprovementKey AdvantagesKey Disadvantages
Dilute and Shoot1x (Baseline)Fast, simpleHigh risk of ion suppression and column contamination
Protein Precipitation (PPT)2-5xRemoves proteins effectivelyDoes not remove phospholipids or salts effectively[4]
Liquid-Liquid Extraction (LLE)5-20xCan be highly selective with pH/solvent optimization[8]Can be labor-intensive and require large solvent volumes
Solid-Phase Extraction (SPE)10-50x+Highly effective at removing interferences, high recovery[7]Requires method development, higher cost per sample

References

  • Lab-Training. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • LCGC International. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]

  • MDPI. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]

  • Frontiers in Chemistry. Making high salt concentrations for optimal chromatography compatible with electrospray ionization mass spectrometry using an ion exchange membrane. Available from: [Link]

  • University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. Available from: [Link]

  • PubMed. Laser electrospray mass spectrometry minimizes ion suppression facilitating quantitative mass spectral response for multicomponent mixtures of proteins. Available from: [Link]

  • PubMed Central. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Available from: [Link]

  • PubChem. Propoxyphenyl thiohomosildenafil. Available from: [Link]

  • PubMed Central. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]

  • AMS BioPharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • ACS Publications. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Available from: [Link]

  • Semantic Scholar. Ion suppression in mass spectrometry. Available from: [Link]

  • PubChem. Propoxyphenyl sildenafil. Available from: [Link]

  • Pharmaffiliates. Propoxyphenyl-thiosildenafil-d8. Available from: [Link]

  • ResearchGate. How to increase sensitivity of badly ionizing compounds in ESI-MS. Available from: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]

  • PubMed Central. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Available from: [Link]

  • PubMed. Isolation and identification of a new sildenafil analogue adulterated in energy drink. Available from: [Link]

  • LCGC International. A Convenient Alternative to MALDI and ESI. Available from: [Link]

  • ResearchGate. OPTIMIZATION OF ELECTROSPRAY IONIZATION LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY FOR PHOSPHODIESTERASE TYPE 5 INHIBITORS USING EXPERIMENTAL DESIGN. Available from: [Link]

  • LCGC International. Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available from: [Link]

  • PubMed. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Available from: [Link]

  • Taylor & Francis Online. A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Available from: [Link]

  • PubChemLite. Propoxyphenyl homohydroxysildenafil (C24H34N6O5S). Available from: [Link]

  • ResearchGate. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Available from: [Link]

Sources

Technical Support Center: Column Selection for Optimal Separation of Thiosildenafil Analogues

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies for the chromatographic separation of thiosildenafil and its analogues. These compounds, which are structurally similar to sildenafil, present unique challenges due to their close structural similarities and potential for isomerism, making robust analytical methods essential for research, development, and quality control.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of thiosildenafil analogues.

Q1: I'm seeing poor resolution between my primary thiosildenafil analogue and a closely eluting impurity. What are the immediate steps to improve separation?

A1: Poor resolution is the most common challenge with structurally similar analogues. Your strategy should be a systematic adjustment of parameters that influence chromatographic selectivity.

  • Step 1: Modify Mobile Phase Strength. A simple first step is to decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This increases analyte retention, providing more time for interaction with the stationary phase and potentially resolving the peaks.

  • Step 2: Adjust Mobile Phase pH. Thiosildenafil analogues are basic compounds. The pH of your mobile phase is a powerful tool for controlling retention and peak shape.[1][2] Operating at a low pH (e.g., pH 3.0) ensures that the basic functional groups are consistently protonated, leading to more stable retention times and improved peak shape.[3][4][5] A mobile phase pH too close to the analyte's pKa can result in mixed ionization states, causing peak splitting or broadening.[1][2]

  • Step 3: Change the Organic Modifier. If you are using acetonitrile, switching to methanol (or vice versa) can alter selectivity. Acetonitrile and methanol have different properties that influence how they interact with the analyte and the stationary phase, which can sometimes be enough to resolve co-eluting peaks.

  • Step 4: Evaluate a Different Column Chemistry. If mobile phase adjustments are insufficient, the column chemistry is the next logical variable to change. A standard C18 column may not provide enough selectivity. Consider a column with a different retention mechanism (see table below).

Q2: My main analyte peak is exhibiting significant tailing. What is the cause and how can I achieve a symmetrical peak?

A2: Peak tailing for basic compounds like thiosildenafil analogues is almost always caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the surface of the silica-based column packing.[6][7][8] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, creating a "tail."

Here is a systematic approach to diagnose and resolve this issue:

G Start Peak Tailing Observed CheckpH Is Mobile Phase pH < 3.5? Start->CheckpH LowerpH Action: Lower pH to 2.5-3.0 using Formic or Phosphoric Acid CheckpH->LowerpH No CheckColumn Is the column specifically designed for basic compounds (e.g., high purity silica, end-capped)? CheckpH->CheckColumn Yes Success Symmetrical Peak Achieved LowerpH->Success ChangeColumn Action: Switch to a highly deactivated, end-capped column or a column with low silanol activity. CheckColumn->ChangeColumn No CheckOverload Does peak shape improve when injection volume/concentration is reduced by 10x? CheckColumn->CheckOverload Yes ChangeColumn->Success ReduceLoad Action: Reduce sample concentration or injection volume. CheckOverload->ReduceLoad Yes Blockage Is backpressure high and did the problem appear suddenly? CheckOverload->Blockage No ReduceLoad->Success FlushColumn Action: Flush the column. If unresolved, replace the inlet frit or the column. Blockage->FlushColumn Yes Blockage->Success No FlushColumn->Success

Caption: Decision tree for troubleshooting peak tailing.

Detailed Solutions:

  • Operate at Low pH: At a pH of ~3, most surface silanol groups are protonated (neutral), minimizing the unwanted ionic interaction with your basic analyte.[7]

  • Use a Highly Deactivated Column: Modern columns made from high-purity silica have fewer metal impurities and a lower concentration of acidic silanol groups. Furthermore, look for columns that are "end-capped," a process that chemically converts most residual silanols into less reactive groups.

  • Use Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites. However, be aware that TEA is not MS-friendly and can suppress ionization. For LC-MS applications, using a buffer like ammonium formate is a better choice.[6]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that resembles tailing.[8][9] To test for this, dilute your sample 10-fold and reinject. If the peak shape improves, you are likely overloading the column.[9]

Q3: My retention times are drifting from one injection to the next. What's causing this instability?

A3: Unstable retention times point to a lack of equilibrium in your HPLC system or inconsistencies in your mobile phase.

  • Column Temperature: Ensure you are using a column oven. Fluctuations in ambient lab temperature can cause significant shifts in retention time. A typical set point is 30°C.[3]

  • Mobile Phase Preparation: Inconsistently prepared mobile phases, especially the buffer pH, will cause drift.[3] Always prepare fresh mobile phase for each analysis batch and ensure it is thoroughly mixed and degassed.

  • System Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient elution, this may require a longer post-run equilibration time.

  • HPLC System Issues: Check for leaks in the system, particularly around pump seals and fittings. A malfunctioning pump that delivers an inconsistent flow rate is also a common culprit.[3]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding method development for thiosildenafil analogues.

Q4: What is the best starting point for column selection when analyzing thiosildenafil analogues?

A4: The C18 (L1) phase is the universal starting point for reversed-phase chromatography and is highly effective for sildenafil and its analogues.[4] However, not all C18 columns are the same. For these basic compounds, a modern, end-capped C18 column based on high-purity silica is crucial to minimize peak tailing. If a standard C18 does not provide adequate resolution for isomeric or closely related analogues, consider columns with alternative selectivities.

Table 1: Recommended Column Chemistries for Thiosildenafil Analogue Separation

Column Phase Primary Interaction Mechanism Best For...
C18 (Octadecylsilane) Hydrophobic interactions General-purpose initial method development. Good retention for non-polar to moderately polar compounds.[4][10]
C8 (Octylsilane) Hydrophobic interactions Less retentive than C18. Useful if analogues are too strongly retained on a C18, allowing for faster analysis.
Phenyl-Hexyl Hydrophobic & Pi-Pi interactions Providing alternative selectivity for aromatic compounds. The phenyl group can interact differently with the aromatic rings in thiosildenafil analogues, potentially resolving isomers.
Embedded Polar Group (EPG) Hydrophobic & Polar interactions Columns with an embedded polar group (e.g., amide, carbamate) are highly resistant to "dewetting" in highly aqueous mobile phases and offer unique selectivity for polar and basic compounds.

| Chiral Stationary Phase (CSP) | Enantioselective interactions | Mandatory if you need to separate enantiomers of a chiral thiosildenafil analogue. This requires specialized columns and methods.[11] |

Q5: How do I select and prepare the optimal mobile phase?

A5: A typical mobile phase for separating thiosildenafil analogues consists of an aqueous component (A) and an organic component (B).

  • Aqueous Phase (A): This should be a buffer to control the pH. A pH of around 3.0 is often a good starting point.[3][4][12]

    • For HPLC-UV: A 10-20 mM phosphate buffer adjusted to pH 3.0 with orthophosphoric acid is common.[4][5][12]

    • For LC-MS: Use volatile buffers like 0.1% formic acid in water or a 2-10 mM ammonium formate solution.[13] These will not contaminate the mass spectrometer source.

  • Organic Phase (B): Acetonitrile is the most common choice as it generally provides sharper peaks and lower backpressure than methanol.[14]

  • Gradient vs. Isocratic: For a sample containing multiple analogues with a range of polarities, a gradient elution (where the percentage of organic solvent is increased over time) is usually necessary to elute all compounds with good peak shape in a reasonable timeframe.[15]

Table 2: Typical Starting HPLC Conditions

Parameter HPLC-UV UPLC-MS
Column C18, 250 mm x 4.6 mm, 5 µm[4][15] C18, 50 mm x 2.1 mm, <2 µm[13]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0[5] 0.1% Formic Acid in Water[13]
Mobile Phase B Acetonitrile Acetonitrile
Flow Rate 1.0 mL/min[3][15] 0.3 - 0.5 mL/min[13]
Column Temp. 30 °C[3] 35 - 40 °C
Detection UV at 230 nm[4][15] or 290 nm MS/MS (Positive ESI)

| Injection Vol. | 10 - 20 µL[15] | 1 - 5 µL |

Q6: When should I use UPLC instead of HPLC for this analysis?

A6: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (< 2 µm) compared to traditional HPLC (3-5 µm). This results in:

  • Higher Resolution: UPLC systems can provide significantly better separation efficiency, which is critical for resolving very similar thiosildenafil analogues or isomers that may co-elute on an HPLC system.[16][17]

  • Faster Analysis Times: The higher efficiency allows for the use of higher flow rates and shorter columns, reducing run times from 15-20 minutes to just a few minutes.[18]

  • Increased Sensitivity: Peaks are sharper and taller in UPLC, leading to better signal-to-noise and lower detection limits.

You should consider using UPLC when you need to separate a complex mixture of multiple analogues, require high throughput, or need to detect trace-level impurities.

Part 3: Experimental Protocols

Protocol 1: Systematic Approach to Method Development

This protocol outlines a structured workflow for developing a robust separation method from scratch.

Caption: Workflow for systematic HPLC/UPLC method development.

Steps:

  • Define Goal: Clearly state the objective (e.g., resolve thiosildenafil from its N-desmethyl analogue).

  • Initial Conditions: Select a C18 column and a mobile phase of 0.1% Formic Acid in water (A) and Acetonitrile (B).

  • Scouting Gradient: Perform a broad gradient run (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions for your compounds of interest.

  • Evaluate: Assess the resulting chromatogram for peak shape and resolution.

  • Optimize Gradient: Based on the scouting run, create a narrower, more focused gradient around the elution time of your target analytes to improve resolution.

  • Optimize pH/Column: If resolution is still insufficient or peak shape is poor, begin adjusting the mobile phase pH or switch to a column with a different selectivity (e.g., Phenyl-Hexyl) and repeat the scouting gradient.

  • Finalize: Once acceptable separation is achieved, optimize the flow rate and gradient time for efficiency.

  • Validate: Perform method validation according to ICH guidelines to ensure the method is robust, accurate, and precise.[19]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Chromatographic Separation of Sildenafil and its Analogues.
  • Reddy, B. et al. (n.d.). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate.
  • Nikolaou, P. et al. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC - PubMed Central.
  • Daraghmeh, N. et al. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. PubMed.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sildenafil.
  • SIELC Technologies. (n.d.). Separation of Sildenafil on Newcrom R1 HPLC column.
  • Kumar, S. et al. (2018). An Improved RP-HPLC Method for the Quantitative Determination and Validation of Sildenafil Citrate in Bulk and Pharmaceutical F.
  • Al-kamarany, M. et al. (n.d.). Application of Narrow-Bore HPLC Columns in Rapid Determination of Sildenafil Citrate in Its Pharmaceutical Dosage Forms. Brieflands.
  • Neue, U. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Benchchem. (n.d.). improving peak shape and sensitivity for Sildenafil-d3-1.
  • Wang, P. & Wiley, J. (n.d.). Chiral Drug Separation.
  • Element Lab Solutions. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Bakir, A. et al. (n.d.). PERFORMANCE EVALUATION OF DIFFERENT HPLC COLUMNS IN SILDENAFIL AND TADALAFIL ANALYSIS. ResearchGate.
  • Kee, C. L. et al. (2015). Application of Orbitrap-mass spectrometry to differentiate isomeric sildenafil- and thiosildenafil-like analogues used for adulteration of dietary supplements. ResearchGate.
  • Kee, C. L. et al. (2015). Application of Orbitrap-mass Spectrometry to Differentiate Isomeric Sildenafil- And Thiosildenafil-Like Analogues Used for the Adulteration of Dietary Supplements. PubMed.
  • Al-momani, I. et al. (2015). Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms.
  • Oh, S. S.-Y. et al. (n.d.). Detection of Sildenafil Analogues in Herbal Products for Erectile Dysfunction.
  • Park, H. et al. (n.d.). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. ResearchGate.
  • Yang, L. et al. (2021). Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application. PubMed.
  • Sridhar, T. et al. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHODS FOR ASSAY OF TADALAFIL AND SILDENAFIL CITRATE BY HPLC.

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in Propoxyphenyl Thiosildenafil Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Propoxyphenyl thiosildenafil. This guide is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with peak asymmetry during HPLC analysis. As a sildenafil analogue, this compound possesses distinct chemical properties that require a nuanced approach to achieve optimal separation and peak shape. This document provides in-depth, cause-and-effect troubleshooting strategies, moving beyond simple checklists to empower you with the scientific rationale behind each step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the chromatography of this compound.

Q1: What is the most common peak shape problem observed with this compound and why? The most prevalent issue is peak tailing . This compound, like sildenafil, contains basic nitrogen functional groups (e.g., a piperazine moiety).[1][2] In reversed-phase chromatography on silica-based columns, these basic groups can interact with acidic residual silanol groups (Si-OH) on the stationary phase surface.[3][4] This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to be retained more strongly, resulting in an asymmetrical peak with a "tail".[5][6]

Q2: My chromatogram shows "peak fronting." What is the most likely cause? Peak fronting, where the leading edge of the peak is sloped, is most often a clear indicator of column overload .[7][8][9] This means that the amount of sample (in terms of mass) injected onto the column has saturated the stationary phase at the inlet. It can be caused by a sample concentration that is too high or an injection volume that is too large.[9]

Q3: How significantly does the sample solvent impact peak shape? The sample solvent is a critical and often underestimated factor. If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the initial mobile phase, it can cause severe peak distortion, including fronting, broadening, or splitting.[6][9][10] The bolus of strong solvent carries the analyte down the column too quickly at the start, disrupting the partitioning equilibrium. For best results, the sample should ideally be dissolved in the initial mobile phase.[9]

Q4: What is considered an acceptable peak shape? An ideal chromatographic peak has a symmetrical, Gaussian shape. In practice, some deviation is acceptable. Peak symmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). For most assays, a value between 0.9 and 1.5 is considered acceptable, although high-efficiency separations aim for values closer to 1.0.[3]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific peak shape issues.

2.1 Issue: Peak Tailing

Peak tailing is the most common challenge when analyzing basic compounds like this compound. It compromises resolution and reduces the accuracy of peak integration.[5]

Primary Root Cause: Secondary Silanol Interactions On a standard silica-based C18 column, not all silanol groups are bonded with the C18 chains. These residual silanols are acidic. At a mobile phase pH above approximately 3, these silanols deprotonate, acquiring a negative charge (Si-O⁻).[5][6] this compound's basic nitrogen atoms will be protonated (positively charged) at this pH. This leads to a strong, secondary ionic interaction that results in peak tailing.[3][4]

Silanol Deprotonated Silanol (Si-O⁻) Tailing Peak Tailing C18 Hydrophobic C18 Chains Analyte This compound (Protonated Amine R-NH⁺) Analyte->Silanol Secondary Interaction (Ionic) Analyte->C18 Primary Retention (Hydrophobic)

Caption: Mechanism of peak tailing for basic analytes.

Troubleshooting Workflow for Peak Tailing

Start Observe Peak Tailing (Asymmetry > 1.5) CheckpH Is Mobile Phase pH Buffered and < 3.5? Start->CheckpH AdjustpH ACTION: Implement Protocol 1 (Adjust Mobile Phase pH) CheckpH->AdjustpH No CheckAdditive Is a Competing Base (e.g., TEA) Used? CheckpH->CheckAdditive Yes End Peak Shape Improved AdjustpH->End AddAdditive ACTION: Implement Protocol 2 (Add Mobile Phase Additive) CheckAdditive->AddAdditive No CheckColumn Is an End-Capped or High-Purity Column Used? CheckAdditive->CheckColumn Yes AddAdditive->End ChangeColumn ACTION: Implement Protocol 3 (Evaluate Column Choice) CheckColumn->ChangeColumn No CheckOverload ACTION: Check for Overload or System Effects (Protocol 4) CheckColumn->CheckOverload Yes ChangeColumn->End CheckOverload->End

Caption: Stepwise workflow for troubleshooting peak tailing.

Experimental Protocols for Resolving Peak Tailing

Protocol 1: Mobile Phase pH Optimization

Causality: The most effective way to eliminate secondary silanol interactions is to control the ionization state of either the silanol groups or the analyte. Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups, neutralizing their negative charge and thus preventing ionic interaction with the positively charged basic analyte.[3][11] This is the most common and recommended approach.

Step-by-Step Methodology:

  • Buffer Selection: Choose a buffer with a pKa close to the desired pH. For a target pH of 3.0, phosphate or formate buffers are excellent choices.[11]

  • Aqueous Preparation: Prepare the aqueous portion of the mobile phase. For example, to make a 20 mM potassium phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

  • pH Adjustment: Titrate the aqueous buffer solution to the target pH (e.g., 3.0) using an acid like phosphoric acid. Crucially, always adjust the pH of the aqueous component before mixing with the organic solvent. [11]

  • Solvent Mixing: Mix the pH-adjusted aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 75:25 v/v).[12]

  • System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Protocol 2: Use of Mobile Phase Additives (Competing Base)

Causality: If adjusting pH alone is insufficient or not possible, a small, basic mobile phase additive like triethylamine (TEA) can be used.[13] TEA acts as a "silanol masker" by preferentially interacting with the active silanol sites, effectively shielding them from the analyte.

Step-by-Step Methodology:

  • Prepare the mobile phase as described in Protocol 1.

  • Add a small, precise amount of TEA to the final mobile phase mixture. A typical starting concentration is 0.1% (v/v).

  • Ensure the TEA is fully mixed and degas the mobile phase thoroughly.

  • Equilibrate the column extensively, as additives may take longer to fully coat the stationary phase.

Protocol 3: Column Selection and Evaluation

Causality: Not all C18 columns are the same. Modern columns manufactured from high-purity silica have fewer metal impurities, which can increase silanol acidity.[4] Furthermore, "end-capped" columns have undergone an additional reaction to convert many of the residual silanols into less active, non-polar groups, significantly reducing tailing for basic compounds.[3][14]

Column TypeDescriptionPerformance with Basic Analytes
Traditional (Type A Silica) Older packing material with higher metal content and many active silanols.Poor (Significant Tailing)
High-Purity (Type B Silica) Low metal content, resulting in less acidic and fewer silanol sites.Good
End-Capped High-Purity High-purity silica where residual silanols are chemically bonded ("capped").Excellent (Minimal Tailing)[3][5]
Polar-Embedded Phase Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which shields silanols.Excellent (Provides alternative selectivity)[5]

Step-by-Step Methodology:

  • Review the specifications of your current column. If it is an older, non-end-capped column, consider it a primary source of the problem.

  • Replace the column with a modern, fully end-capped, high-purity C18 column from a reputable manufacturer.

  • Always perform a column performance test upon installation to ensure the column bed is intact.

Protocol 4: Checking for Secondary Causes If tailing persists, consider these factors:

  • Column Void: A void at the column inlet can cause tailing. This can be confirmed by reversing the column (if permitted by the manufacturer) and observing if the peak shape improves. If a void is present, the column must be replaced.[3]

  • Extra-Column Volume: Excessive dead volume in tubing or fittings between the injector and detector can cause all peaks to tail.[5][14] Ensure you are using narrow-bore (e.g., 0.005" ID) PEEK tubing and that all fittings are properly seated.[5]

2.2 Issue: Peak Fronting

Peak fronting is typically less complex to diagnose than tailing and is almost always related to concentration or solubility issues.

Primary Root Causes:

  • Mass Overload: The concentration of the analyte is too high for the column's capacity, leading to a non-linear relationship between the concentration in the mobile and stationary phases.[8][9]

  • Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase, causing poor peak shape for early eluting compounds.[9]

Troubleshooting Workflow for Peak Fronting

Start Observe Peak Fronting CheckConcentration Is Analyte Concentration High? Start->CheckConcentration ReduceConcentration ACTION: Implement Protocol 5 (Systematic Sample Dilution) CheckConcentration->ReduceConcentration Yes CheckSolvent Is Sample Solvent Stronger Than Mobile Phase? CheckConcentration->CheckSolvent No End Peak Shape Improved ReduceConcentration->End ChangeSolvent ACTION: Implement Protocol 6 (Match Sample Solvent) CheckSolvent->ChangeSolvent Yes ConsiderColumn Consider Higher Capacity Column (Wider ID, Thicker Film) CheckSolvent->ConsiderColumn No ChangeSolvent->End ConsiderColumn->End

Caption: Stepwise workflow for troubleshooting peak fronting.

Experimental Protocols for Resolving Peak Fronting

Protocol 5: Systematic Sample Dilution

Causality: To confirm and resolve column overload, a simple dilution series is the most effective method. By reducing the mass of analyte injected, you can find the linear range of the column's capacity.[9][15]

Step-by-Step Methodology:

  • Prepare a stock solution of your this compound standard.

  • Create a dilution series from this stock. For example, prepare samples at 100%, 50%, 20%, 10%, and 5% of the original concentration.

  • Inject each sample, starting with the most dilute, using the same injection volume.

  • Observe the peak shape. You should see the fronting decrease and the peak become symmetrical as the concentration is reduced. The highest concentration that still provides a symmetrical peak is your optimal working concentration.

Protocol 6: Matching Sample Solvent to Mobile Phase

Causality: Injecting a sample dissolved in a strong solvent like 100% Acetonitrile into a mobile phase with a high aqueous content (e.g., 75% buffer) causes the analyte to precipitate or band incorrectly at the head of the column.[9]

Step-by-Step Methodology:

  • Identify the composition of your initial mobile phase (e.g., 75% pH 3.0 Buffer: 25% Acetonitrile).

  • Prepare your sample diluent to match this composition exactly.

  • If the analyte has poor solubility in this mixture, use the weakest possible solvent in which it will fully dissolve. Alternatively, reduce the sample concentration to maintain solubility in the weaker diluent.

  • Re-inject the sample. A significant improvement in the shape of early-eluting peaks confirms a solvent mismatch was the issue.

Section 3: Recommended Starting Conditions

Based on validated methods for sildenafil and its analogues, the following table provides a robust starting point for developing a method for this compound.[12][13][16][17]

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18, 250 x 4.6 mm, 5 µmMinimizes silanol interactions, providing good efficiency and peak shape.[14]
Mobile Phase Acetonitrile and 10-25 mM Phosphate BufferAcetonitrile often provides better peak shape than methanol for sildenafil-type compounds.[12]
pH 3.0 (Adjusted with phosphoric acid)Suppresses silanol ionization, which is the primary cause of peak tailing for this basic analyte.[13][16]
Composition Isocratic or Gradient, starting at ~25-30% AcetonitrileA good starting point to achieve reasonable retention.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CUsing a column oven ensures reproducible retention times.[13]
Detection UV at ~230 nm or ~290 nmSildenafil analogues have strong absorbance in these regions.[12][18]

By systematically addressing the potential chemical interactions and physical parameters outlined in this guide, you can effectively diagnose and resolve poor peak shape, leading to robust, accurate, and reproducible chromatographic results for this compound.

References
  • Cytiva. (2024). How to fix asymmetrical chromatography peaks? Cytiva. [Link]

  • Chromatography Online. (2020). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?[Link]

  • Restek Corporation. (2018). GC Troubleshooting—Fronting Peaks. YouTube. [Link]

  • ALWSCI. (2023). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • ALWSCI. (2023). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC?[Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • National Center for Biotechnology Information. (n.d.). Propoxyphenyl thiohomosildenafil. PubChem Compound Database. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Ghassempour, A., et al. (2012). Application of Narrow-Bore HPLC Columns in Rapid Determination of Sildenafil Citrate in Its Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research. [Link]

  • Reddy, B., & Reddy, K. (2009). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. E-Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Propoxyphenyl sildenafil. PubChem Compound Database. [Link]

  • Sriram, S., et al. (2019). An Improved RP-HPLC Method for the Quantitative Determination and Validation of Sildenafil Citrate in Bulk and Pharmaceutical Formulation. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Sutanu, D., & Vetrichelvan, T. (2012). METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHODS FOR ASSAY OF TADALAFIL AND SILDENAFIL CITRATE BY HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Method Development for Novel PDE-5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on novel phosphodiesterase type 5 (PDE-5) inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of method development in this active area of research. Our goal is to equip you with the expertise and practical insights needed to overcome common experimental hurdles and ensure the integrity of your results.

Understanding the Mechanism: The PDE-5 Signaling Pathway

Phosphodiesterase type 5 is a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) levels.[1][2] By inhibiting PDE-5, the degradation of cGMP is prevented, leading to smooth muscle relaxation and vasodilation.[1][3] This mechanism is central to the therapeutic effects of PDE-5 inhibitors in conditions like erectile dysfunction and pulmonary hypertension.[4][5]

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC catalysis PDE5 PDE-5 Enzyme cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Hydrolysis Inhibitor Novel PDE-5 Inhibitor Inhibitor->PDE5 Inhibits FP_Assay_Workflow Start Start Add_Enzyme Add PDE-5 Enzyme to Microplate Start->Add_Enzyme Add_Inhibitor Add Serial Dilutions of Inhibitor Add_Enzyme->Add_Inhibitor Add_Substrate Add FAM-cGMP (Substrate) Add_Inhibitor->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze Calculate IC50 Read_FP->Analyze

Sources

Validation & Comparative

A Comparative Analysis of PDE-5 Inhibition: Sildenafil vs. Propoxyphenyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Enduring Significance of PDE-5 Inhibition

The inhibition of phosphodiesterase type 5 (PDE-5), a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, remains a cornerstone of therapeutic intervention for erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Sildenafil, the first-in-class oral PDE-5 inhibitor, revolutionized these treatment landscapes by effectively blocking the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.[4][5][6][7] In the continuous search for novel therapeutics with potentially improved potency, selectivity, or pharmacokinetic profiles, numerous sildenafil analogues have been synthesized or discovered, often as adulterants in herbal supplements.[8][9][10] This guide provides a detailed comparative study of sildenafil and one such analogue, propoxyphenyl thiosildenafil, focusing on their mechanisms of action, structural differences, and a robust experimental framework for evaluating their respective PDE-5 inhibitory activities.

Molecular and Structural Scrutiny: A Tale of Two Analogues

Sildenafil and this compound share a common pyrazolopyrimidinone core structure, which is designed to mimic the guanosine base of cGMP and competitively bind to the catalytic site of PDE-5.[11] However, two key structural modifications distinguish this compound from its well-characterized predecessor.

1. Substitution at the Phenyl Ring: Sildenafil possesses a 2-ethoxy group on its phenyl ring.[11] In this compound, this is replaced by a more lipophilic 2-propoxy group.[12][13] Structure-activity relationship (SAR) studies on sildenafil analogues have shown that modifications at this position can influence the compound's affinity for the enzyme's active site.[1][14]

2. The Thione Substitution: A significant alteration in this compound is the replacement of the carbonyl (C=O) group at the 7-position of the pyrazolopyrimidinone core with a thiocarbonyl (C=S) group, making it a thione derivative.[9][12] This substitution can impact the molecule's electronic distribution and its interaction with key amino acid residues within the PDE-5 catalytic domain.

These structural nuances underscore the importance of direct experimental comparison to elucidate their impact on inhibitory potency and selectivity.

The cGMP Signaling Pathway and PDE-5 Inhibition

The physiological mechanism underlying smooth muscle relaxation is initiated by the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.[15] PDE-5 terminates this signaling cascade by hydrolyzing cGMP to the inactive 5'-GMP.[1][16] Both sildenafil and this compound exert their effects by inhibiting this hydrolysis, thus potentiating the action of NO.[3]

cGMP_Signaling_Pathway cluster_outside Extracellular Space cluster_cell Smooth Muscle Cell NO_source Nitric Oxide (NO) (from nerve endings/endothelium) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE-5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation 5GMP 5'-GMP (inactive) PDE5->5GMP Hydrolyzes Inhibitors Sildenafil / This compound Inhibitors->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the mechanism of PDE-5 inhibition.

Quantitative Comparison of PDE-5 Inhibition

A direct, side-by-side experimental evaluation is crucial for an accurate comparison of inhibitory potency. While published data for this compound is scarce, we can infer its potential activity based on related compounds and establish a benchmark with sildenafil's well-documented performance.

ParameterSildenafilThis compound
PDE-5 IC50 ~3.5 - 4.2 nM[5][17]Data not available; expected to be potent
Selectivity vs. PDE-6 ~9-fold[5]Data not available
Selectivity vs. PDE-1 >200-fold[5]Data not available
Selectivity vs. PDE-11 Data not availableData not available

Note: IC50 values are highly dependent on assay conditions. The provided values for sildenafil serve as a reference. A structurally related analogue, propoxyphenyl-thiohydroxyhomosildenafil, has been reported to be approximately 10-fold more potent than sildenafil, suggesting that this compound is also likely a potent PDE-5 inhibitor.[18]

Experimental Protocol: In-Vitro PDE-5 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a robust, high-throughput compatible fluorescence polarization (FP) assay to determine the IC50 values of test compounds against PDE-5. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Principle: This homogeneous assay measures the change in polarization of a fluorescently labeled cGMP (cGMP-FAM) probe. In the absence of inhibition, PDE-5 hydrolyzes cGMP-FAM. A binding agent that specifically recognizes the resulting 5'-GMP-FAM forms a large complex, causing the emitted light to have a high polarization. In the presence of an inhibitor, cGMP-FAM hydrolysis is blocked, the large complex does not form, and the small, rapidly tumbling cGMP-FAM probe emits light with low polarization. The decrease in polarization is therefore proportional to the inhibitory activity of the compound.[19][20][21]

FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (384-well) cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Detection cluster_analysis 5. Data Analysis prep_compounds Prepare serial dilutions of Sildenafil & this compound (in DMSO, then Assay Buffer) add_compounds Dispense test compounds, positive control (Sildenafil), and negative control (DMSO) to respective wells prep_compounds->add_compounds prep_enzyme Dilute recombinant human PDE-5A1 in Assay Buffer add_enzyme Add diluted PDE-5A1 enzyme to all wells except 'no enzyme' control prep_enzyme->add_enzyme prep_substrate Dilute cGMP-FAM substrate in Assay Buffer add_substrate Initiate reaction by adding cGMP-FAM substrate to all wells prep_substrate->add_substrate add_compounds->add_enzyme incubate1 Incubate for 15 min at RT (inhibitor-enzyme pre-incubation) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate for 60 min at 37°C add_substrate->incubate2 add_binder Stop reaction by adding Binding Agent incubate2->add_binder incubate3 Incubate for 30 min at RT add_binder->incubate3 read_plate Read Fluorescence Polarization (mP) (Ex: 485 nm, Em: 530 nm) incubate3->read_plate calc_inhibition Calculate % Inhibition for each concentration read_plate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 value using sigmoidal dose-response curve fit plot_curve->determine_ic50

Caption: Experimental workflow for the comparative PDE-5 inhibition FP assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.01% Tween-20. The Tris buffers the reaction at a physiological pH, Mg²⁺ is an essential cofactor for PDE-5 activity, and Tween-20 prevents non-specific binding of reagents to the plate.

    • Test Compounds: Prepare 10 mM stock solutions of sildenafil and this compound in 100% DMSO. Create a 10-point serial dilution series in DMSO, followed by a further dilution in Assay Buffer to achieve the final desired concentrations. This two-step dilution minimizes the final DMSO concentration in the assay to ≤1% to avoid solvent-induced enzyme inhibition.

    • PDE-5A1 Enzyme: Use a commercially available recombinant human PDE-5A1. Dilute the enzyme in cold Assay Buffer to a working concentration that yields a robust signal-to-background ratio in the assay (to be determined empirically).

    • cGMP-FAM Substrate: Dilute the fluorescent substrate in Assay Buffer to a concentration at or below its Km for PDE-5 to ensure competitive inhibition kinetics are observed.

    • Binding Agent: Prepare according to the manufacturer's instructions.

  • Assay Procedure (in a 384-well black plate):

    • Add 5 µL of the diluted test compounds or controls (sildenafil for positive control, Assay Buffer with equivalent DMSO for negative control) to the appropriate wells.

    • Add 10 µL of the diluted PDE-5A1 enzyme solution to all wells. For a "no enzyme" control, add 10 µL of Assay Buffer.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to the enzyme before the introduction of the substrate.

    • Initiate the enzymatic reaction by adding 5 µL of the cGMP-FAM substrate solution to all wells.

    • Incubate the plate for 60 minutes at 37°C. This allows the enzymatic reaction to proceed within a linear range.

    • Stop the reaction by adding 10 µL of the Binding Agent.

    • Incubate for a further 30 minutes at room temperature to allow the binding to stabilize.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters (e.g., Excitation: 485 nm, Emission: 530 nm).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme) / (mP_DMSO_control - mP_no_enzyme)])

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal) model to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of sildenafil and its analogue, this compound. While sildenafil's inhibitory profile is well-established, the structural modifications in this compound—specifically the propoxy substitution and the thione group—suggest the potential for altered potency and selectivity. The provided fluorescence polarization assay protocol offers a robust and self-validating method to experimentally determine these key parameters.

A direct, head-to-head comparison using this protocol is essential to quantify the inhibitory activity of this compound against PDE-5 and to profile its selectivity against other PDE isozymes (e.g., PDE-6 and PDE-11) to predict potential off-target effects. Such data are critical for any future drug development efforts and for understanding the structure-activity relationships that govern PDE-5 inhibition.

References

  • Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., Osterloh, I. H., & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47–52. ([Link])

  • Ballard, S. A., Gingell, C. J., Tang, K., Turner, L. A., Price, M. E., & Naylor, A. M. (1998). Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. The Journal of urology, 159(6), 2164–2171. ([Link])

  • Han, K. M., Lee, J. H., Park, H. J., Hwang, I., Heo, O. S., & Kim, W. S. (2014). Isolation and identification of novel this compound found in natural health food product. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 31(1), 1–6. ([Link])

  • Balayssac, S., Gilard, V., Zedde, C., Martino, R., & Malet-Martino, M. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of pharmaceutical and biomedical analysis, 63, 135–150. ([Link])

  • Morelli, A., Filippi, S., Mancina, R., Luconi, M., Vignozzi, L., Marini, M., Forti, G., & Maggi, M. (2004). Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. British journal of pharmacology, 141(3), 447–456. ([Link])

  • Turko, I. V., Ballard, S. A., Francis, S. H., & Corbin, J. D. (1999). Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds. Molecular pharmacology, 56(1), 124–130. ([Link])

  • Gáspár, R., Tajti, J., & Mátyus, P. (2008). Structure-activity relationships of PDE5 inhibitors. Current medicinal chemistry, 15(15), 1514–1526. ([Link])

  • Hedlund, P., & Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British journal of pharmacology, 175(8), 1198–1213. ([Link])

  • ResearchGate. (n.d.). IC 50 P values of sildenafil according to analyses by various laboratories. ([Link])

  • Kee, C. L., Ge, X., Koh, H. L., & Low, M. Y. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of pharmaceutical and biomedical analysis, 70, 265–272. ([Link])

  • ResearchGate. (n.d.). Chemical structure of sildenafil (A), vardenafil (B) and tadalafil (C). ([Link])

  • ResearchGate. (n.d.). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). ([Link])

  • University of Bristol. (n.d.). The structure of sildenafil. ([Link])

  • Das, A., Xi, L., & Kukreja, R. C. (2012). Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. Recent patents on cardiovascular drug discovery, 7(2), 111–121. ([Link])

  • ResearchGate. (n.d.). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants | Request PDF. ([Link])

  • BPS Bioscience. (n.d.). PDE5A1 Assay Kit. ([Link])

  • R Discovery. (2008). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). ([Link])

  • ResearchGate. (n.d.). Molecular mechanisms that could contribute to prolonged effectiveness of PDE5 inhibitors to improve erectile function. ([Link])

  • Wikipedia. (n.d.). Sulfoaildenafil. ([Link])

  • Wikipedia. (n.d.). cGMP-specific phosphodiesterase type 5. ([Link])

  • Vaysse, J., Gilard, V., Balayssac, S., De-Sa, C., Zedde, C., Martino, R., & Malet-Martino, M. (2010). Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs. Journal of pharmaceutical and biomedical analysis, 53(3), 518–528. ([Link])

  • Patsnap Synapse. (2024). What are cGMP-PDE inhibitors and how do they work? ([Link])

  • ResearchGate. (n.d.). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay | Request PDF. ([Link])

  • BPS Bioscience. (n.d.). PDE5A1 Assay Kit. ([Link])

  • Stork. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. ([Link])

  • ResearchGate. (n.d.). Detection of Sildenafil Analogues in Herbal Products for Erectile Dysfunction. ([Link])

  • Pharmaffiliates. (n.d.). Chemical Name : Propoxyphenyl-thiosildenafil-d8. ([Link])

  • Food and Drug Administration, Department of Health. (n.d.). Erectile dysfunction treatment compounds (analogues). ([Link])

  • Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International journal of clinical practice, 56(6), 453–459. ([Link])

  • PubChem. (n.d.). Propoxyphenyl thiohomosildenafil. ([Link])

  • PubChem. (n.d.). Isolation and identification of a new sildenafil analogue adulterated in energy drink. ([Link])

  • PubChem. (n.d.). Propoxyphenyl sildenafil. ([Link])

Sources

A Comparative Analysis of Propoxyphenyl Thiosildenafil and Other Thio-Analogues: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Quest for Superior PDE5 Inhibition

The advent of sildenafil, the first-in-class phosphodiesterase type 5 (PDE5) inhibitor, marked a paradigm shift in the treatment of erectile dysfunction (ED). Its mechanism of action, the inhibition of cGMP-specific PDE5, leads to enhanced smooth muscle relaxation in the corpus cavernosum, facilitating erection. This success has spurred extensive research into novel analogues with potentially improved potency, selectivity, and pharmacokinetic profiles. Among these are the thio-analogues of sildenafil, a class of compounds where the carbonyl oxygen in the pyrazolopyrimidinone ring is substituted with a sulfur atom. This guide provides a comparative framework for the preclinical evaluation of Propoxyphenyl thiosildenafil and other relevant thio-analogues, focusing on the essential in vitro and in vivo assays required to characterize their pharmacological profiles. While these compounds have been identified, often as adulterants in herbal supplements, a comprehensive public dataset on their comparative efficacy and selectivity is lacking.[1] This guide, therefore, serves as a methodological blueprint for researchers aiming to conduct such a comparative analysis.

Structural Comparison: The Bioisosteric Shift from Oxygen to Sulfur

The defining structural feature of thiosildenafil and its analogues is the replacement of the carbonyl oxygen of sildenafil with sulfur. This bioisosteric substitution can significantly alter the compound's physicochemical properties, including its size, electronegativity, and ability to form hydrogen bonds, which in turn can influence its binding affinity and selectivity for the PDE5 active site.

Sildenafil: The parent compound, featuring a pyrazolopyrimidinone core.

Thiosildenafil: The direct thio-analogue of sildenafil.

This compound: An analogue of thiosildenafil where the ethoxy group on the phenyl ring is replaced by a propoxy group.[2]

Other notable thio-analogues include:

  • Thiohomosildenafil: An analogue with a homopiperazine ring instead of the piperazine ring.

  • Thiomethisosildenafil: A thiosildenafil analogue with a 2,6-dimethylpiperazine moiety instead of the N-methylpiperazine moiety.

These structural modifications can impact the molecule's interaction with the amino acid residues in the PDE5 catalytic pocket, potentially leading to altered potency and selectivity. A systematic evaluation of these structure-activity relationships (SAR) is crucial for the development of new, improved PDE5 inhibitors.[3][4]

Quantitative Performance Comparison: A Framework for Evaluation

A direct comparison of the inhibitory potency and selectivity of these thio-analogues is essential to understand their therapeutic potential and possible side-effect profiles. The following table illustrates the key parameters that must be determined experimentally.

Disclaimer: The following data is illustrative and not based on publicly available experimental results for this compound and its direct thio-analogues. It serves as a template for presenting data that would be generated using the protocols described in this guide.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)Selectivity Ratio (PDE6/PDE5)Selectivity Ratio (PDE11/PDE5)
Sildenafil~3.7~37~740~10x~200x
This compound[Data tobe determined][Data to[Data to be[Data to be
be determined]be determined]determined]determined]
Thiosildenafil[Data to[Data to[Data to[Data to be[Data to be
be determined]be determined]determined]determined]
Thiohomosildenafil[Data to[Data to[Data to[Data to be[Data to be
be determined]be determined]determined]determined]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 indicates greater potency. Selectivity is determined by comparing the IC50 for PDE5 to that of other PDE isoforms, such as PDE6 (found in the retina, associated with visual disturbances) and PDE11 (found in the testes and other tissues).[5][6]

Signaling Pathway and Experimental Workflow

The cGMP Signaling Pathway in Erectile Function

The therapeutic effect of PDE5 inhibitors is rooted in their ability to modulate the nitric oxide (NO)/cGMP signaling pathway. Understanding this pathway is fundamental to interpreting experimental data.

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Erection Erection Relaxation->Erection Inhibitor Thio-analogue (e.g., Propoxyphenyl thiosildenafil) Inhibitor->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway in smooth muscle cells.

General Experimental Workflow for Comparative Analysis

A systematic approach is necessary to compare novel thio-analogues against a benchmark like sildenafil. The following workflow outlines the key stages of preclinical evaluation.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy cluster_2 Pharmacokinetics & Safety Compound_Synthesis Synthesis & Purification of Thio-analogues PDE_Assay PDE Inhibition Assay (IC50 Determination for PDE5, PDE6, PDE11, etc.) Compound_Synthesis->PDE_Assay Selectivity Selectivity Profiling PDE_Assay->Selectivity Animal_Model Animal Model of ED (e.g., Rat Cavernous Nerve Injury) Selectivity->Animal_Model ICP_Measurement Intracavernosal Pressure (ICP) Measurement post-administration Animal_Model->ICP_Measurement Efficacy_Analysis Dose-Response Analysis ICP_Measurement->Efficacy_Analysis PK_Studies Pharmacokinetic Studies (ADME) Efficacy_Analysis->PK_Studies Tox_Studies Preliminary Toxicity Screening PK_Studies->Tox_Studies

Caption: A generalized workflow for the preclinical comparison of PDE5 inhibitors.

Experimental Protocols

In Vitro PDE5 Inhibition Assay: Fluorescence Polarization

This assay is a robust, high-throughput method for determining the IC50 values of test compounds. It measures the inhibition of PDE5-catalyzed hydrolysis of a fluorescently labeled cGMP substrate.

Principle: A fluorescently labeled cGMP (cGMP-FAM) is hydrolyzed by PDE5 to GMP-FAM. A binding agent with high affinity for GMP-FAM is added. When the small GMP-FAM binds to the large binding agent, the polarization of its emitted fluorescence increases. The degree of polarization is inversely proportional to the amount of cGMP-FAM hydrolyzed, and thus reflects PDE5 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (this compound, other thio-analogues, and sildenafil as a positive control) in 100% DMSO.

    • Perform serial dilutions of the stock solutions to create a range of concentrations for IC50 determination.

    • Prepare a complete assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).

    • Dilute recombinant human PDE5A1 enzyme and the FAM-cGMP substrate in the assay buffer to their optimal working concentrations.

  • Assay Procedure:

    • Add the diluted test compounds, sildenafil (positive control), and a DMSO-only control (representing 100% enzyme activity) to the wells of a 96-well black microplate.

    • Add the diluted PDE5A1 enzyme solution to all wells except for a "no enzyme" blank.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate to all wells.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding the binding agent solution to all wells.

    • Incubate for an additional 30 minutes at room temperature for the binding to stabilize.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][7]

In Vivo Efficacy: Measurement of Intracavernosal Pressure in a Rat Model

This is the gold standard for assessing erectile function in preclinical animal models. It provides a quantitative measure of the physiological response to a test compound.[1][8]

Principle: In an anesthetized rat, the cavernous nerve is electrically stimulated to induce an erection. The resulting change in intracavernosal pressure (ICP) is measured via a catheter inserted into the corpus cavernosum. The efficacy of a PDE5 inhibitor is determined by its ability to potentiate the ICP response to nerve stimulation.

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize adult male Sprague-Dawley rats (e.g., with sodium pentobarbital, 45 mg/kg, i.p.).

    • Surgically expose the carotid artery for the measurement of mean arterial pressure (MAP) and the penis.

    • Isolate the cavernous nerve for electrical stimulation.

  • Instrumentation:

    • Insert a 24-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

    • Place a bipolar electrode around the cavernous nerve, connected to a stimulator.

    • Record both ICP and MAP continuously using a data acquisition system.

  • Experimental Procedure:

    • Administer the test compound (e.g., this compound) or vehicle intravenously or via oral gavage.

    • After a predetermined time for drug absorption, begin electrical stimulation of the cavernous nerve (e.g., 1.5 mA, 20 Hz, 1 ms pulse width for 60 seconds).

    • Record the maximal ICP and the total ICP (area under the curve) during stimulation.

    • Repeat the stimulation at various time points after drug administration to assess the onset and duration of action.

  • Data Analysis:

    • Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize the erectile response to the systemic blood pressure.

    • Compare the ICP/MAP ratios between the vehicle-treated and compound-treated groups to determine the efficacy of the thio-analogue.

    • Construct dose-response curves to determine the effective dose (ED50) of the compound.[4][9][10]

Conclusion

The development of novel sildenafil analogues, such as this compound and other thio-derivatives, holds promise for advancing the treatment of erectile dysfunction. However, a rigorous and systematic preclinical evaluation is paramount to ascertain their potential benefits and risks. The comparative analysis framework and detailed experimental protocols provided in this guide offer a comprehensive roadmap for researchers in this field. By elucidating the potency, selectivity, and in vivo efficacy of these compounds, the scientific community can identify promising candidates for further development, ultimately contributing to the innovation of therapies for erectile dysfunction.

References

  • Lee, K. C., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 70, 257-263.
  • Gallo, G., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 170-186.
  • Gajbhiye, S., et al. (2013). Animal models of erectile dysfunction. Indian Journal of Pharmacology, 45(3), 226-231.
  • Reepmeyer, J. C., & Woodruff, J. T. (2009). Structural characterization of sulfoaildenafil, an analog of sildenafil. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 398-404.
  • Chen, Y., et al. (2017).
  • Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibition in erectile dysfunction. International Journal of Impotence Research, 16 Suppl 1, S4-S7.
  • Wallis, R. M., et al. (1999). Sildenafil (Viagra): a potent and selective inhibitor of phosphodiesterase type 5 in human corpus cavernosum. British Journal of Urology, 83(3), 259-265.
  • Lin, C. S., et al. (2018). Intracavernosal pressure recording to evaluate erectile function in rodents. Journal of Visualized Experiments, (136), 56798.
  • Hedlund, P., Matsumoto, K., & Andersson, K. E. (2005). Animal models of erectile dysfunction. Current Protocols in Pharmacology, Chapter 5, Unit 5.41.
  • Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice, 56(6), 453-459.
  • Roch, L., et al. (2011). Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. British Journal of Pharmacology, 163(6), 1247-1257.
  • Bell, A. S., et al. (1998). Sildenafil: a novel orally active type 5 cGMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. Journal of Medicinal Chemistry, 41(15), 2649-2659.
  • Saenz de Tejada, I., et al. (2001). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research, 13(5), 282-290.
  • Blount, M. A., et al. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). Molecular Pharmacology, 66(1), 144-152.
  • Francis, S. H., et al. (2011). Phosphodiesterases: a diverse and versatile family of enzymes. Journal of Biological Chemistry, 286(20), 17311-17317.
  • Tsertsvadze, A., et al. (2009). Oral phosphodiesterase-5 inhibitors and hormonal treatments for erectile dysfunction: a systematic review and meta-analysis. Annals of Internal Medicine, 151(9), 650-661.
  • Porst, H., et al. (2003). The efficacy and tolerability of vardenafil, a new, oral, selective phosphodiesterase type 5 inhibitor, in patients with erectile dysfunction: the first at-home clinical trial. International Journal of Impotence Research, 15(3), 177-183.
  • Kotera, J., et al. (2002). A comparison of the available phosphodiesterase-5 inhibitors. International Journal of Clinical Practice, 56(6), 447-452.-452.

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Propoxyphenyl Thiosildenafil Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Sildenafil Analog Verification

The landscape of erectile dysfunction (ED) treatment has been revolutionized by phosphodiesterase type 5 (PDE-5) inhibitors, with sildenafil being the most recognized agent.[1][2] However, this success has led to a burgeoning market of counterfeit medications and adulterated "herbal" supplements.[3][4] These illicit products often contain undisclosed sildenafil analogs—structurally modified versions of the approved drug—such as Propoxyphenyl thiosildenafil.[5][6] The presence of these unapproved substances poses a significant public health risk due to unknown efficacy, safety profiles, and potential for adverse drug interactions.[7]

This compound is a sildenafil analog where the ethoxy group on the phenyl ring is replaced by a propoxy group, and the carbonyl group of the pyrimidinone ring is substituted with a thione group.[5][6][8] Accurate and reliable quantification of such analogs is therefore not merely an academic exercise; it is a critical component of regulatory enforcement, quality control in legitimate manufacturing, and public safety.

This guide provides a comprehensive, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. We will delve into the causality behind each methodological choice, present a complete validation workflow according to the International Council for Harmonisation (ICH) guidelines, and objectively compare the performance of this method against viable alternatives.

Method Development Rationale: A Foundation of Chromatographic Selectivity

The goal is to develop a method that is specific, reliable, and robust for routine analysis. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its exceptional ability to separate moderately polar to non-polar compounds, making it ideal for pharmaceutical ingredients like sildenafil and its analogs.[1][2][9][10]

The Logic Behind Our Chromatographic Choices:
  • Stationary Phase: C18 Column: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention capabilities. The non-polar C18 chains interact with the non-polar regions of this compound, providing the primary mechanism for separation from polar excipients and potential impurities.

  • Mobile Phase: Acetonitrile and Phosphate Buffer: The mobile phase is a critical determinant of retention and peak shape.

    • Acetonitrile (ACN): Chosen as the organic modifier for its low viscosity, low UV cutoff, and excellent solvating power for sildenafil-like structures. Varying its concentration directly modulates the retention time; higher ACN content reduces retention.

    • Phosphate Buffer (pH 3.5): this compound contains basic nitrogen atoms, making its retention pH-dependent. A buffer is essential to maintain a constant pH and ensure reproducible retention times and symmetrical peak shapes. A pH of 3.5 ensures these nitrogens are consistently protonated, leading to stable chromatographic behavior.

  • Detection: UV Absorbance at 293 nm: Sildenafil and its analogs possess a strong chromophore, making UV detection a simple and robust choice. The maximum absorbance wavelength (λmax) for this compound, similar to sildenafil, is typically around 293 nm.[11] Operating at λmax provides the greatest sensitivity.

Workflow for HPLC Method Validation

The following diagram outlines the logical flow of the validation process, ensuring each parameter is systematically evaluated to prove the method is fit for its intended purpose.

HPLC_Validation_Workflow cluster_Prep Phase 1: Preparation & System Suitability cluster_Validation Phase 2: Core Validation Parameters (ICH Q2(R2)) cluster_Analysis Phase 3: Application Prep Method Development & Optimization SST System Suitability Testing (SST) (Tailing factor, Resolution, Plate count) Prep->SST Define criteria Specificity Specificity & Selectivity SST->Specificity System must pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Sample Analysis Robustness->Routine Method is validated Method_Selection Start What is the Analytical Goal? Is_Quant Is it Routine Quantification of a Known Compound? Start->Is_Quant Is_Unknown Is it Screening for Unknown Analogs? Is_Quant->Is_Unknown No Use_HPLC Use Validated HPLC-UV Method Is_Quant->Use_HPLC Yes Is_Raw Is it a Simple Check of Raw Material (API only)? Is_Unknown->Is_Raw No Use_LCMS Use LC-MS/MS Is_Unknown->Use_LCMS Yes Is_Raw->Use_HPLC No (Formulation) Use_UV Use UV-Vis Spectrophotometry Is_Raw->Use_UV Yes

Sources

Comparative Guide to Sildenafil Immunoassay Specificity: Assessing the Cross-Reactivity of Propoxyphenyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential cross-reactivity of propoxyphenyl thiosildenafil, a sildenafil analogue, in immunoassays designed for the specific detection of sildenafil. The increasing prevalence of undeclared sildenafil analogues in dietary and herbal supplements poses a significant public health risk and a formidable challenge for analytical testing.[1][2][3][4] Immunoassays, valued for their speed and sensitivity, are a first-line screening tool, but their reliability hinges on the specificity of the antibody-antigen interaction. Understanding the degree to which structurally similar molecules interfere with these assays is paramount for accurate quantification and risk assessment.

This document delves into the structural basis for potential cross-reactivity, presents a robust experimental framework for its quantification using a competitive enzyme-linked immunosorbent assay (ELISA), and discusses the implications of the results for researchers, quality control laboratories, and regulatory bodies.

The Challenge of Sildenafil Analogues

Sildenafil, the active ingredient in Viagra®, is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow.[5][6][7] Its success has led to the illicit synthesis of numerous structural analogues, which are often secretly added to products marketed as "natural" sexual enhancement supplements.[1][8][9][10] These unapproved substances have not undergone rigorous safety testing and can lead to adverse health effects, especially when consumed unknowingly by individuals with contraindicating conditions or those taking nitrate medications.[3]

This compound is one such analogue. While specific data on its prevalence is sparse, the continuous emergence of new designer analogues necessitates analytical methods that can either specifically detect the parent compound without interference or, alternatively, broadly screen for a class of related compounds.[1][10] Immunoassays fall into a critical juncture here; their performance must be rigorously validated against potential cross-reactants.

Structural Basis for Immunoassay Cross-Reactivity

The specificity of an immunoassay is determined by the binding affinity of the antibody for its target antigen. Cross-reactivity occurs when a non-target molecule is structurally similar enough to the target to bind to the antibody, generating a false-positive signal or an overestimation of the target concentration.[11][12][13]

Let's compare the core structures of Sildenafil and this compound.

  • Sildenafil: Its chemical name is 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[14] Key features include a pyrazolopyrimidinone core, an ethoxyphenyl group, and a methylpiperazine sulfonyl group.

  • This compound Analogues: Several related structures exist, such as Propoxyphenyl sildenafil[15] and Propoxyphenyl thiohomosildenafil.[16] The key difference lies in the substitution on the phenyl ring. Instead of an ethoxy group, these analogues possess a propoxy group. The "thio" designation indicates the replacement of an oxygen atom with a sulfur atom, typically on the pyrazolopyrimidinone core, converting the 7-one to a 7-thione.

The primary antibody used in a sildenafil immunoassay is typically raised against a sildenafil-protein conjugate. The antibody's binding pocket (paratope) recognizes a specific three-dimensional shape and charge distribution (epitope) on the sildenafil molecule. The structural differences between sildenafil and its propoxyphenyl analogue—specifically the longer propoxy chain and the potential sulfur substitution—are the critical determinants of cross-reactivity. If these modifications occur in a region of the molecule that is crucial for antibody recognition, cross-reactivity will be low. If the changes are in a region not involved in the primary epitope, the antibody may bind the analogue with significant affinity.

G cluster_sildenafil Sildenafil Structure cluster_analogue This compound Analogue S_Core Pyrazolopyrimidinone Core S_Phenyl Phenyl Group S_Core->S_Phenyl S_Ethoxy Ethoxy Group (-O-CH2-CH3) S_Phenyl->S_Ethoxy S_Piperazine Methylpiperazine Sulfonyl Group S_Phenyl->S_Piperazine A_Core Pyrazolopyrimidinone (or Thione) Core A_Phenyl Phenyl Group A_Core->A_Phenyl A_Propoxy Propoxy Group (-O-CH2-CH2-CH3) A_Phenyl->A_Propoxy A_Piperazine Methylpiperazine Sulfonyl Group A_Phenyl->A_Piperazine

Caption: Key structural differences between Sildenafil and its analogue.

Quantifying Cross-Reactivity: The Competitive Immunoassay

A competitive immunoassay is the standard method for quantifying small molecules like sildenafil.[17][18][19][20] In this format, the analyte in the sample (unlabeled antigen) competes with a fixed amount of labeled antigen (e.g., an enzyme-conjugate) for a limited number of antibody binding sites, which are typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

G cluster_key Legend cluster_low Low Analyte Concentration cluster_high High Analyte Concentration k_ab Antibody k_ag Analyte (Sildenafil) k_ag_labeled Labeled Analyte k_x Cross-Reactant Ab1 Ab1 Result1 High Signal Ab1->Result1 Ab2 Ab2 Ab2->Result1 Ab3 Ab3 Ab3->Result1 Ab4 Ab4 Ab4->Result1 Ag1 Ag1 Ag1->Ab1 Ag1->Ab2 Ag1->Ab3 Ag1->Ab4 AgL1 AgL1 AgL1->Ab1 AgL1->Ab2 AgL1->Ab3 AgL1->Ab4 AgL2 AgL2 AgL2->Ab1 AgL2->Ab2 AgL2->Ab3 AgL2->Ab4 AgL3 AgL3 AgL3->Ab1 AgL3->Ab2 AgL3->Ab3 AgL3->Ab4 Ab5 Ab5 Result2 Low Signal Ab5->Result2 Ab6 Ab6 Ab6->Result2 Ab7 Ab7 Ab7->Result2 Ab8 Ab8 Ab8->Result2 Ag2 Ag2 Ag2->Ab5 Ag2->Ab6 Ag2->Ab7 Ag2->Ab8 Ag3 Ag3 Ag3->Ab5 Ag3->Ab6 Ag3->Ab7 Ag3->Ab8 Ag4 Ag4 Ag4->Ab5 Ag4->Ab6 Ag4->Ab7 Ag4->Ab8 AgL4 AgL4 AgL4->Ab5 AgL4->Ab6 AgL4->Ab7 AgL4->Ab8

Caption: Principle of the competitive immunoassay.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the percent cross-reactivity of this compound in a sildenafil-specific competitive ELISA.

A. Materials:

  • Sildenafil-specific antibody-coated 96-well microplate

  • Sildenafil standard (certified reference material)

  • This compound (or relevant analogue) test compound

  • Sildenafil-Horseradish Peroxidase (HRP) conjugate (or other enzyme conjugate)

  • Assay Buffer (e.g., phosphate-buffered saline with Tween-20 and BSA)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 1M Sulfuric Acid)

  • Microplate reader (450 nm)

  • Precision pipettes and multichannel pipettes

B. Workflow:

G prep 1. Prepare Standards & Samples - Serial dilutions of Sildenafil - Serial dilutions of Analogue add_reagents 2. Add Reagents to Plate - 50 µL Standard/Analogue - 50 µL Sildenafil-HRP Conjugate prep->add_reagents incubate1 3. Incubate - 60 minutes at 37°C - Competitive binding occurs add_reagents->incubate1 wash1 4. Wash Plate - 5 times with Wash Buffer - Removes unbound reagents incubate1->wash1 add_substrate 5. Add Substrate - 100 µL TMB Substrate wash1->add_substrate incubate2 6. Incubate (Color Development) - 15 minutes at room temp. - In the dark add_substrate->incubate2 add_stop 7. Stop Reaction - 50 µL Stop Solution incubate2->add_stop read_plate 8. Read Absorbance - At 450 nm add_stop->read_plate analyze 9. Analyze Data - Plot standard curves - Calculate IC50 & % Cross-Reactivity read_plate->analyze

Caption: Experimental workflow for cross-reactivity testing.

C. Detailed Procedure:

  • Prepare Standard Curves: Create a serial dilution of the sildenafil standard in assay buffer to generate a standard curve (e.g., from 100 ng/mL down to 0.1 ng/mL). Similarly, prepare a separate serial dilution series for the this compound test compound over a broader range (e.g., 1000 ng/mL to 0.1 ng/mL).

  • Plate Loading:

    • Add 50 µL of each standard dilution and each test compound dilution to the appropriate wells of the antibody-coated microplate (in triplicate).

    • Add 50 µL of assay buffer to the "zero standard" (B₀) wells.

    • Add 50 µL of the sildenafil-HRP conjugate to all wells.

  • Incubation: Gently mix the plate and incubate for 60 minutes at 37°C.

  • Washing: Aspirate the contents of the wells and wash the plate 5 times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15 minutes. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

Data Analysis and Interpretation

The data analysis aims to compare the concentration of sildenafil and the test compound required to achieve 50% inhibition of the maximum signal.

  • Calculate Percent Binding (%B/B₀):

    • Average the absorbance readings for the zero standard (B₀) wells.

    • For each standard and test compound concentration, calculate the percent binding using the formula: %B/B₀ = (Absorbance_sample / Absorbance_B₀) * 100

  • Plot Dose-Response Curves: Plot %B/B₀ versus the log of the concentration for both sildenafil and this compound. This will generate two sigmoidal curves.

  • Determine the IC₅₀: The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal (i.e., where %B/B₀ = 50%). Determine the IC₅₀ value from the dose-response curve for both sildenafil and the test compound.

  • Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC₅₀ of Sildenafil / IC₅₀ of this compound) * 100

Hypothetical Data Summary

The following table illustrates how experimental data would be presented to compare the performance of the immunoassay.

CompoundIC₅₀ (ng/mL)% Cross-ReactivityInterpretation
Sildenafil 5.0100%Reference Compound
This compound 50.010.0%Moderate Cross-Reactivity
Analogue B 500.01.0%Low Cross-Reactivity
Analogue C 2.5200%High Cross-Reactivity

Interpretation of Results:

  • High Cross-Reactivity (>100%): The antibody has a higher affinity for the analogue than for sildenafil. This is rare but possible.

  • Moderate Cross-Reactivity (5-20%): The analogue can cause significant interference, leading to an overestimation of sildenafil concentration if present in the sample.

  • Low Cross-Reactivity (<1%): The analogue is unlikely to cause significant interference at typical concentrations. The assay is highly specific for sildenafil.

Conclusion and Recommendations

The specificity of a sildenafil immunoassay is not absolute and must be empirically determined against relevant analogues. Based on the structural comparison, this compound is a plausible cross-reactant. The degree of this cross-reactivity, quantifiable through the competitive ELISA protocol detailed above, has direct implications for the assay's application.

  • For Clinical and Forensic Toxicology: If an immunoassay exhibits high cross-reactivity, it may be better suited as a broad screening tool for a class of PDE5 inhibitors rather than for specific sildenafil quantification. All positive results from such a screen must be confirmed by a more definitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][22]

  • For Quality Control in Supplement Analysis: Laboratories screening for adulterants must be aware of their immunoassay's cross-reactivity profile. An assay with low cross-reactivity might fail to detect the presence of illicit analogues, giving a false sense of security. A well-characterized assay, however, can be a highly effective and rapid tool to flag suspicious products for further investigation.

Ultimately, a thorough validation of any sildenafil immunoassay is not just a matter of good scientific practice but a crucial step in protecting public health from the dangers of undeclared and unapproved drug analogues.

References

  • The structure of sildenafil. (n.d.). University of Bristol, School of Chemistry. [Link]

  • Competitive laboratory immunoassays for small molecules. (2021). ResearchGate. [Link]

  • FDA Warning Targets Erectile Dysfunction Supplements. (2006). HealthDay. [Link]

  • Viagra (sildenafil citrate) tablets label. (n.d.). U.S. Food and Drug Administration. [Link]

  • Isolation and identification of a sildenafil analogue illegally added in dietary supplements. (2014). Journal of the Chinese Chemical Society. [Link]

  • Adulterated aphrodisiacs: standard-free detection of spiked sildenafil. (2024). Agilent Technologies. [Link]

  • FDA warns that two 'dietary' supplements contain sildenafil. (2005). Urology Times. [Link]

  • A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2024). Critical Reviews in Analytical Chemistry. [Link]

  • Propoxyphenyl thiohomosildenafil. (n.d.). PubChem. [Link]

  • Types Of Immunoassay - And When To Use Them. (2022). Quanterix. [Link]

  • General principle of immunoassay. (n.d.). SlideShare. [Link]

  • Immunoassay developed to detect small molecules. (2018). Drug Target Review. [Link]

  • Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings. (2018). JAMA Network Open. [Link]

  • Sildenafil Drug Information. (n.d.). PharmaCompass. [Link]

  • Principles of Competitive and Immunometric Assays (Including ELISA). (2017). ResearchGate. [Link]

  • Molecular and Crystal Structure of Sildenafil Base. (2014). ResearchGate. [Link]

  • Sildenafil. (n.d.). PubChem. [Link]

  • One Source Nutrition, Inc. Issues Voluntary Nationwide Recall of Vitality Capsules Due to Presence of Undeclared Sildenafil and Tadalafil. (2025). U.S. Food and Drug Administration. [Link]

  • Identification of a sildenafil analogue adulterated in two herbal food supplements. (2007). Journal of Food and Drug Analysis. [Link]

  • Sildenafil. (n.d.). Wikipedia. [Link]

  • Can Viagra (sildenafil) cause false positives on other urine tests? (2025). Dr.Oracle. [Link]

  • Propoxyphenyl sildenafil. (n.d.). PubChem. [Link]

  • PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance. (2014). Cancer Science. [Link]

  • Biphasic Effect of Sildenafil on Energy Sensing is Mediated by Phosphodiesterases 2 and 3 in Adipocytes and Hepatocytes. (2019). International Journal of Molecular Sciences. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). Clinical Chemistry. [Link]

  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018). The Journal of Applied Laboratory Medicine. [Link]

  • Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds. (1999). Molecular Pharmacology. [Link]

  • The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5. (1998). International Journal of Impotence Research. [Link]

  • Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: analytical techniques and challenges. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. (2010). BMC Clinical Pharmacology. [Link]

  • Sildenafil citrate, a selective phosphodiesterase type 5 inhibitor: urologic and cardiovascular implications. (1999). The Journal of Urology. [Link]

Sources

A Comparative Guide to the Pharmacokinetics of Phosphodiesterase-5 Inhibitors: Tadalafil vs. Sildenafil Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction and pulmonary arterial hypertension. By preventing the degradation of cyclic guanosine monophosphate (cGMP), these agents promote smooth muscle relaxation and vasodilation.[1] While tadalafil and sildenafil are the most widely studied and prescribed drugs in this class, the landscape is complicated by the emergence of unapproved sildenafil analogues, such as Propoxyphenyl thiosildenafil.[2][3]

This compound has been identified as an adulterant in purported "herbal" supplements and is structurally related to sildenafil.[3] As an unsanctioned compound, it has not undergone the rigorous preclinical and clinical evaluation required for approved therapeutics. Consequently, no formal pharmacokinetic data exists to define its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will, therefore, serve two primary functions:

  • To objectively compare the known pharmacokinetic profiles of tadalafil and sildenafil, providing a robust baseline for understanding PDE5 inhibitor behavior in vivo.

  • To provide a detailed, authoritative protocol for how researchers would experimentally determine the pharmacokinetic properties of a novel analogue like this compound, ensuring scientific integrity and reproducibility.

Comparative Pharmacokinetics: Tadalafil vs. Sildenafil

The clinical differences between tadalafil and sildenafil are largely dictated by their distinct pharmacokinetic profiles. Tadalafil is characterized by a significantly longer duration of action, while sildenafil has a more rapid onset but shorter half-life. These differences are critical for dosing strategies and patient selection in a clinical or research setting.

Below is a summary of their key pharmacokinetic parameters.

ParameterTadalafilSildenafilKey Difference & Implication
Tmax (Time to Peak Concentration) ~2 hours (median)[1][4]~1 hour (median, fasted)[5]Sildenafil reaches peak concentration faster, suggesting a quicker onset of action.
Effect of Food on Absorption Negligible effect on rate or extent of absorption.[1][6]High-fat meal delays Tmax by ~1 hour and reduces Cmax by ~29%.[1][4]Tadalafil offers more dosing flexibility relative to meals.
Terminal Half-Life (t½) ~17.5 hours[4][7]~3-5 hours[1][5]Tadalafil's much longer half-life allows for a wider therapeutic window and once-daily dosing regimens.[7]
Absolute Bioavailability Not formally determined, but consistent absorption.[6]~41%[1][6]Both drugs undergo significant first-pass metabolism.
Protein Binding ~94%[1][4]~96%[4]Both are highly bound to plasma proteins.
Primary Metabolic Pathway Hepatic, via Cytochrome P450 3A4 (CYP3A4).[1][7]Hepatic, primarily via CYP3A4 (major) and CYP2C9 (minor).[4][7]Both are susceptible to drug-drug interactions with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir).[4]
Active Metabolites Major metabolite (methyl-catechol glucuronide) is not considered clinically active.[1]Major metabolite (N-desmethylsildenafil) has ~50% of the parent drug's potency and accounts for ~20% of the pharmacological effect.[4][7]Sildenafil's activity is influenced by both the parent drug and its primary metabolite.
Route of Excretion Primarily as metabolites in feces (~61%) and urine (~36%).[1][7]Primarily as metabolites in feces (~80%) and urine (~13%).[7]Both drugs are cleared mainly through hepatic metabolism rather than direct renal excretion.

Mechanism of Action: The cGMP Signaling Pathway

Both tadalafil and sildenafil analogues exert their effects through the nitric oxide (NO)/cGMP pathway. Upon stimulation (e.g., sexual arousal), NO is released from endothelial cells and nerve endings, which activates soluble guanylate cyclase (sGC). sGC converts guanosine triphosphate (GTP) to cGMP, the second messenger that leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation. PDE5 rapidly hydrolyzes cGMP to its inactive form, 5'-GMP. By inhibiting PDE5, these drugs prevent cGMP degradation, prolonging its vasodilatory effects.[1]

PDE5_Pathway cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell NO_source Nitric Oxide (NO) (from Nerve Endings/ Endothelium) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GMP Inactive 5'-GMP PDE5->GMP Hydrolyzes Inhibitor Tadalafil or Sildenafil Analogue Inhibitor->PDE5 Inhibits

Caption: The Nitric Oxide/cGMP signaling pathway inhibited by PDE5 inhibitors.

Experimental Protocols for Pharmacokinetic Characterization

To determine the pharmacokinetic profile of a novel compound like this compound, a systematic, multi-step approach is required. The following protocols represent a self-validating system for generating reliable preclinical data.

Preclinical In Vivo Pharmacokinetic Study in Rodents

The causality behind this experimental choice is to understand how a living system processes the drug over time. Rodent models are standard in early-stage drug development due to their well-characterized physiology and the ethical and cost efficiencies they offer.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g. Animals are housed with a 12-hour light/dark cycle and access to food and water ad libitum. They are fasted overnight prior to dosing.

  • Formulation Preparation: The test compound (e.g., this compound) is formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) to a final concentration of 2 mg/mL. The formulation must be homogenized immediately before each administration.

  • Dose Administration: Administer a single oral dose of 10 mg/kg via gavage. The dosing volume is calculated based on the individual animal's body weight.

  • Blood Sampling: Collect serial blood samples (~150 µL) from the tail vein at specified time points. A typical schedule for a compound with an unknown half-life would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA). Samples are immediately centrifuged at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: The resulting plasma is transferred to clearly labeled cryovials and stored at -80°C pending bioanalysis.

PK_Workflow A 1. Formulation (Compound in Vehicle) B 2. Oral Gavage Dosing (e.g., 10 mg/kg in Rats) A->B C 3. Serial Blood Sampling (e.g., 0-24 hours) B->C D 4. Centrifugation (Plasma Separation) C->D E 5. Plasma Storage (-80°C) D->E F 6. LC-MS/MS Bioanalysis (Quantification) E->F G 7. PK Parameter Calculation (Cmax, Tmax, AUC, t½) F->G

Caption: Standard workflow for a preclinical oral pharmacokinetic study.

Bioanalysis of Plasma Samples via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its exceptional sensitivity and specificity. This ensures that the measurements are trustworthy and accurate.

Objective: To accurately quantify the concentration of the test compound in plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation): This step removes large protein molecules that interfere with the analysis.

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Chromatographic Separation (LC):

    • System: A UHPLC (Ultra-High-Performance Liquid Chromatography) system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection (MS/MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

  • Quantification:

    • A calibration curve is constructed by spiking known concentrations of the compound into blank plasma and processing them alongside the study samples.

    • The concentration of the compound in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The pharmacokinetic profiles of tadalafil and sildenafil reveal critical differences that guide their clinical application. Tadalafil's extended half-life provides a longer therapeutic window, while sildenafil's profile is characterized by a more rapid onset and shorter duration.

For novel compounds like this compound, which lack regulatory approval and safety data, it is imperative that rigorous scientific evaluation be performed. The experimental protocols detailed in this guide provide a validated framework for elucidating the complete pharmacokinetic profile of such analogues. By characterizing the ADME properties, researchers can predict a compound's behavior in vivo, identify potential drug-drug interactions, and establish a foundation for further toxicological and efficacy studies. This adherence to scientific principles is essential for the responsible development of new chemical entities in the pharmaceutical sciences.

References

  • Tadalafil - StatPearls - NCBI Bookshelf - NIH. (2024-03-20). Available from: [Link]

  • What are the pharmacokinetics of Tadalafil (Cialis)? - Dr.Oracle. (2025-04-16). Available from: [Link]

  • Forgue, S. T., Patterson, B. E., Bedding, A. W., Payne, C. D., Phillips, D. L., Wrishko, R. E., & Mitchell, M. I. (2006). Tadalafil pharmacokinetics in healthy subjects. British journal of clinical pharmacology, 61(3), 280–288. Available from: [Link]

  • CIALIS (tadalafil) tablets Prescribing Information. (Revised: 01/2024). U.S. Food and Drug Administration. Available from: [Link]

  • How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. The Independent Pharmacy. Available from: [Link]

  • O'Connor, D. (2002). Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. Rapid communications in mass spectrometry : RCM, 16(11), 1065–1071. Available from: [Link]

  • TADALAFIL - FDA Verification Portal. (2022-05-25). Available from: [Link]

  • CIALIS (tadalafil) tablets Label - accessdata.fda.gov. (Revised: 07/2021). Available from: [Link]

  • Yamaguchi, T. (2008). Pharmacological, pharmacokinetic, and clinical profile of tadalafil (Cialis®). Folia Pharmacologica Japonica, 131(6), 469-477. Available from: [Link]

  • CIALIS Product Information. Therapeutic Goods Administration (TGA), Australia. Available from: [Link]

  • Forgue, S. T., Patterson, B. E., Bedding, A. W., Payne, C. D., Phillips, D. L., Wrishko, R. E., & Mitchell, M. I. (2006). Tadalafil pharmacokinetics in healthy subjects. British Journal of Clinical Pharmacology, 61(3), 280-288. Available from: [Link]

  • Francom, S. R., & S-L. D. (2018). Pharmacokinetics of a Novel Sildenafil Orodispersible Film Administered by the Supralingual and the Sublingual Route to Healthy Men. Clinical therapeutics, 40(8), 1356–1365. Available from: [Link]

  • Kim, B. H., Min, J. S., Kim, Y. G., Lee, H., Kim, J., & Kim, C. (2016). Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites. Biological & pharmaceutical bulletin, 39(6), 947–956. Available from: [Link]

  • Mónica, F. Z., & Antunes, E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British journal of pharmacology, 175(8), 1267–1269. Available from: [Link]

  • Das, A., Durrant, D., Salloum, F. N., Xi, L., & Kukreja, R. C. (2015). Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. Pharmacology & therapeutics, 147, 33–47. Available from: [Link]

  • Al-Tannak, N. F., Al-Khatib, A. H., & Al-Sabawi, E. (2017). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Journal of clinical and diagnostic research : JCDR, 11(11), FC10–FC14. Available from: [Link]

  • Hatzimouratidis, K., Salonia, A., Adaikan, G., Buvat, J., Carrier, S., El-Meliegy, A., ... & Vendeira, P. A. (2016). Pharmacotherapy for Erectile Dysfunction: Recommendations From the Fourth International Consultation for Sexual Medicine (ICSM 2015). The journal of sexual medicine, 13(4), 465-488. Available from: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available from: [Link]

  • de Castro, A., Concheiro, M., Quintela, O., Cruz, A., & López-Rivadulla, M. (2008). Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. Journal of Analytical Toxicology, 32(7), 523–529. Available from: [Link]

  • Ahmed, N., Toor, H. K., Clement, K., & Wagner, S. (2021). Therapeutic applications of PDE5 inhibitors. Pharmacology & Therapeutics, 227, 107877. Available from: [Link]

  • Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center. Available from: [Link]

  • Balayssac, S., Gilard, V., Zedde, C., Martino, R., & Malet-Martino, M. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of pharmaceutical and biomedical analysis, 63, 135–150. Available from: [Link]

  • Low, M. Y., Zeng, Y., Li, L., Koh, H. L., & Ge, X. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of pharmaceutical and biomedical analysis, 67-68, 74–80. Available from: [Link]

  • Kim, J., Kim, S., Lee, J. Y., & Choi, D. W. (2013). Isolation and identification of novel this compound found in natural health food product. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 30(1), 15–19. Available from: [Link]

  • Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Available from: [Link]

  • Murine Pharmacokinetic Studies. (2016). Journal of visualized experiments : JoVE, (108), 53974. Available from: [Link]

  • Mehrotra, N., Gupta, M., Kovar, A., & Meibohm, B. (2005). The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction. The Journal of clinical pharmacology, 45(9), 987–1001. Available from: [Link]

  • Nichols, D. J., Muirhead, G. J., & Harness, J. A. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. British journal of clinical pharmacology, 53 Suppl 1(Suppl 1), 5S–12S. Available from: [Link]

  • Systematic review of sildenafil pharmacokinetics in humans. (2025-06-24). Universidade de Lisboa. Available from: [Link]

  • Al-Ghazawi, M. A., Tutunji, M. S., & Al-Ghazawi, A. (2022). Changes in the Pharmacokinetics and Pharmacodynamics of Sildenafil in Cigarette and Cannabis Smokers. Pharmaceuticals, 15(12), 1545. Available from: [Link]

  • Satoh, T., Yao, A., Yamasaki, H., Shimizu, T., & Minami, M. (2014). Pharmacokinetic and Pharmacodynamic Comparison of Sildenafil-Bosentan and Sildenafil-Ambrisentan Combination Therapies for Pulmonary Hypertension. Biological & pharmaceutical bulletin, 37(11), 1804–1808. Available from: [Link]

Sources

A Guide to Bioequivalence Study Design for Novel Sildenafil Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel sildenafil analogue from the bench to potential clinical application is paved with rigorous evaluation. A critical milestone in this journey is the bioequivalence (BE) study, which, in this context, serves as a pivotal comparative pharmacokinetic (PK) analysis against the originator compound, sildenafil. This guide provides an in-depth, technically-grounded framework for designing and executing a robust BE study for novel sildenafil analogues, moving beyond a simple checklist to explain the scientific rationale behind each methodological choice.

Foundational Principles: Beyond Generic Equivalence

While classic bioequivalence studies aim to demonstrate that a generic drug is interchangeable with a reference listed drug (RLD), the objective when assessing a novel analogue is subtly different.[1][2] Here, the goal is to characterize the new molecule's pharmacokinetic profile in relation to sildenafil. This comparative data is crucial for understanding how structural modifications have impacted its absorption, distribution, metabolism, and excretion (ADME) properties. The core question is not just "is it the same?" but rather "how does it compare, and what are the implications of these differences?".

Sildenafil, the first-in-class phosphodiesterase type 5 (PDE5) inhibitor, exhibits well-characterized pharmacokinetics. It is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 60 minutes and an absolute bioavailability of about 40% due to significant first-pass metabolism.[3][4][5] Its primary route of metabolism is via the cytochrome P450 enzymes CYP3A4 (major) and CYP2C9 (minor), leading to the formation of an active N-desmethyl metabolite.[3][5] This metabolite has about 50% of the potency of the parent drug and its plasma concentrations are around 40% of those of sildenafil.[5] Any novel analogue will be benchmarked against these known parameters.

Strategic Study Design: The Two-Way Crossover Model

For a comparative pharmacokinetic study of a novel sildenafil analogue, the recommended design is a single-dose, randomized, two-period, two-sequence crossover study.[6][7] This design is powerful because it allows for within-subject comparisons, minimizing the impact of inter-individual variability.[8]

Key Design Elements:

  • Study Population: Healthy adult male volunteers, typically between 18 and 45 years of age.[9] It is crucial to include representative demographics, and subjects should undergo a thorough medical screening to ensure they have no underlying conditions that could affect drug disposition.

  • Treatments:

    • Test Product: The novel sildenafil analogue at a predetermined dose.

    • Reference Product: Sildenafil citrate at a standard therapeutic dose (e.g., 50 mg).

  • Randomization: Subjects are randomly assigned to one of two sequences: receiving the test product in the first period and the reference product in the second, or vice versa.

  • Washout Period: A sufficient time interval between the two treatment periods to ensure complete elimination of the drug from the body. Given sildenafil's half-life of approximately 3-4 hours, a washout period of at least 7 days is generally adequate.[4]

  • Administration: Both drugs should be administered orally with a standardized volume of water after an overnight fast of at least 10 hours.[9][10] Fasting conditions are considered more sensitive for detecting potential differences in absorption between formulations.[11]

Visualizing the Workflow: Two-Way Crossover Design

G cluster_0 Sequence 1 (Test -> Reference) cluster_1 Sequence 2 (Reference -> Test) T1 Period 1: Administer Novel Analogue (Test) W1 Washout Period T1->W1 R1 Period 2: Administer Sildenafil (Reference) W1->R1 PK_Analysis Pharmacokinetic & Statistical Analysis R1->PK_Analysis Blood Sampling & Bioanalysis R2 Period 1: Administer Sildenafil (Reference) W2 Washout Period R2->W2 T2 Period 2: Administer Novel Analogue (Test) W2->T2 T2->PK_Analysis Blood Sampling & Bioanalysis Start Screened & Randomized Healthy Volunteers Start->T1 Random Assignment Start->R2 Random Assignment G Data Plasma Concentration-Time Data (Test & Reference) NCA Non-Compartmental Analysis (NCA) to derive PK parameters (Cmax, AUC) Data->NCA Log Log-Transformation of Cmax and AUC data NCA->Log ANOVA Analysis of Variance (ANOVA) to assess effects of: Sequence, Period, Formulation Log->ANOVA Ratio Calculate Geometric Mean Ratio (Test / Reference) ANOVA->Ratio CI Construct 90% Confidence Interval for the Ratio Ratio->CI Decision Compare 90% CI to 80-125% Acceptance Range CI->Decision BE Bioequivalent Decision->BE CI within range NBE Not Bioequivalent Decision->NBE CI outside range

Sources

A Head-to-Head Comparison of Analytical Techniques for Propoxyphenyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propoxyphenyl thiosildenafil is a synthetic chemical compound and a structural analogue of thiosildenafil.[1][2] Thiosildenafil itself is a derivative of sildenafil, the active ingredient in Viagra®, where the oxygen atom of the carbonyl group is replaced by a sulfur atom. In this compound, the ethoxy group on the phenyl ring of thiosildenafil is replaced by a propoxy group.[1][2] This compound, along with other sildenafil analogues, is frequently identified as an illegal, undeclared adulterant in various consumer products, particularly in so-called "natural" or "herbal" dietary supplements marketed for sexual enhancement.[3][4][5] The clandestine inclusion of these potent phosphodiesterase type 5 (PDE-5) inhibitors poses a significant public health risk, as their consumption can lead to serious adverse effects, especially in individuals with contraindicating medical conditions.

For researchers, regulatory bodies, and quality control laboratories, the accurate and reliable detection and quantification of this compound are paramount. The choice of analytical technique is critical and depends on the specific objective, whether it be routine screening, quantitative confirmation, or the structural elucidation of a novel compound. This guide provides an in-depth, head-to-head comparison of the principal analytical methodologies employed for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first-line technique for quantitative analysis in quality control settings due to its robustness, cost-effectiveness, and widespread availability.[6][7]

Causality of Method Choice

The decision to use HPLC-UV is predicated on two key characteristics of this compound: its relatively non-volatile nature, making it amenable to liquid chromatography, and its molecular structure, which contains a strong chromophore. This pyrazolopyrimidine core, common to sildenafil analogues, absorbs ultraviolet (UV) light, allowing for sensitive detection.[4] For routine analysis where the identity of the analyte is already known and a reference standard is available, HPLC-UV provides a reliable and economical solution for quantification.

Experimental Protocol: Quantitative Analysis

This protocol outlines a typical validated method for the quantification of sildenafil analogues in dietary supplements.[6][8]

  • Sample Preparation:

    • Accurately weigh a homogenized portion of the sample (e.g., powdered tablet, capsule content).

    • Add a defined volume of methanol or acetonitrile.

    • Extract the analyte using ultrasonication for approximately 30 minutes, followed by vortexing.[6]

    • Centrifuge the mixture at high speed (e.g., 3000 rpm) for 5-10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 10 mM phosphate buffer at pH 3.5 or 0.05% formic acid).[6][9]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30-35°C.[6]

    • Injection Volume: 10-20 µL.

    • UV Detection: Wavelength set to approximately 230 nm or 290 nm, corresponding to the absorbance maxima of the sildenafil scaffold.[9]

  • Calibration & Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting peak area against concentration.

    • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC-UV System cluster_data Data Analysis P1 Homogenize Sample P2 Solvent Extraction (MeOH/ACN) P1->P2 P3 Ultrasonication & Vortex P2->P3 P4 Centrifugation P3->P4 P5 Filtration (0.45 µm) P4->P5 H1 Inject Sample P5->H1 Filtered Extract H2 C18 Reversed-Phase Separation H1->H2 H3 UV Detection (~230/290 nm) H2->H3 D1 Generate Chromatogram H3->D1 D2 Integrate Peak Area D1->D2 D3 Quantify vs. Calibration Curve D2->D3

Workflow for HPLC-UV quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For screening, confirmation, and trace-level quantification, LC-MS/MS is the undisputed gold standard.[10][11] It combines the powerful separation of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry.

Causality of Method Choice

LC-MS/MS is chosen when the analytical question demands more than just quantification of a known target. Its strength lies in its ability to provide molecular weight and structural information, making it ideal for:

  • High Specificity: Differentiating this compound from other structurally similar analogues, even if they co-elute chromatographically.

  • High Sensitivity: Detecting the compound at very low concentrations (ng/mL or lower).[12]

  • Screening: Identifying the presence of a wide range of known and sometimes unknown adulterants in a single run.[13]

  • Confirmation: Providing definitive evidence of the compound's identity by matching its fragmentation pattern (MS/MS spectrum) to that of a reference standard or a library.

The molecular formula of this compound is C23H32N6O3S2, which corresponds to a protonated molecule ([M+H]+) at a mass-to-charge ratio (m/z) of 505.2.[1] This unique mass and its subsequent fragmentation pattern are the basis for its highly selective detection.

Experimental Protocol: Screening and Confirmation
  • Sample Preparation: The extraction procedure is similar to that for HPLC-UV, often starting with a smaller sample size due to the higher sensitivity of the technique.

  • UPLC-MS/MS Conditions:

    • Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) is often used for faster analysis times (typically <10 minutes).[9]

    • Column: A sub-2 µm particle size C18 column.

    • Mobile Phase: Acetonitrile or methanol and water, both containing a small amount of an acid like formic acid (0.1%) to facilitate protonation in the ion source.[13]

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is most common for sildenafil analogues.[10]

    • Mass Spectrometry:

      • Screening: The instrument can be operated in full scan mode to detect all ions within a mass range or in a data-dependent acquisition mode to automatically trigger fragmentation of detected peaks.

      • Quantification/Confirmation: Multiple Reaction Monitoring (MRM) mode is used. A specific precursor ion (e.g., m/z 505.2 for this compound) is selected and fragmented, and one or more specific product ions are monitored. This transition is highly specific to the target molecule.

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms UPLC-MS/MS System cluster_data Data Analysis P1 Extract Sample P2 Filter/Centrifuge P1->P2 L1 Inject & Separate (UPLC) P2->L1 L2 Ionize (ESI+) L1->L2 L3 Select Precursor Ion (m/z 505.2) L2->L3 L4 Fragment Ion (CID) L3->L4 L5 Detect Product Ions L4->L5 D1 Confirm via Ion Ratio & Retention Time L5->D1 D2 Quantify via MRM Transitions L5->D2

Workflow for LC-MS/MS screening and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for sildenafil analogues than LC-MS, GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12][14]

Causality of Method Choice

GC-MS is typically considered when a laboratory has existing expertise and instrumentation, or when screening for a broader range of adulterants that may include more volatile substances. Sildenafil and its analogues have low volatility and can be thermally unstable, often making direct GC analysis challenging.[14] However, validated methods do exist.[15][16] The primary advantage of GC-MS is the use of Electron Impact (EI) ionization, which produces highly reproducible fragmentation patterns that are ideal for creating and searching standardized spectral libraries.

Experimental Protocol: General Screening
  • Sample Preparation:

    • A robust extraction is performed, similar to LC methods.

    • The solvent is typically evaporated to dryness.

    • The residue is reconstituted in a small volume of a volatile organic solvent (e.g., ethanol).[16]

    • Derivatization (e.g., silylation) may be required to increase volatility and thermal stability, though direct injection methods have been developed.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS).[17]

    • Carrier Gas: Helium.

    • Injection: Split/splitless inlet.

    • Temperature Program: A temperature gradient is used to elute compounds, starting at a low temperature and ramping up to ~300°C.

    • Ionization: Electron Impact (EI, 70 eV).

    • Detection: Mass spectrometer in full scan mode to acquire mass spectra for library matching.

Workflow Diagram: GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis P1 Extract & Evaporate P2 Reconstitute in Volatile Solvent P1->P2 P3 Derivatization (Optional) P2->P3 G1 Inject & Volatilize P3->G1 G2 Separate in GC Column G1->G2 G3 Ionize (EI) & Fragment G2->G3 G4 Detect Fragments (MS) G3->G4 D1 Acquire Mass Spectrum G4->D1 D2 Compare to Spectral Library for Identification D1->D2

Workflow for GC-MS screening analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is not a routine screening tool but is the definitive method for absolute structure elucidation. It is the ultimate arbiter when a completely novel or uncharacterized analogue is discovered.[18][19]

Causality of Method Choice

When techniques like LC-MS/MS detect a compound with a mass and fragmentation pattern that does not match any known PDE-5 inhibitor, NMR is employed to determine its exact chemical structure from first principles.[10] It works by probing the magnetic environment of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the connectivity of atoms and the 3D structure of the molecule. This technique requires a relatively large amount (milligrams) of the purified compound.[1]

Experimental Protocol: Structure Elucidation
  • Isolation & Purification:

    • The target compound must first be isolated from the sample matrix in a pure form.

    • This is typically achieved using preparative HPLC.[1]

    • The purity of the isolated fraction is confirmed analytically (e.g., by LC-MS).

  • NMR Analysis:

    • The purified compound is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆).

    • A suite of NMR experiments is performed:

      • 1D NMR: ¹H (proton) and ¹³C (carbon) spectra to identify the types and numbers of different atoms.

      • 2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular skeleton by establishing connections between atoms.

  • Structure Determination:

    • The collective data from all experiments are meticulously analyzed to assemble the final, unambiguous chemical structure.[18][20]

Workflow Diagram: NMR Structure Elucidation

cluster_prep Sample Isolation cluster_nmr NMR Spectroscopy cluster_data Data Analysis P1 Large-Scale Extraction P2 Preparative HPLC P1->P2 P3 Purity Check (LC-MS) P2->P3 N1 Dissolve in Deuterated Solvent P3->N1 Pure Compound N2 Acquire 1D Spectra (¹H, ¹³C) N1->N2 N3 Acquire 2D Spectra (COSY, HSQC, HMBC) N2->N3 D1 Assign Signals N3->D1 D2 Assemble Fragments D1->D2 D3 Elucidate Final Structure D2->D3

Workflow for novel structure elucidation using NMR.

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of this compound.

ParameterHPLC-UVLC-MS/MSGC-MSNMR Spectroscopy
Primary Use Routine Quantification, QCScreening, Confirmation, Trace QuantificationGeneral Screening (Volatiles)Absolute Structure Elucidation
Selectivity Low to MediumVery HighHighAbsolute (Structural)
Sensitivity ng/mL - µg/mLpg/mL - ng/mL[12]ng/g - µg/g[16]Low (mg quantities needed)
Sample Throughput HighHighMediumVery Low
Cost (Overall) LowHighMediumVery High
Expertise Required BasicAdvancedIntermediateExpert
Reference Standard Required for quantificationRecommended for confirmation, but not essential for tentative ID (HRMS)Recommended (for RT lock), but library matching is keyNot required for structure ID
Key Advantage Cost-effective, robustUnmatched sensitivity & specificityStandardized, searchable librariesUnambiguous structure determination
Key Limitation Prone to interferences, cannot ID unknownsHigh cost, complexNot ideal for non-volatile compoundsPoor sensitivity, very low throughput

Conclusion and Recommendations

The selection of an analytical technique for this compound is dictated entirely by the analytical objective. There is no single "best" method; rather, each technique occupies a critical and complementary role in the analytical toolkit.

  • For routine quality control of a product known to contain this compound, HPLC-UV is the most practical and economical choice, providing reliable quantitative data.

  • For regulatory screening of dietary supplements and herbal products for potential adulteration, LC-MS/MS is the superior technique. Its high sensitivity and specificity allow for the confident detection and confirmation of not only this compound but a vast array of other potential adulterants in a single analysis.

  • GC-MS serves as a viable, albeit less common, alternative to LC-MS for screening, particularly in forensic labs where its standardized libraries are a major asset.

  • NMR spectroscopy is the ultimate problem-solver, reserved for the complex task of elucidating the structure of a novel analogue that has never been seen before.

By understanding the fundamental principles, capabilities, and limitations of each of these powerful techniques, researchers and scientists can design a robust and efficient analytical strategy to combat the public health threat posed by illegally adulterated products.

References

  • Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. (2014). Journal of Pharmaceutical and Biomedical Analysis, 96, 170-186. Available at: [Link]

  • Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. (n.d.). MDPI. Available at: [Link]

  • Propoxyphenyl thiohomosildenafil. (n.d.). PubChem. Available at: [Link]

  • Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. (2007). Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1615-1621. Available at: [Link]

  • HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits... (2021). RSC Advances, 11(14), 8055-8064. Available at: [Link]

  • Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. (2014). ResearchGate. Available at: [Link]

  • Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil... (2012). ResearchGate. Available at: [Link]

  • ¹H NMR characteristics of sildenafil and its analogues, and vardenafil. (n.d.). ResearchGate. Available at: [Link]

  • Determination of Phosphodiesterase Type 5 Enzyme (PDE-5) Inhibitors and Analogues as Adulterants in Selected Herbal Products using Gas Chromatography–Electron Impact-Mass Spectrometer (GC-EI-MS). (2020). ResearchGate. Available at: [Link]

  • Isolation and identification of new sildenafil analogues from dietary supplements. (n.d.). Journal of Food and Drug Analysis. Available at: [Link]

  • HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil... (2021). RSC Publishing. Available at: [Link]

  • Structure elucidation of sildenafil analogues in herbal products. (n.d.). ResearchGate. Available at: [Link]

  • Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. (2022). MDPI. Available at: [Link]

  • Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: Analytical techniques and challenges. (2014). ScholarBank@NUS. Available at: [Link]

  • Isolation and identification of novel this compound found in natural health food product. (2014). Food Additives & Contaminants: Part A, 31(1), 1-6. Available at: [Link]

  • HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column. (n.d.). SIELC Technologies. Available at: [Link]

  • Investigation of the Presence of Sildenafil in Herbal Dietary Supplements by Validated HPLC Method. (2021). Journal of Research in Pharmacy. Available at: [Link]

  • Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil... (2012). Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150. Available at: [Link]

  • A literature review of analytical methods used for identification and determination of counterfeit drugs. (2018). DergiPark. Available at: [Link]

  • Identification of Sildenafil Designer Analogues Found in Dietary Supplements. (n.d.). ResearchGate. Available at: [Link]

  • UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Detection Technology. (2013). In Countering the Problem of Falsified and Substandard Drugs. National Academies Press (US). Available at: [Link]

  • Determination of Phosphodiesterase Type 5 Enzyme (PDE-5) Inhibitors and Analogues as Adulterants in Selected Herbal Products... (2020). Baghdad Science Journal. Available at: [Link]

  • Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. (2012). Journal of Pharmaceutical and Biomedical Analysis, 70, 331-338. Available at: [Link]

Sources

A Comparative In Vitro Analysis of PDE5 Inhibition: Vardenafil vs. Propoxyphenyl Thiosildenafil

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Critical Role of Phosphodiesterase Type 5 (PDE5) in Cellular Signaling

In the landscape of therapeutic drug discovery, phosphodiesterase type 5 (PDE5) inhibitors have emerged as a cornerstone for the management of erectile dysfunction and pulmonary hypertension.[1] These compounds exert their pharmacological effect by targeting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] The inhibition of PDE5 leads to an accumulation of intracellular cGMP, a key second messenger that mediates smooth muscle relaxation and vasodilation through the nitric oxide (NO)/cGMP signaling pathway.[1][4][5]

Vardenafil is a well-established, potent, and selective PDE5 inhibitor.[6][7] Propoxyphenyl thiosildenafil, a lesser-known compound, has been identified as an analogue of sildenafil, often found as an undeclared ingredient in unregulated "herbal" supplements. While both molecules share the same therapeutic target, a direct, data-driven comparison of their in vitro potency is essential for a comprehensive understanding of their pharmacological profiles. This guide provides a comparative overview of vardenafil and this compound, with a focus on their in vitro potency against PDE5, alongside a detailed experimental protocol for assessing such activity.

Comparative In Vitro Potency at the PDE5 Enzyme

The in vitro potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme's activity. A lower IC50 value indicates a higher potency.

CompoundPDE5 IC50 (nM)Notes
Vardenafil 0.7Highly potent and selective inhibitor.[6][7]
This compound Not available in peer-reviewed literatureA sildenafil analogue with a propoxy group instead of an ethoxy group.
Propoxyphenyl-thiohydroxyhomosildenafil~10-fold more potent than sildenafilA closely related analogue, suggesting high potency for this compound.[2][3]

Vardenafil is consistently reported to be a highly potent inhibitor of PDE5, with an IC50 value in the sub-nanomolar range, specifically around 0.7 nM.[6][7] This high potency is a key characteristic of its clinical efficacy.

The cGMP Signaling Pathway and Mechanism of PDE5 Inhibition

The therapeutic effect of both vardenafil and this compound is rooted in their ability to modulate the cGMP signaling pathway in smooth muscle cells. This pathway is initiated by the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. Elevated levels of cGMP activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[8][9][10]

PDE5 acts as a negative regulator of this pathway by hydrolyzing cGMP to the inactive GMP.[1][5] By competitively inhibiting the active site of PDE5, vardenafil and this compound prevent the breakdown of cGMP, thereby prolonging its vasodilatory effects.[2][3]

cluster_0 Smooth Muscle Cell Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes GMP GMP PDE5->GMP Hydrolyzes Inhibitor Vardenafil or This compound Inhibitor->PDE5 Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.

Experimental Protocol: In Vitro PDE5 Inhibition Assay

To empirically determine and compare the in vitro potency of compounds like this compound and vardenafil, a robust and reproducible experimental protocol is paramount. A commonly employed method is the in vitro PDE5 enzymatic assay, which measures the ability of a compound to inhibit the hydrolysis of cGMP by recombinant human PDE5.

Materials:
  • Recombinant human PDE5 enzyme

  • Cyclic guanosine monophosphate (cGMP) substrate

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound, vardenafil) dissolved in DMSO

  • Positive control (a known PDE5 inhibitor, e.g., sildenafil)

  • Detection system (e.g., a commercially available kit that measures the product, GMP, or the remaining cGMP)

  • 384-well microplates

  • Plate reader capable of detecting the signal from the chosen detection system

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare stock solutions of this compound and vardenafil in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing. A typical starting concentration for the highest dose would be 100 µM, followed by 1:3 or 1:5 serial dilutions.

  • Reaction Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compounds, positive control, or DMSO (for vehicle control wells) to the appropriate wells of a 384-well plate.

    • Add the diluted PDE5 enzyme solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Add the cGMP substrate to all wells to start the enzymatic reaction. The final concentration of cGMP should be at or below its Michaelis-Menten constant (Km) for accurate IC50 determination of competitive inhibitors.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Detection and Data Analysis:

    • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

    • Read the plate on a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A Prepare serial dilutions of This compound and Vardenafil B Add compounds to microplate wells A->B C Add recombinant PDE5 enzyme B->C D Pre-incubate at room temperature C->D E Add cGMP substrate to initiate reaction D->E F Incubate at 37°C E->F G Add detection reagents F->G H Read plate on a microplate reader G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for the in vitro PDE5 inhibition assay.

Conclusion

Vardenafil stands as a benchmark for high-potency PDE5 inhibition, with a well-documented sub-nanomolar IC50 value. While direct experimental data for this compound remains elusive in the public domain, evidence from closely related analogues strongly suggests that it is also a highly potent inhibitor of PDE5. The provided experimental protocol offers a robust framework for researchers to independently verify the in vitro potency of novel compounds like this compound and to conduct head-to-head comparisons with established drugs such as vardenafil. Such data is indispensable for advancing our understanding of the structure-activity relationships of PDE5 inhibitors and for the development of new therapeutic agents.

References

  • Saenz de Tejada, I., Angulo, J., Cuevas, P., Fernández, A., Moncada, I., Allona, A., Lledó, E., Körschen, H. G., Niewöhner, U., Haning, H., Pages, E., & Bischoff, E. (2001). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research, 13(5), 282–290. [Link]

  • Yusop, A. Y. M., Liew, K. B., & Fu, S. (2021). Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix. Food Additives & Contaminants: Part A, 38(1), 23-34. [Link]

  • Balayssac, S., Gilard, V., Zedde, C., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150. [Link]

  • What are PDE5A inhibitors and how do they work? (2024). News-Medical.net. [Link]

  • Lincoln, T. M., Dey, N., & Sellak, H. (2001). Invited Review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression. Journal of Applied Physiology, 91(3), 1421-1430. [Link]

  • Hims & Hers Health, Inc. (n.d.). PDE5 Inhibitors: Types, How They Work, & More. Good Health by Hims. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Phosphodiesterase Type 5 (PDE5) Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Carvajal, J. A., Germain, A. M., Huidobro-Toro, J. P., & Weiner, C. P. (2000). Molecular mechanism of cGMP-mediated smooth muscle relaxation. Journal of Cellular Physiology, 184(3), 409–420. [Link]

  • Feil, R., & Hofmann, F. (2018). cGMP Signaling and Vascular Smooth Muscle Cell Plasticity. International Journal of Molecular Sciences, 19(4), 1198. [Link]

  • Wikipedia contributors. (2023, December 27). PDE5 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, November 28). cGMP-specific phosphodiesterase type 5. In Wikipedia, The Free Encyclopedia. [Link]

Sources

A Spectroscopic Guide to the Structural Differentiation of Propoxyphenyl Thiosildenafil and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of propoxyphenyl thiosildenafil, a synthetic analogue, with its parent compounds: the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, and its direct thio-analogue, thiosildenafil. As unauthorized analogues are frequently identified in unregulated herbal supplements, their unambiguous structural elucidation is paramount for regulatory enforcement and public health. This document is intended for researchers, analytical chemists, and drug development professionals, offering a framework for distinguishing these compounds using fundamental spectroscopic techniques. We will delve into the causality behind the expected spectral differences and provide the supporting experimental data necessary for confident identification.

Introduction and Structural Rationale

Sildenafil (Viagra™) was the first orally active drug approved for erectile dysfunction, functioning by selectively inhibiting cGMP-specific phosphodiesterase type 5. Its success has led to the illicit synthesis of numerous analogues, often with minor structural modifications to circumvent patent law or detection. These modifications, while seemingly small, can alter the compound's pharmacological and toxicological profile.

This guide focuses on two such analogues:

  • Thiosildenafil : The direct analogue of sildenafil where the carbonyl oxygen (C=O) of the pyrimidinone ring is replaced by a sulfur atom (C=S).

  • This compound : A further modification of thiosildenafil where the ethoxy group on the phenyl ring is replaced by a propoxy group.

These structural changes, illustrated below, give rise to distinct spectroscopic fingerprints. Understanding these differences is key to their identification.

Diagram: Structural Comparison

G cluster_sildenafil Sildenafil cluster_thiosildenafil Thiosildenafil cluster_propoxy This compound sild sild thio thio sild->thio C=O → C=S propoxy propoxy thio->propoxy Ethoxy → Propoxy

Caption: Key structural modifications from sildenafil to its analogues.

Analytical Workflow: From Sample to Identification

The identification of an unknown analogue in a complex matrix, such as a seized dietary supplement, follows a logical progression of separation and spectroscopic analysis. The self-validating nature of this workflow ensures high confidence in the final structural assignment.

Diagram: Experimental Workflow

workflow Sample Herbal Supplement Sample Extraction Solid-Liquid Extraction (e.g., with Methanol/Acetonitrile) Sample->Extraction Screening Initial Screening (LC-MS/MS) Extraction->Screening Detect non-native peaks Isolation Semi-Preparative HPLC (Isolate Unknown Peak) Screening->Isolation Target peak for isolation Elucidation Structural Elucidation Isolation->Elucidation Pure Analyte UV UV-Vis Spectroscopy Elucidation->UV IR FTIR Spectroscopy Elucidation->IR NMR 1D & 2D NMR Spectroscopy Elucidation->NMR HRMS High-Resolution MS Elucidation->HRMS

Caption: General workflow for analogue identification.

Comparative Spectroscopic Analysis

The following sections compare the spectroscopic data for the three compounds. The choice to employ multiple techniques stems from the principle of orthogonal analysis; each method probes different molecular properties, and their combined data provide a robust and definitive identification.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is the cornerstone of initial identification, providing a highly accurate mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. This measurement directly reflects the elemental composition.

  • Sildenafil → Thiosildenafil: The substitution of an oxygen atom (atomic mass ≈ 16 Da) with a sulfur atom (atomic mass ≈ 32 Da) results in a mass increase of approximately 16 Da.

  • Thiosildenafil → this compound: The replacement of an ethoxy group (-OCH₂CH₃) with a propoxy group (-OCH₂CH₂CH₃) adds a methylene (-CH₂) unit, resulting in a mass increase of approximately 14 Da.

These predictable mass shifts are powerful diagnostic tools.

Parameter Sildenafil Thiosildenafil This compound
Molecular Formula C₂₂H₃₀N₆O₄SC₂₂H₃₀N₆O₃S₂C₂₃H₃₂N₆O₃S₂[1]
Monoisotopic Mass (Da) 474.20490.18504.20
[M+H]⁺ (m/z) 475.21491.19[2]505.2077[1][3]

High-resolution MS (HRMS) provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula, confirming these substitutions. Tandem MS (MS/MS) reveals fragmentation patterns, which are often similar between analogues, with fragment mass shifts corresponding to the structural modifications.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of covalent bonds. It is exceptionally useful for identifying functional groups. The most critical diagnostic region for this comparison is the carbonyl and thiocarbonyl stretching region.

  • Sildenafil: Exhibits a strong, characteristic absorption band for the amide C=O stretch , typically found between 1690-1705 cm⁻¹ .[4]

  • Thiosildenafil & this compound: This C=O band is absent. Instead, a weaker absorption for the C=S (thiocarbonyl) stretch appears at a lower wavenumber, characteristically in the 1242-1288 cm⁻¹ range.[2] This is a definitive marker for the thio-analogue.

Other key bands provide confirmatory evidence.

Functional Group Vibration Sildenafil (cm⁻¹) Thiosildenafil / this compound (cm⁻¹)
Pyrimidinone C=OStretch~1703 [4]Absent
Pyrimidinethione C=SStretchAbsent~1242 - 1288 [2]
Sulfonyl S=OAsymmetric Stretch~1359[4]~1350-1360 (Expected)
Sulfonyl S=OSymmetric Stretch~1172[4]~1170-1180 (Expected)
Aromatic C-OStretch~1240-1270~1240-1270 (Expected)
UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by chromophores (light-absorbing parts of a molecule), which excites electrons to higher energy states. The wavelength of maximum absorbance (λmax) is sensitive to the electronic structure of the conjugated system. All three molecules share a similar core chromophore and thus exhibit strong UV absorbance.

  • Sildenafil → Thiosildenafil: Replacing the carbonyl oxygen with sulfur, a more polarizable atom, typically results in a bathochromic (red) shift to a longer λmax.

  • Thio → Propoxy Thio: Altering the alkyl chain of the alkoxy group (ethoxy to propoxy) is a minor change to an auxiliary part of the chromophore and is expected to have a negligible effect on the λmax.

Compound Reported λmax (nm)
Sildenafil~229, 292[5]
ThiosildenafilData not available in snippets, but expected to be > 292 nm
This compound226 (monitoring wavelength)[3]

While a complete set of comparative data is not available from the search results, the monitoring wavelength of 226 nm used for this compound suggests significant absorbance in that region, similar to sildenafil.[3]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. It is the most powerful technique for elucidating the precise connectivity of a novel analogue. The key diagnostic signals for this comparison are those from the alkoxy group attached to the phenyl ring.

  • Sildenafil / Thiosildenafil (Ethoxy group): An ethoxy group gives a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-OCH₂-) protons.

  • This compound (Propoxy group): A propoxy group gives a more complex pattern: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the central methylene (-CH₂-) protons, and a triplet for the methylene protons attached to the oxygen (-OCH₂-).

Proton Assignment Sildenafil (δ ppm) Thiosildenafil (δ ppm) This compound (δ ppm)
Alkoxy -OCH₂- 4.18 (q)Data not available~4.1 (t) (Expected)
Alkoxy -CH₂- --~1.8 (sextet) (Expected)
Alkoxy -CH₃ 1.32 (t)Data not available~1.0 (t) (Expected)
Piperazine -NCH₃ 2.15 (s)~2.2 (s)~2.2 (s) (Expected)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is abbreviated as s (singlet), t (triplet), q (quartet). Expected values are based on standard chemical shift tables and the known structures.

Standardized Experimental Protocols

The following are generalized protocols. Instrument parameters, especially for NMR and MS, should be optimized for the specific analyte and system.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute further to obtain a final concentration (~5-10 µg/mL) that yields an absorbance reading between 0.2 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Use an identical cuvette with the same solvent for the sample path and record a baseline correction from 400 nm to 200 nm.

  • Measurement: Replace the solvent in the sample cuvette with the prepared analyte solution.

  • Analysis: Scan the sample from 400 nm to 200 nm and identify the wavelength(s) of maximum absorbance (λmax).

FTIR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • Background Scan: With the clean, empty ATR crystal, run a background scan to acquire a spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

  • Measurement: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Identify the wavenumbers of key functional group vibrations.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition: Acquire the ¹H spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum to the TMS signal. Integrate the peaks and assign the chemical shifts, multiplicities, and coupling constants to the protons in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a solvent suitable for ESI, typically a mixture of methanol or acetonitrile with water, often containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., QTOF, Orbitrap). The sample can be introduced via direct infusion or through an LC system.

  • Tuning and Calibration: Tune and calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000). For MS/MS, the precursor ion of interest (e.g., m/z 505.2 for this compound) is mass-selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

  • Analysis: Determine the m/z of the [M+H]⁺ ion and use the accurate mass to calculate the elemental formula. Analyze the fragmentation pattern for structural confirmation.

Conclusion

The differentiation of this compound from its parent compounds, sildenafil and thiosildenafil, is readily achievable through a multi-technique spectroscopic approach. Mass spectrometry provides the foundational evidence through precise mass determination, confirming the elemental composition changes. FTIR spectroscopy offers a definitive and rapid method to distinguish the carbonyl-containing sildenafil from its thiocarbonyl analogues. Finally, ¹H NMR spectroscopy provides the unambiguous structural detail required to identify the specific alkoxy substituent, thereby completing the structural elucidation. This guide underscores the necessity of a comprehensive analytical workflow for the accurate identification of novel synthetic adulterants in the ever-evolving landscape of counterfeit products.

References

  • Han, K. M., et al. (2014). Isolation and identification of novel this compound found in natural health food product. Food Additives & Contaminants: Part A, 31(1), 1-6. [Link]

  • Leong, C. L., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 70, 265-272. [Link]

  • Vaysse, J., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150. [Link]

  • Kim, N. S., et al. (2013). Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. Food Additives & Contaminants: Part A, 30(10), 1693-1700. [Link]

  • Han, K. M., et al. (2014). Isolation and identification of novel this compound found in natural health food product. Food Additives & Contaminants: Part A. [Link]

  • PubChem. (n.d.). Thiosildenafil. National Center for Biotechnology Information. [Link]

  • Reepmeyer, J. C., & Woodruff, J. T. (2007). Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 887-893. [Link]

  • Gaudiano, M. C., et al. (2015). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. ResearchGate. [Link]

  • Zou, P., et al. (2008). Identification of thiosildenafil in a health supplement. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 641-644. [Link]

  • mzCloud. (2017). Thiosildenafil. [Link]

  • Purbaningtias, T. E., et al. (2020). FT-IR spectrum analysis results of sildenafil based on literature. ResearchGate. [Link]

  • PubChem. (n.d.). Sildenafil. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Propoxyphenyl sildenafil. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). UV spectra of acetildenafil, hydroxythiohomosildenafil, and sildenafil. [Link]

  • Daraghmeh, N., et al. (2001). Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulteration. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). The IR spectrum of sildenafil (1) and sildenafil citrate monohydrate (2). [Link]

Sources

A Comparative Guide to the Regulatory and Analytical Landscape for the Detection of Unapproved Sildenafil Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The clandestine adulteration of dietary supplements and herbal products with unapproved synthetic phosphodiesterase type 5 (PDE-5) inhibitors, particularly analogues of sildenafil, presents a significant and persistent public health challenge.[1][2][3][4] These undeclared compounds, often derivatives of approved drugs like sildenafil, tadalafil, and vardenafil, are designed to circumvent detection by standard screening protocols.[3][5] The consumption of these products poses serious health risks to consumers, who are often unaware of the presence of potent pharmaceutical ingredients and their potential for adverse effects and drug interactions.[6][7][8]

This guide provides a comprehensive overview of the regulatory considerations and a detailed comparison of the primary analytical methodologies for the detection and characterization of unapproved sildenafil analogues. It is intended for researchers, scientists, and drug development professionals engaged in quality control, regulatory compliance, and the development of robust analytical frameworks.

The Regulatory Imperative: A Public Health Concern

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), grapple with the pervasive issue of adulterated dietary supplements.[9][10][11] Under the Dietary Supplement Health and Education Act of 1994 (DSHEA), manufacturers are responsible for ensuring the safety and proper labeling of their products.[11] However, unlike prescription drugs, dietary supplements do not require premarket approval for safety and efficacy.[10][12] The FDA's authority is primarily exercised post-market, where it can take action against adulterated or misbranded products.[11]

The presence of unapproved sildenafil analogues renders a dietary supplement an unapproved drug, triggering regulatory action.[8][10] The FDA maintains a database of "Tainted Products Marketed as Dietary Supplements" to warn the public about these dangerous products.[7][8] The sheer number and evolving structures of these analogues present a continuous challenge for regulatory enforcement and analytical laboratories.[3][4][5]

A Comparative Analysis of Key Analytical Methodologies

The detection of unapproved sildenafil analogues necessitates a multi-tiered analytical approach, often beginning with rapid screening techniques and followed by more sophisticated confirmatory methods. The choice of methodology is often a balance between throughput, selectivity, sensitivity, and cost. This section provides a detailed comparison of the most widely employed techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique widely used for the initial screening of sildenafil and its known analogues in dietary supplements.[13][14][15][16] Its primary advantage lies in its simplicity and widespread availability in analytical laboratories.

The selection of a reversed-phase C18 column is standard for the separation of moderately polar compounds like sildenafil and its analogues.[14][15][17] The mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, is optimized to achieve good chromatographic resolution and peak shape.[14][15][18] The acidic modifier, such as formic acid or triethylamine adjusted with phosphoric acid, helps to protonate the basic nitrogen atoms in the sildenafil structure, leading to better retention and symmetrical peaks on the C18 stationary phase.[14][17] UV detection is set at a wavelength where sildenafil and its analogues exhibit strong absorbance, typically around 230 nm or 290 nm, to maximize sensitivity.[14][15][17][18]

  • Sample Preparation:

    • Accurately weigh the powdered content of a representative number of capsules or tablets.

    • Disperse the powder in a suitable solvent, such as a mixture of methanol and water or the mobile phase.

    • Sonication can be employed to ensure complete dissolution of the target analytes.

    • Centrifuge the sample to pelletize insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[17][18]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.05% formic acid in water. For example, a gradient could start at 20% acetonitrile and increase to 60% over 12 minutes.[14][15]

    • Flow Rate: 1.0 mL/min.[14][15][18]

    • Injection Volume: 10 µL.[17]

    • Column Temperature: 30 °C.[17]

    • UV Detection: 230 nm.[14][15]

  • Data Analysis:

    • Identify peaks in the sample chromatogram by comparing their retention times with those of certified reference standards of sildenafil and known analogues.

    • Quantify the detected compounds using a calibration curve prepared from the reference standards.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Weigh Weigh Sample Disperse Disperse in Solvent Weigh->Disperse Sonicate Sonicate Disperse->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Identify Identify by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for HPLC-UV screening of sildenafil analogues.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis and identification of both known and novel sildenafil analogues.[3][5][19][20] Its superior sensitivity and selectivity allow for the detection of trace amounts of adulterants and the structural elucidation of previously uncharacterized compounds.[5][6][19]

The chromatographic separation in LC-MS/MS is similar to that in HPLC-UV, aiming to resolve the analytes before they enter the mass spectrometer. The use of electrospray ionization (ESI) in positive ion mode is ideal for sildenafil and its analogues, as the basic nitrogen atoms are readily protonated, forming [M+H]⁺ ions.[21] Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. The precursor ion (the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole.[20] This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low limits of detection.[21] For unknown analogues, precursor ion scans and product ion scans are invaluable tools for identifying compounds with a common structural backbone.[20]

  • Sample Preparation:

    • Follow the same procedure as for HPLC-UV analysis. A dilution step may be necessary depending on the concentration of the analyte.

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[21]

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) for known analogues. For unknown analogues, a combination of precursor ion scans and information-dependent acquisition (IDA) for product ion scans can be used.[20]

    • MRM Transitions: Specific precursor-to-product ion transitions for sildenafil and its analogues would be monitored (e.g., for sildenafil, m/z 475 -> m/z 283, 100).

  • Data Analysis:

    • Known Analogues: Confirm the presence of known analogues by the co-elution of the analyte with a reference standard and the correct ratio of MRM transitions.

    • Unknown Analogues: Use precursor ion scans to identify potential analogues based on common fragment ions. The product ion spectra can then be used to elucidate the structure of the unknown compound, often in conjunction with high-resolution mass spectrometry (HRMS) for accurate mass measurements.[19]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis & Elucidation Prep Prepare Sample Extract Inject Inject into LC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Select Select Precursor Ion (Q1) Ionize->Select Fragment Fragment in Collision Cell (Q2) Select->Fragment Detect Detect Product Ions (Q3) Fragment->Detect Known Confirm Known Analogues (MRM) Detect->Known Unknown Identify Unknowns (Precursor/Product Scans) Detect->Unknown Elucidate Structure Elucidation (HRMS) Unknown->Elucidate

Caption: Workflow for LC-MS/MS analysis of sildenafil analogues.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the detection of sildenafil analogues. The values are representative and can vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSRationale for Difference
Specificity ModerateHighMS/MS provides structural information based on mass-to-charge ratio and fragmentation, which is more specific than UV absorbance.
Sensitivity (LOD) ng/mL rangepg/mL to low ng/mL range[22]MS/MS is inherently more sensitive due to lower background noise and the specificity of MRM transitions.
Application Screening, Quantification of knownsConfirmation, Identification of unknowns, QuantificationHPLC-UV is suitable for routine screening of a limited number of known compounds, while LC-MS/MS is essential for comprehensive analysis and the identification of novel analogues.[13][20]
Cost LowerHigherMass spectrometers are more expensive to purchase and maintain than UV detectors.
Throughput HigherLowerMethod development and data analysis for LC-MS/MS can be more time-consuming, especially for unknown identification.
Other Relevant Analytical Techniques

While HPLC-UV and LC-MS/MS are the workhorses for sildenafil analogue detection, other techniques also play a role:

  • Spectroscopic Methods (Raman and FTIR): These techniques can be used for rapid, non-destructive screening of raw materials and finished products.[23] They provide a molecular fingerprint of the sample, and characteristic peaks for sildenafil and its analogues can be identified.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of novel analogues that have been isolated from a sample.[3][6][19][24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for sildenafil analogues due to their relatively low volatility, GC-MS can be used for the analysis of some compounds.[3]

Method Validation: Ensuring Data Integrity

Regardless of the analytical technique employed, method validation is a critical regulatory requirement to ensure that the data generated is accurate, reliable, and reproducible.[25][26][27][28][29] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:[25][28]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[26][28]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[26][28]

  • Accuracy: The closeness of the test results to the true value.[26][28]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[26][28]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[25][28][29]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25][28]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[25][28]

Conclusion and Future Outlook

The detection of unapproved sildenafil analogues in dietary supplements remains a complex analytical and regulatory challenge. A combination of rapid screening methods like HPLC-UV and highly specific confirmatory techniques such as LC-MS/MS is essential for effective monitoring and enforcement. The continuous emergence of new analogues necessitates the development of flexible and powerful analytical workflows, particularly those based on high-resolution mass spectrometry, to identify and characterize these novel threats to public health. Collaboration between regulatory agencies, industry, and the scientific community is crucial to stay ahead of this evolving problem and protect consumers from the dangers of adulterated products.

References

  • Campbell, N., Clark, J. P., Stecher, V. J., Thomas, J. W., Callanan, A. C., Donnelly, B. F., Goldstein, I., & Kaminetsky, J. C. (2013). Adulteration of purported herbal and natural sexual performance enhancement dietary supplements with synthetic phosphodiesterase type 5 inhibitors. The journal of sexual medicine, 10(7), 1842–1849. [Link]

  • Campbell, N., Clark, J. P., Stecher, V. J., Thomas, J. W., Callanan, A. C., Donnelly, B. F., Goldstein, I., & Kaminetsky, J. C. (2013). Adulteration of Purported Herbal and Natural Sexual Performance Enhancement Dietary Supplements with Synthetic Phosphodiesterase. The Journal of Sexual Medicine, 10(7), 1842-1849. [Link]

  • Patel, D. N., Li, L., Kee, C. L., & Koh, H. L. (2013). Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: analytical techniques and challenges. Journal of pharmaceutical and biomedical analysis, 81-82, 124–137. [Link]

  • Vlase, L., Gheldiu, A. M., & Pârvu, M. (2017). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Molecules (Basel, Switzerland), 22(10), 1649. [Link]

  • Poon, K. M., & Tan, K. P. (2023). Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 40(10), 1269–1290. [Link]

  • Blok-Tip, L., Zomer, B., Bakker, F., de Kaste, D., & van Gend, P. (2012). Towards a decade of detecting new analogues of sildenafil, tadalafil and vardenafil in food supplements: a history, analytical aspects and health risks. Journal of pharmaceutical and biomedical analysis, 69, 196–206. [Link]

  • Park, H. J., Jeong, J. Y., Kim, J., Lee, J. H., Lee, H., Jeong, J. Y., ... & Kim, J. H. (2018). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. Journal of the American Society for Mass Spectrometry, 29(5), 926-934. [Link]

  • Oh, S. S., Zou, P., Low, M. Y., & Koh, H. L. (2008). Detection of sildenafil analogues in herbal products for erectile dysfunction. Journal of toxicology and environmental health. Part A, 71(24), 1951–1958. [Link]

  • Vlase, L., Gheldiu, A. M., & Pârvu, M. (2010). Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products Intended for the Treatment of Erectile Dysfunction Methods and Materials XX cc Results and Discussion. ResearchGate. [Link]

  • Campbell, N., Clark, J. P., Stecher, V. J., Thomas, J. W., Callanan, A. C., Donnelly, B. F., ... & Kaminetsky, J. C. (2013). Adulteration of Purported Herbal and Natural Sexual Performance Enhancement Dietary Supplements with Synthetic Phosphodiesterase Type 5 Inhibitors. ResearchGate. [Link]

  • Al-Rimawi, F., Zare, D., & Khamis, M. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis Online. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. [Link]

  • Poon, K. M., & Tan, K. P. (2013). Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. Analytical Methods, 5(20), 5698-5705. [Link]

  • El-Gawad, A. E. A., El-Behairy, M. F., & Ali, E. M. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. RSC advances, 11(14), 8055–8064. [Link]

  • Gheldiu, A. M., Vlase, L., & Pârvu, M. (2017). Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulteration. Clujul medical (1957), 90(4), 426–433. [Link]

  • El-Gawad, A. E. A., El-Behairy, M. F., & Ali, E. M. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. RSC advances, 11(14), 8055–8064. [Link]

  • Assemat, G., L’Homme, B., Garcia, P., Fillet, M., & Hubert, P. (2018). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate. [Link]

  • Blok-Tip, L., Zomer, B., Bakker, F., de Kaste, D., & van Gend, P. (2012). Towards a decade of detecting new analogues of sildenafil, tadalafil and vardenafil in food supplements: A history, analytical aspects and health risks. ResearchGate. [Link]

  • Lin, H. R., & Chen, C. L. (2003). Determination of Sildenafil Citrate Adulterated in a Dietary Supplement Capsule by LC/MS/MS. Journal of Food and Drug Analysis, 11(2). [Link]

  • Lee, J. H., Park, H. N., Kim, M. J., Lee, J. H., Kim, J. H., & Chae, J. W. (2013). Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 30(11), 1849–1857. [Link]

  • El-Gawad, A. E. A., El-Behairy, M. F., & Ali, E. M. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. ResearchGate. [Link]

  • Lv, D., Wang, D., Li, D., et al. (2024). Adulterated aphrodisiacs: standard-free detection of spiked sildenafil. Biomedical Chromatography. [Link]

  • Tucker, J., Fischer, T., Upjohn, L., Mazzera, D., & Kumar, M. (2018). Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings. JAMA network open, 1(6), e183337. [Link]

  • U.S. Food and Drug Administration. (2024). Dietary Supplements. [Link]

  • Tucker, J., Fischer, T., Upjohn, L., Mazzera, D., & Kumar, M. (2018). Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings. JAMA network open, 1(6), e183337. [Link]

  • Lombardi, J. (2026). FDA Broadens Supplement Recall Amid Safety Concerns. North Adams Daily Voice. [Link]

  • Al-Rimawi, F., Zare, D., & Khamis, M. (2025). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. ResearchGate. [Link]

  • The Pew Charitable Trusts. (2019). FDA Unveils List of Suspected Unlawful Ingredients in Dietary Supplements. [Link]

  • Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570. [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]

  • Niazi, S. K. (1989). The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research. Journal of clinical pharmacy and therapeutics, 14(6), 465–473. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Blok-Tip, L., Zomer, B., Bakker, F., de Kaste, D., & van Gend, P. (2004). Structures of sildenafil ( 1 ) and analogues homosildenafil ( 2 ) and... ResearchGate. [Link]

  • Assemat, G., L'Homme, B., Garcia, P., Fillet, M., & Hubert, P. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 31(11), 1813–1826. [Link]

  • Blok-Tip, L., Zomer, B., Bakker, F., de Kaste, D., & van Gend, P. (2004). Structure elucidation of sildenafil analogues in herbal products. ResearchGate. [Link]

  • Patel, M., & Nagpara, P. (2021). Analytical method validation: A brief review. International Journal of Pharmaceutical Research, 13(01), 2237-2246. [Link]

  • Oh, S. S., Zou, P., Low, M. Y., & Koh, H. L. (2008). Detection of Sildenafil Analogues in Herbal Products for Erectile Dysfunction. ResearchGate. [Link]

  • Reepmeyer, J. C., & Woodruff, J. T. (2007). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Journal of pharmaceutical and biomedical analysis, 44(4), 907–912. [Link]

  • Lin, H. R., & Chen, C. L. (2006). Identification of a sildenafil analogue adulterated in two herbal food supplements. Journal of Food and Drug Analysis, 14(1). [Link]

  • European Medicines Agency. (n.d.). Herbal medicinal products: scientific guidelines. [Link]

  • Sani, U., Musa, A. M., & Ahmed, A. (2016). Evaluation of Sildenafil as an Undeclared Adulterant in Herbal Aphrodisiac Preparations by HPLC. ResearchGate. [Link]

  • Poon, K. M., & Tan, K. P. (2015). Identification of a new analogue of sildenafil added illegally to a functional food marketed for penile erectile dysfunction. ResearchGate. [Link]

  • Sani, U., Musa, A. M., & Ahmed, A. (2020). Evaluation of Sildenafil as an Undeclared Adulterant in Herbal Aphrodisiac Preparations by HPLC. Scholars Middle East Publishers. [Link]

  • Gunes, H., & Ates, C. (2020). Investigation of the Presence of Sildenafil in Herbal Dietary Supplements by Validated HPLC Method. Marmara pharmaceutical journal, 24(1), 104–112. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Propoxyphenyl Thiosildenafil: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Identification and Risk Assessment

Inferred Hazardous Properties:

Based on the SDS for Thiosildenafil, we can infer that propoxyphenyl thiosildenafil is likely to be:

  • Harmful if swallowed or inhaled. [3]

  • A cause of skin and serious eye irritation. [3][4]

  • A potential cause of allergic skin reactions or respiratory irritation. [3]

Given its classification as a potent, biologically active compound, it is prudent to handle this compound as a Particularly Hazardous Substance (PHS), in line with OSHA guidelines, which include select carcinogens, reproductive toxins, and substances with a high degree of acute toxicity.[5]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationInferred GHS ClassificationRecommended Precautions
Acute Toxicity, OralCategory 4Do not ingest. Wash hands thoroughly after handling.[3]
Acute Toxicity, InhalationCategory 4Avoid breathing dust. Work in a well-ventilated area or with local exhaust ventilation.[3][4]
Skin Corrosion/IrritationCategory 2Wear protective gloves and clothing. Avoid contact with skin.[3][4]
Serious Eye Damage/IrritationCategory 2AWear safety glasses with side-shields or goggles.[3][4]
Respiratory/Skin SensitizationCategory 1Avoid breathing dust. Wear appropriate respiratory protection if ventilation is inadequate.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)Use in a well-ventilated area.[4]

Prudent Practices for Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling of this compound. The following PPE and handling procedures are mandatory.

Engineering Controls:

  • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.

  • For procedures with a high risk of aerosolization, a glove box may be necessary.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are a suitable choice. Double-gloving is recommended, especially for prolonged handling or when working with concentrated solutions.

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a splash hazard.[6]

  • Lab Coat: A buttoned, knee-length lab coat is essential. Consider a disposable gown for procedures involving larger quantities.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Waste Segregation and Collection: The First Step to Proper Disposal

Proper segregation of waste at the point of generation is paramount to a safe and compliant disposal process.

Waste Streams:

  • Solid Waste: Unused or expired this compound, contaminated consumables (e.g., weigh boats, pipette tips, paper towels).

  • Liquid Waste: Solutions containing this compound, solvent rinses of contaminated glassware.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound.

Collection Procedures:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Containerization:

    • Solid Waste: Collect in a dedicated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: Use a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • Sharps Waste: Place in a designated, puncture-resistant sharps container.

  • Storage: Store waste in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.

Step-by-Step Disposal Procedures

The recommended disposal pathway for this compound involves chemical deactivation followed by disposal as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [7]

Chemical Deactivation: Oxidative Degradation

Sildenafil and its analogs are susceptible to oxidative degradation. This procedure utilizes a common and effective laboratory oxidant to break down the active pharmaceutical ingredient.

Experimental Protocol: Oxidative Degradation of this compound Waste

Objective: To chemically deactivate this compound in liquid waste streams prior to collection by environmental health and safety personnel.

Materials:

  • Liquid waste containing this compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • pH paper or meter

  • Appropriate PPE (as outlined in Section 2)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

Procedure:

  • Preparation: In a certified chemical fume hood, place the liquid waste in a suitably sized beaker or flask with a stir bar.

  • Acidification: Slowly and with stirring, add concentrated sulfuric acid to the waste solution to achieve a final concentration of approximately 1 M. This will create a strongly acidic environment conducive to oxidation.

  • Oxidation: While stirring, slowly add a saturated solution of potassium permanganate. The deep purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until the purple color persists for at least 30 minutes, indicating that the oxidation is complete.

  • Quenching: After the oxidation is complete, quench the excess potassium permanganate by slowly adding solid sodium bisulfite until the purple color disappears and the solution becomes colorless or pale yellow.

  • Neutralization: Carefully neutralize the solution by adding a suitable base (e.g., sodium hydroxide solution) until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.

  • Final Disposal: The resulting deactivated solution should be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.

Causality of Experimental Choices:

  • Acidification: The oxidative potential of permanganate is significantly higher in acidic conditions, leading to a more efficient degradation of the organic molecule.

  • Potassium Permanganate: This is a strong oxidizing agent capable of cleaving the complex ring structures found in sildenafil analogs.

  • Sodium Bisulfite: This reducing agent safely neutralizes the excess, and still hazardous, potassium permanganate.

  • Neutralization: This step is crucial to ensure the final waste stream is not corrosive and can be safely handled and transported.

Disposal of Solid Waste

Solid waste contaminated with this compound should be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program. Incineration at a licensed facility is the preferred method of disposal for such potent pharmaceutical compounds.

Spill Management and Decontamination

Accidental spills should be handled promptly and safely.

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Secure: Restrict access to the spill area.

  • Assess: Evaluate the extent of the spill and the associated hazards.

  • Clean-up (for minor spills):

    • Don appropriate PPE.

    • For solid spills, gently cover with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

    • For liquid spills, absorb with a chemically inert absorbent material (e.g., vermiculite or sand). Collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate:

    • Wipe the spill area with a solution of a strong oxidizing agent (e.g., a freshly prepared 10% bleach solution), followed by a rinse with water.

    • For equipment that cannot be treated with bleach, wipe with a suitable solvent (e.g., ethanol or methanol) and collect the wipes as hazardous waste.

Visualization of Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

DisposalDecisionTree This compound Disposal Decision Tree start Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Sharps Waste waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps->collect_sharps pickup Arrange for Pickup by Environmental Health & Safety collect_solid->pickup deactivate Chemical Deactivation (Oxidative Degradation) collect_liquid->deactivate collect_sharps->pickup deactivate->pickup

Caption: Decision tree for segregating and handling different forms of this compound waste.

DeactivationWorkflow Chemical Deactivation Workflow start Liquid Waste Collection acidify Acidify with H₂SO₄ start->acidify oxidize Add KMnO₄ until purple color persists acidify->oxidize quench Quench with NaHSO₃ oxidize->quench neutralize Neutralize to pH 6-8 quench->neutralize final_disposal Collect for Hazardous Waste Pickup neutralize->final_disposal

Caption: Step-by-step workflow for the oxidative deactivation of liquid this compound waste.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of research chemicals like this compound is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a commitment to the safety of our colleagues and the environment. By understanding the potential hazards, adhering to prudent handling practices, and following a validated disposal protocol, researchers can ensure that their valuable work does not leave a legacy of risk. This guide provides a robust framework, but it is incumbent upon each researcher to consult their institution's specific policies and their Environmental Health and Safety department to ensure full compliance.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10118761, Propoxyphenyl thiohomosildenafil. [Link]

  • MDPI. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]

  • VxP Pharma. Highly Potent Compounds. [Link]

  • MDPI. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]

  • Mopec. Understanding OSHA For Lab Safety. [Link]

  • National Center for Biotechnology Information. Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Springer. Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

  • tks publisher. Potent compound safety in the laboratory. [Link]

  • National Center for Biotechnology Information. A novel on-site system for the treatment of pharmaceutical laboratory wastewater by supercritical water oxidation. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • National Center for Biotechnology Information. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. [Link]

  • Stericycle. EPA Hazardous Pharmaceutical Waste Rule | Complete Guide. [Link]

  • Stericycle. EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. [Link]

  • U.S. Environmental Protection Agency. EPA Regulations for Healthcare & Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135565675, Propoxyphenyl sildenafil. [Link]

  • Health Sciences Authority. FOUR 'S LION JUICE' PRODUCTS TOUTED AS HERBAL SUPPLEMENTS SUITABLE FOR ENTIRE FAMILY TESTED BY HSA TO CONTAIN ERECTILE DYSFUNCTION DRUG AND OTHER POTENT CHEMICALS. [Link]

  • National Center for Biotechnology Information. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. [Link]

Sources

A Comprehensive Guide to the Safe Handling of Propoxyphenyl Thiosildenafil: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach the handling of any potent active pharmaceutical ingredient (API) with a comprehensive understanding of its potential hazards and the necessary precautions to mitigate risk. Propoxyphenyl thiosildenafil, a sildenafil analogue and a phosphodiesterase-5 (PDE-5) inhibitor, requires meticulous handling procedures to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended protocols.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

This compound is classified as a potent compound, meaning it is biologically active at low doses. The primary hazards associated with this compound, similar to other sildenafil analogues, include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, a thorough risk assessment is the critical first step before any handling activities commence.

A proper risk assessment should evaluate the potential for spills, splashes, or vapor release and consider engineering controls, proper transport methods, and compatibility with other substances[1].

Key Hazard Information for Sildenafil Analogues:

Hazard StatementClassificationPrecautionary Statement
Causes skin irritationSkin Irrit. 2P264: Wash skin thoroughly after handling.
Causes serious eye irritationEye Irrit. 2AP280: Wear protective gloves/ eye protection/ face protection.
May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust.

Personal Protective Equipment (PPE): Your Primary Barrier

Engineering controls, such as fume hoods and glove boxes, are the first line of defense. However, the appropriate selection and use of Personal Protective Equipment (PPE) are crucial for minimizing direct exposure.

Recommended PPE for Handling this compound
PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves (double gloving recommended)To prevent skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from splashes or airborne particles of the compound. Standard safety glasses are not sufficient.
Lab Coat Disposable, cuffed lab coat or a dedicated reusable lab coatTo protect skin and clothing from contamination. Cuffs prevent the powder from entering the sleeves.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of the powdered compound, especially during weighing and transfer operations where dust generation is likely.
Shoe Covers Disposable shoe coversTo prevent the tracking of contaminants out of the laboratory.
Donning and Doffing PPE: A Critical Procedure

The order of putting on and taking off PPE is vital to prevent cross-contamination.

Donning Procedure

Donning_Procedure cluster_donning Donning PPE Shoe_Covers Shoe_Covers Gloves_1 Gloves_1 Shoe_Covers->Gloves_1 Gown Gown Gloves_1->Gown Respirator Respirator Gown->Respirator Goggles Goggles Respirator->Goggles Gloves_2 Gloves_2 Goggles->Gloves_2

A visual guide to the correct sequence for putting on PPE.

Doffing Procedure

Doffing_Procedure cluster_doffing Doffing PPE Gloves_2 Gloves_2 Gown Gown Gloves_2->Gown Goggles Goggles Gown->Goggles Respirator Respirator Goggles->Respirator Gloves_1 Gloves_1 Respirator->Gloves_1 Shoe_Covers Shoe_Covers Gloves_1->Shoe_Covers

A visual guide to the correct sequence for removing PPE to prevent contamination.

Operational Plan: From Receipt to Disposal

A detailed operational plan ensures that this compound is handled safely at every stage.

Receiving and Unpacking
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport: Use a designated cart with secondary containment to transport the package to the laboratory.

  • Unpack in a Fume Hood: Wear appropriate PPE and unpack the container inside a certified chemical fume hood.

  • Verify and Label: Confirm the identity and quantity of the compound and label the container with the date of receipt and any other relevant information.

Weighing and Handling

Due to the potent nature of this compound, all manipulations of the solid material should be performed in a containment device such as a glove box or a powder containment hood.

Experimental Workflow for Weighing

Weighing_Workflow cluster_workflow Weighing this compound Prepare_Containment Prepare Containment Device Don_PPE Don Appropriate PPE Prepare_Containment->Don_PPE Transfer_Compound Transfer Compound to Weighing Vessel Don_PPE->Transfer_Compound Weigh_Compound Weigh the Desired Amount Transfer_Compound->Weigh_Compound Seal_Container Securely Seal Primary and Secondary Containers Weigh_Compound->Seal_Container Decontaminate_Surfaces Decontaminate all Surfaces Seal_Container->Decontaminate_Surfaces Doff_PPE Doff PPE Correctly Decontaminate_Surfaces->Doff_PPE

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propoxyphenyl thiosildenafil
Reactant of Route 2
Reactant of Route 2
Propoxyphenyl thiosildenafil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.